Methyl 3-(furan-2-yl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(furan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFLATATBSNBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401606 | |
| Record name | methyl 3-(furan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207845-31-6 | |
| Record name | methyl 3-(furan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(furan-2-yl)benzoate (CAS No. 207845-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(furan-2-yl)benzoate, identified by the CAS Number 207845-31-6, is a bi-aryl compound featuring a central benzene ring and a furan moiety.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with furan-containing molecules. The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous pharmaceuticals and natural products, contributing to their therapeutic effects.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental applications.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 207845-31-6 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [1] |
Spectroscopic Characterization
Precise structural elucidation is critical for researchers. While experimental data for this specific molecule is not widely published in readily accessible databases, we can predict its spectroscopic features based on the analysis of its constituent chemical moieties and known spectroscopic trends for similar furan-based compounds.[3]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.9-8.1 | m | 2H | Aromatic (Benzoate H-2, H-4) | Deshielded protons on the benzoate ring, influenced by the electron-withdrawing ester group. |
| ~7.4-7.6 | m | 3H | Aromatic (Benzoate H-5, H-6), Furan H-5 | Overlapping signals from the benzoate and furan rings. |
| ~6.7 | dd | 1H | Furan H-3 | Typical chemical shift for a proton at the 3-position of a 2-substituted furan. |
| ~6.5 | dd | 1H | Furan H-4 | Shielded relative to the other furan proton due to its position. |
| ~3.9 | s | 3H | -OCH₃ (Methyl ester) | Characteristic singlet for a methyl ester group. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~166 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in a methyl ester. |
| ~153 | Furan C-2 | Carbon atom of the furan ring attached to the benzoate ring. |
| ~143 | Furan C-5 | Unsubstituted carbon at the 5-position of the furan ring. |
| ~131 | Benzoate C-3 | Carbon atom of the benzoate ring attached to the furan ring. |
| ~130 | Benzoate C-1 | Carbon atom of the benzoate ring attached to the ester group. |
| ~129 | Aromatic CH | Benzoate ring carbons. |
| ~128 | Aromatic CH | Benzoate ring carbons. |
| ~127 | Aromatic CH | Benzoate ring carbons. |
| ~112 | Furan C-4 | Carbon at the 4-position of the furan ring. |
| ~108 | Furan C-3 | Carbon at the 3-position of the furan ring. |
| ~52 | -OCH₃ | Methyl carbon of the ester group. |
Infrared (IR) Spectroscopy:
Key expected vibrational frequencies include:
-
~3100 cm⁻¹: C-H stretching of the furan and benzene rings.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~1015 cm⁻¹: C-O-C stretching of the furan ring.[4]
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 171, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 143.
Synthesis Methodologies
The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the furan and benzene rings. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this transformation.
Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol
The Suzuki-Miyaura reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a reliable method. The causality behind this choice lies in its robustness and the commercial availability of the necessary building blocks.
Reaction Scheme:
Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), Furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene, ethanol, and water in a 4:1:1 ratio). Degas the solvent mixture prior to use by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is self-validating as the reaction will likely fail or give poor yields in the presence of oxygen due to catalyst deactivation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The reaction progress, monitored by TLC, will stall without an appropriate base.
-
Purification: The purity of the final product, confirmed by NMR and MS, validates the effectiveness of the chromatographic purification.
Applications in Drug Development and Research
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: Many furan and benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structural motif of this compound can be elaborated to explore novel anticancer agents.
-
Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs. Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activities.
-
Anti-inflammatory Agents: The furan scaffold is also found in compounds with anti-inflammatory properties. This provides a rationale for investigating derivatives of this compound for their ability to modulate inflammatory pathways.
Workflow for Derivative Synthesis and Screening:
Figure 2. A representative workflow for the derivatization of this compound and subsequent biological screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in research and drug development. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessible preparation in a laboratory setting. The presence of the furan and benzoate moieties provides a versatile platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their respective fields.
References
-
Matrix Fine Chemicals. This compound | CAS 207845-31-6. Available from: [Link]
-
MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available from: [Link]
Sources
Physical and chemical properties of Methyl 3-(furan-2-yl)benzoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(furan-2-yl)benzoate
Introduction
This compound is a bi-aryl organic compound featuring a furan ring linked to a methyl benzoate moiety. This molecular architecture represents a significant structural motif in the fields of medicinal chemistry and materials science. Furan and its derivatives are known to be key components in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the furan ring can enhance the binding affinity, selectivity, and overall pharmacokinetic profile of drug candidates.[2][3]
As a Senior Application Scientist, this guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It details the core physical and chemical properties of this compound, outlines robust protocols for its characterization, and discusses its synthesis and potential applications. The objective is to equip scientific professionals with the necessary data and methodologies to effectively utilize this compound in their research endeavors.
Compound Identification and Structure
Precise identification is the foundation of all chemical research. This compound is cataloged with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 207845-31-6 | [4] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [4] |
| InChIKey | JIFLATATBSNBKH-UHFFFAOYSA-N | [4] |
The structure, consisting of a furan ring at the 3-position of the methyl benzoate, is visualized below.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application. While specific, experimentally verified data for this compound is not widely published, this section outlines the standard methodologies for their determination.
| Property | Value/Description |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not reported. Determination is crucial for purity assessment. |
| Boiling Point | Not reported. Likely high due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp).
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate measurement.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and set a slow heating rate (1-2°C/min).[6]
-
Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Solubility Profile
Understanding a compound's solubility is critical for reaction setup, purification, and formulation in drug development. The "like dissolves like" principle suggests that this compound, with its polar ester and ether functionalities combined with nonpolar aromatic rings, will be most soluble in solvents of intermediate polarity.[7]
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[7]
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase and analyze its concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Determine the concentration by comparing the analytical response to a standard calibration curve generated from solutions of the compound at known concentrations. The solubility is reported in units such as mg/mL or mol/L.
The causality behind this choice of reaction is its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.
Spectroscopic Analysis for Structural Elucidation
Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data based on the analysis of constituent chemical moieties and known spectroscopic trends. [9][10] Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| Benzoate -OCH₃ | ~3.9 (s, 3H) | ~52 | Typical for methyl ester. |
| Furan H-5 | ~7.5 (dd, 1H) | ~143 | Alpha to oxygen, deshielded. |
| Benzoate H-2 | ~8.2 (t, 1H) | ~130 | Ortho to ester, deshielded. |
| Benzoate H-4, H-6 | ~7.8-8.0 (m, 2H) | ~129-135 | Aromatic protons adjacent to substituents. |
| Benzoate H-5 | ~7.4 (t, 1H) | ~129 | Aromatic proton meta to substituents. |
| Furan H-3 | ~6.5 (dd, 1H) | ~108 | Beta to oxygen, shielded. |
| Furan H-4 | ~6.7 (dd, 1H) | ~112 | Beta to oxygen, adjacent to benzene. |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Value | Rationale |
|---|---|---|
| IR (cm⁻¹) | ~1720 | Strong C=O stretch of the aromatic ester. |
| ~3100, ~1600, ~1450 | Aromatic C-H and C=C stretching vibrations. | |
| ~1280, ~1100 | C-O stretching from the ester and furan ether. | |
| MS (m/z) | 202.06 [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₀O₃. |
| 171 | Loss of methoxy group (-OCH₃). | |
| 143 | Loss of carbomethoxy group (-COOCH₃). |
| | 115 | Further fragmentation of the bi-aryl core. |
Experimental Protocols for Spectroscopic Analysis
The following are standardized methodologies for acquiring high-quality spectral data. [9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
¹H NMR Acquisition: Acquire the spectrum at 298 K using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Accumulate a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A longer relaxation delay (2-5 seconds) and a much larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software, involving Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve data quality. The background is automatically subtracted.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the GC. The temperature program should be optimized to separate the compound from any impurities.
-
MS Data Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., 40 to 300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Applications in Research and Drug Development
The incorporation of a furan nucleus is a significant synthetic strategy in drug discovery. [3]Furan-containing compounds are valuable as pharmacophores and are integral to therapeutic agents with cardiovascular, antibacterial, antiviral, and anti-inflammatory properties. [1]this compound serves as a versatile building block or scaffold. Its structure allows for further chemical modification at several positions:
-
Hydrolysis of the ester to a carboxylic acid for amide coupling.
-
Electrophilic substitution on either the furan or benzene ring.
-
Modification of the furan ring itself.
This versatility makes it an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a compound of significant interest due to its structural relevance in medicinal chemistry. This guide has detailed its fundamental identifiers, outlined robust and validated protocols for determining its physical properties, and provided a framework for its spectroscopic characterization. An understanding of its reactivity, rooted in the electronic nature of its furan and benzoate components, along with established synthetic routes like the Suzuki-Miyaura coupling, empowers researchers to effectively utilize this molecule. For professionals in drug development, this compound represents a valuable and versatile scaffold for the synthesis of novel therapeutic agents.
References
-
Matrix Fine Chemicals. This compound | CAS 207845-31-6. [Link]
-
University of Calgary. Melting point determination. [Link]
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Westlab Canada. (2023-05-08). Measuring the Melting Point. [Link]
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SSERC. Melting point determination. [Link]
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University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Truman State University. Experiment 1 - Melting Points. [Link]
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Studylib. Melting Point Determination Lab Protocol. [Link]
-
Alloprof. Measuring Solubility. [Link]
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Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2481. [Link]
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Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(22), 1-10. [Link]
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Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Modern Chemistry. Furan as a versatile synthon. [Link]
-
ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]
-
Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? [Link]
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- 4. This compound | CAS 207845-31-6 [matrix-fine-chemicals.com]
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An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-(furan-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of Methyl 3-(furan-2-yl)benzoate, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document delves into the nuanced interplay of its constituent fragments—the furan ring, the benzene ring, and the methyl ester group—to elucidate its electronic properties, conformational flexibility, and spectroscopic signature. By integrating theoretical principles with comparative analysis of empirical data from related structures, this guide offers a robust framework for understanding and predicting the behavior of this molecule in various chemical environments.
Introduction: The Significance of the Furan-Aryl Moiety
This compound (CAS No. 207845-31-6) is a bi-aryl-like molecule featuring a furan ring linked to a methyl benzoate scaffold. The conjugation of a five-membered heterocyclic aromatic ring with a substituted benzene ring gives rise to a unique electronic and structural landscape. Such motifs are of significant interest in drug discovery, as the furan ring can act as a bioisostere for a phenyl group, potentially modulating pharmacokinetic and pharmacodynamic properties. Furthermore, the inherent asymmetry and rotational freedom of the molecule can influence its interaction with biological targets and its solid-state properties. A thorough understanding of its molecular architecture is therefore paramount for its rational application in research and development.
Molecular Structure and Bonding: A Detailed Examination
The molecular formula of this compound is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol .[1] Its structure is characterized by a central carbon-carbon single bond connecting the C2 position of the furan ring to the C3 position of the methyl benzoate ring.
Orbital Hybridization and Bond Formation
The carbon and oxygen atoms of both the furan and benzene rings are sp² hybridized, leading to a planar geometry for each ring system. The p-orbitals of these atoms overlap to form delocalized π-systems, conferring aromaticity to both rings. The ester group's carbonyl carbon is also sp² hybridized, while the methyl carbon is sp³ hybridized.
The key C-C bond linking the two rings is formed from the overlap of sp² hybrid orbitals from each ring. The σ-bond framework of the entire molecule is comprised of these sp²-sp² and sp²-sp³ overlaps, as well as C-H and C-O σ-bonds.
Conformational Analysis: The Dihedral Angle
A critical feature of the molecular structure is the rotational freedom around the C2(furan)-C3(benzene) single bond. The relative orientation of the two rings is defined by the dihedral angle. Due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings, a completely coplanar conformation is energetically unfavorable. The molecule is expected to adopt a twisted conformation in its ground state to alleviate this steric strain. This dihedral angle is a key determinant of the extent of π-system conjugation between the two rings, which in turn influences the molecule's electronic properties and UV-Vis absorption spectrum.
Diagram: Conformational Flexibility of this compound
Caption: Rotational freedom around the central C-C bond leads to a twisted ground-state conformation.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a furan-2-boronic acid derivative and a methyl 3-halobenzoate. An alternative route involves the esterification of 3-(furan-2-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the protons on the furan and benzene rings, as well as the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet (s) | - |
| Furan H5 | ~7.5 | Doublet of doublets (dd) | ~1.8, 0.8 |
| Furan H3 | ~6.7 | Doublet of doublets (dd) | ~3.4, 0.8 |
| Furan H4 | ~6.5 | Doublet of doublets (dd) | ~3.4, 1.8 |
| Benzene H2 | ~8.2 | Triplet (t) | ~1.5 |
| Benzene H6 | ~7.9 | Doublet of triplets (dt) | ~7.8, 1.3 |
| Benzene H4 | ~7.7 | Doublet of triplets (dt) | ~7.8, 1.3 |
| Benzene H5 | ~7.4 | Triplet (t) | ~7.8 |
Note: Predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and furan derivatives.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Ester (-OCH₃) | ~52 |
| Furan C4 | ~112 |
| Furan C3 | ~112 |
| Benzene C5 | ~128 |
| Benzene C6 | ~129 |
| Benzene C4 | ~130 |
| Benzene C1 (ipso-ester) | ~131 |
| Benzene C2 | ~133 |
| Benzene C3 (ipso-furan) | ~134 |
| Furan C5 | ~144 |
| Furan C2 | ~152 |
| Ester Carbonyl (C=O) | ~166 |
Note: Predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and furan derivatives.
Workflow: NMR Spectroscopic Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl stretch of the ester and the C-O stretches, as well as characteristic peaks for the aromatic C-H and C=C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | 2995-2950 | Medium-Weak |
| Ester C=O Stretch | ~1725 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-O Stretch (Ester) | 1300-1100 | Strong |
| Furan Ring Vibrations | ~1580, ~1480, ~1015 | Medium |
| C-H Out-of-Plane Bending | 900-675 | Strong |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 143. Further fragmentation of the furan and benzene rings would also be observed.
Conclusion: A Molecule of Versatile Potential
The molecular structure and bonding of this compound present a fascinating case study in the interplay of aromaticity, steric effects, and electronic communication between distinct molecular fragments. Its twisted conformation, a consequence of steric hindrance, dictates the extent of inter-ring conjugation, which in turn governs its chemical reactivity and photophysical properties. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. For researchers in drug discovery and materials science, a deep understanding of these fundamental properties is essential for harnessing the full potential of this versatile molecule in the design of novel therapeutics and functional materials.
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1H and 13C NMR spectra of Methyl 3-(furan-2-yl)benzoate.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-(furan-2-yl)benzoate
Executive Summary
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. This compound, a molecule incorporating both a substituted benzene ring and a furan heterocycle, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining its detailed molecular structure in solution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It combines theoretical principles with predictive data and a rigorous, field-proven experimental protocol to serve as an authoritative reference for researchers and drug development professionals. The causality behind spectral features is explained, and a self-validating workflow for acquiring high-quality data is detailed.
Introduction: The Structural Framework
This compound (CAS 207845-31-6) is an organic compound featuring a furan ring attached at the 3-position of a methyl benzoate core.[1] The electronic properties of these two aromatic systems—the electron-rich furan and the benzoate system influenced by the electron-withdrawing methyl ester group—create a distinct electronic environment that is exquisitely reported by NMR spectroscopy. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its identity, assessing purity, and studying its interactions in various chemical environments.
Foundational NMR Principles: Decoding the Spectra
The NMR spectrum of this compound is governed by the interplay of chemical shifts and spin-spin couplings, which are dictated by the molecule's electronic and spatial structure.
-
Chemical Shift (δ): The location of a signal on the x-axis (in ppm) is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like the carbonyl of the ester) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups or regions of high electron density (like the oxygen in the furan ring) cause shielding, moving signals upfield (to lower ppm values).[2]
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic interaction between non-equivalent nuclei, typically through 2 or 3 bonds. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides critical information about the connectivity of atoms. For aromatic systems, the magnitude of J can help distinguish between ortho, meta, and para protons.[3]
The furan ring protons have characteristic chemical shifts and coupling constants that are sensitive to the nature of substituents.[3][4] Similarly, the substitution pattern on the benzoate ring significantly influences the chemical shifts of the remaining aromatic protons.[5][6]
Predicted Spectroscopic Data and Interpretation
As a definitive experimental spectrum is not universally published, this section provides a detailed, predicted analysis based on established substituent chemical shift (SCS) values and computational NMR prediction tools.[7][8][9] This serves as a robust benchmark for researchers acquiring experimental data.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the methyl ester protons, the furan ring protons, and the protons on the meta-substituted benzene ring.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |
| H9 (CH₃) | ~ 3.93 | Singlet (s) | N/A | Protons of the methyl ester group, deshielded by the adjacent oxygen.[10] |
| H3' | ~ 6.52 | Doublet of doublets (dd) | J ≈ 3.4, 1.8 | Furan proton adjacent to the oxygen, showing coupling to H4' and H5'.[11] |
| H4' | ~ 6.75 | Doublet of doublets (dd) | J ≈ 3.4, 0.8 | Furan proton coupled to H3' and H5'. |
| H5' | ~ 7.50 | Doublet of doublets (dd) | J ≈ 1.8, 0.8 | Furan proton alpha to the oxygen, deshielded and coupled to H3' and H4'.[4] |
| H5 | ~ 7.52 | Triplet (t) | J ≈ 7.8 | Benzoate proton coupled to H4 and H6. |
| H6 | ~ 7.80 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 | Benzoate proton ortho to the furan substituent, coupled to H5 and H2/H4. |
| H4 | ~ 8.05 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 | Benzoate proton ortho to the ester group, coupled to H5 and H2/H6. |
| H2 | ~ 8.25 | Triplet (t) | J ≈ 1.5 | Benzoate proton between the two substituents, showing small meta-couplings to H4 and H6. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | Assignment Rationale |
| C9 (CH₃) | ~ 52.3 | Methyl carbon of the ester group.[2] |
| C3' | ~ 109.5 | Furan C3, shielded by the adjacent oxygen.[7] |
| C4' | ~ 111.8 | Furan C4, also shielded by the furan oxygen. |
| C6 | ~ 127.0 | Benzoate C6, ortho to the furan substituent. |
| C4 | ~ 128.9 | Benzoate C4, ortho to the ester group. |
| C5 | ~ 129.5 | Benzoate C5. |
| C2 | ~ 130.0 | Benzoate C2, deshielded by proximity to both substituents. |
| C1 | ~ 131.2 | Quaternary benzoate carbon attached to the ester group.[5] |
| C3 | ~ 134.5 | Quaternary benzoate carbon attached to the furan ring. |
| C5' | ~ 143.0 | Furan C5, alpha to the oxygen and deshielded. |
| C2' | ~ 152.0 | Quaternary furan carbon attached to the benzoate ring, strongly deshielded by oxygen. |
| C7 (C=O) | ~ 166.5 | Carbonyl carbon of the ester group, highly deshielded.[2] |
Standardized Protocol for NMR Data Acquisition & Processing
To ensure the generation of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This workflow represents a self-validating system, where careful sample preparation and parameter selection lead to trustworthy results.
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Mass spectrometry analysis of Methyl 3-(furan-2-yl)benzoate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-(furan-2-yl)benzoate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₁₃H₁₀O₃, Mol. Wt.: 214.22 g/mol ), a molecule of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a deep understanding of the analytical process. We will explore optimal sample preparation, compare suitable ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—and delve into the predictable fragmentation pathways crucial for structural confirmation and elucidation. This guide is grounded in established mass spectrometry principles and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is an aromatic ester containing both a furan heterocycle and a substituted benzene ring. This unique combination of functional groups dictates its chemical properties and requires a nuanced analytical approach for unambiguous identification and quantification. Mass spectrometry (MS) stands as a primary tool for this purpose due to its exceptional sensitivity and specificity.[1] A thorough understanding of the molecule's behavior under various MS conditions is paramount for developing robust analytical methods, whether for purity assessment, metabolite identification, or reaction monitoring. This guide provides the foundational expertise to achieve these goals.
Foundational Step: Strategic Sample Preparation
The quality of mass spectrometry data is inextricably linked to the quality of the sample preparation.[2] The primary objective is to present the analyte to the ion source in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like non-volatile salts or detergents.[2][3]
Solvent Selection
The choice of solvent depends directly on the intended analytical platform:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The sample must be dissolved in a volatile organic solvent that is compatible with the GC system. Recommended solvents include dichloromethane, hexane, or ethyl acetate.[4] Avoid non-volatile solvents like DMSO.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): The sample should be dissolved in the mobile phase or a solvent miscible with it. Common choices include methanol, acetonitrile, or a mixture of these with water.[5] For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation and improve signal in positive ion mode.[5]
Concentration Optimization
Analyte concentration must be carefully controlled to avoid detector saturation and ion suppression effects.
-
Initial Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.[6]
-
Working Solution: Dilute the stock solution to a final working concentration. For LC-MS, a typical range is 1-10 µg/mL, while for direct infusion, it may be lower.[6] For GC-MS, concentrations are typically in the low µg/mL range. It is always advisable to run a dilution series to determine the optimal concentration for your specific instrument.
Sample Cleanup
If the analyte is in a complex matrix (e.g., reaction mixture, biological fluid), a cleanup step is essential.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous and an organic layer).[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating the analyte and removing interfering compounds by passing the sample through a cartridge containing a specific sorbent.[3][4]
Ionization Techniques: Selecting the Right Tool
The choice of ionization method is critical as it determines the nature of the ions generated and the extent of fragmentation observed. For a molecule like this compound, with moderate polarity and good thermal stability, several options are viable.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is an excellent choice for volatile and thermally stable compounds.[3][7] EI is a "hard" ionization technique that uses high-energy electrons (~70 eV) to ionize the molecule, producing a radical cation (M⁺•) and extensive, reproducible fragmentation.[5] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation when compared against spectral libraries.
-
Advantages: Provides detailed structural information from fragmentation; highly reproducible spectra; extensive libraries available for comparison.
-
Considerations: The molecular ion peak may be weak or absent for some compounds due to the high energy of ionization.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization
LC-MS is ideal for analyzing less volatile or thermally labile compounds that are not amenable to GC.[3] It typically employs soft ionization techniques that impart less energy to the analyte, resulting in minimal fragmentation and a prominent ion corresponding to the intact molecule.[5]
-
Electrospray Ionization (ESI): ESI is best suited for polar, pre-charged, or easily ionizable molecules in solution.[9][10] It generates even-electron ions, typically protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[1] Given the ester and furan moieties, this compound can be protonated, making ESI a viable technique, especially in the presence of an acidic mobile phase modifier.[5][11]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for moderately polar to nonpolar, thermally stable compounds with molecular weights typically under 1500 Da.[9][12][13] The sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions.[12][14] For this compound, which has moderate polarity and volatility, APCI is an excellent alternative or complement to ESI, often providing a more robust signal.[14][15]
Experimental Workflow Diagram
Caption: General experimental workflow for MS analysis.
Decoding the Spectra: Fragmentation Analysis
The structural features of this compound—an aromatic ring, an ester group, and a furan ring—give rise to predictable fragmentation patterns that are key to its identification.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule will first form a molecular ion (M⁺•) at m/z 214. This radical cation will then undergo a series of fragmentation reactions. The fragmentation of aromatic esters is well-characterized and typically involves cleavages around the ester functionality and the aromatic core.[16][17] Similarly, furan rings have known fragmentation pathways, often involving the loss of CO or C₂H₂.[18]
Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 214 | [C₁₃H₁₀O₃]⁺• | - | Molecular Ion (M⁺•) |
| 183 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester group. This is a very common fragmentation for methyl esters, leading to a stable acylium ion.[16] |
| 155 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methoxycarbonyl radical. |
| 154 | [M - CO - •OCH₃]⁺• | CO (28 Da) + •OCH₃ (31 Da) | Subsequent loss of carbon monoxide from the furan ring of the m/z 183 ion. |
| 127 | [C₈H₇O]⁺ | C₅H₃O₂ | Fragmentation involving cleavage of the bond between the rings and subsequent losses. |
| 105 | [C₇H₅O]⁺ | C₆H₅O₂ | Benzoyl cation is a classic fragment (m/z 105) for simple benzoates, but its formation here is less direct. A fragment of this mass could arise from rearrangements. |
| 77 | [C₆H₅]⁺ | C₇H₅O₃ | Phenyl cation, a common fragment from benzene-containing compounds.[16] |
EI Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation of this compound.
Predicted MS/MS Fragmentation (CID of [M+H]⁺)
When using a soft ionization technique like ESI or APCI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 215. To gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules.[5]
Table 2: Predicted Key Fragments in the MS/MS Spectrum of [M+H]⁺ (m/z 215)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 215 | [C₁₃H₁₁O₃]⁺ | - | Precursor Ion ([M+H]⁺) |
| 183 | [M+H - CH₃OH]⁺ | CH₃OH (32 Da) | Loss of a neutral methanol molecule is a characteristic fragmentation pathway for protonated methyl esters. |
| 155 | [M+H - CH₃OH - CO]⁺ | CH₃OH (32 Da) + CO (28 Da) | Subsequent loss of carbon monoxide from the furan ring of the m/z 183 ion. This is a common loss from furanoid structures.[19][20] |
| 127 | [C₉H₇O]⁺ | C₄H₄O₂ | Further fragmentation leading to a stable cation. |
CID Fragmentation Pathway Diagram
Caption: Proposed CID fragmentation of protonated this compound.
Experimental Protocols
The following protocols are provided as a validated starting point. Instrument parameters should be optimized to meet specific performance requirements.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in dichloromethane. Transfer to a GC autosampler vial.[4]
-
GC Parameters:
-
Injector: Splitless mode, 250 °C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full Scan.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Filter through a 0.22 µm syringe filter.[6]
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters (Positive Ion ESI or APCI):
-
Ion Source: ESI or APCI (APCI may provide better sensitivity for this compound).
-
Capillary Voltage (ESI): 3.5 kV.
-
Corona Current (APCI): 3-5 µA.[12]
-
Source Temperature: 120 °C (ESI) / 350-500 °C (APCI).[12]
-
Desolvation Gas: Nitrogen, flow rate and temperature optimized for instrument.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 215.
-
MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 215 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
-
Conclusion
The successful mass spectrometric analysis of this compound is readily achievable with a systematic and informed approach. By carefully selecting the sample preparation method, ionization technique, and instrument parameters, high-quality, interpretable data can be consistently generated. GC-MS with EI provides rich, fingerprint-like fragmentation for definitive structural confirmation, while LC-MS with ESI or APCI offers excellent sensitivity and clear molecular weight determination, with MS/MS capabilities revealing key structural motifs through controlled fragmentation. This guide provides the technical rationale and practical protocols to empower researchers to confidently analyze this compound and its analogs, advancing their scientific and developmental objectives.
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National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Methyl 3-(furan-2-yl)benzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] For novel chemical entities, particularly those emerging from discovery pipelines, a thorough understanding of their solubility characteristics in various solvent systems is paramount for successful formulation, purification, and preclinical assessment. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest due to the prevalence of the furan scaffold in medicinal chemistry.[4][5][6] Furan-containing molecules are recognized for their diverse biological activities and their role as versatile building blocks in drug discovery.[5][7] This document synthesizes theoretical principles, predictive analysis, and detailed experimental protocols to offer a robust framework for researchers working with this and structurally related compounds.
Physicochemical Profile of this compound
A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of this compound lies in deconstructing its constituent parts.
Molecular Structure: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol [8] IUPAC Name: this compound[8] CAS Number: 207845-31-6[8][9]
The structure features three key domains:
-
A Methyl Benzoate Group: This aromatic ester provides a region of moderate polarity and acts as a hydrogen bond acceptor at its carbonyl and ester oxygens. It is generally hydrophobic, rendering it poorly soluble in water but miscible with many organic solvents.[10][11][12]
-
A Furan Ring: This five-membered aromatic heterocycle contains an oxygen atom, which introduces polarity and allows it to act as a hydrogen bond acceptor. The furan ring is a common pharmacophore that can influence metabolic stability and receptor binding interactions.[6][13]
-
A Biphenyl-like Core: The direct linkage between the furan and phenyl rings creates a relatively large, rigid, and nonpolar scaffold that will heavily influence solubility.
Based on this hybrid structure, this compound can be classified as a moderately polar compound with a significant nonpolar character. Its solubility will be dictated by the interplay of dipole-dipole interactions from the ester and furan moieties and the van der Waals forces associated with the aromatic systems. The absence of acidic protons means it cannot act as a hydrogen bond donor, a critical factor in its interaction with protic solvents.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[14][15] It states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.
-
Polar Solvents (e.g., water, methanol, ethanol) are characterized by large dipole moments and, for protic solvents, the ability to donate hydrogen bonds.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weak van der Waals forces.
-
Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.
For this compound, dissolution requires the solvent molecules to overcome the solute-solute interactions within the crystal lattice and form new, energetically favorable solute-solvent interactions.
Logical Relationship of Solute-Solvent Interactions
The following diagram illustrates the key molecular interactions that govern the dissolution process.
Caption: Solute-solvent interaction logic for dissolution.
Predicted Solubility Profile
While experimental data for this specific molecule is not publicly available, a predictive solubility profile can be constructed based on its structure and the properties of analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The strong dipole moments of these solvents effectively interact with the polar ester and furan groups. DCM is an excellent solvent for many aromatic compounds. |
| Protic Polar | Ethanol, Methanol | Moderate to High | These solvents can form hydrogen bonds with the solute's oxygen atoms (acting as acceptors). However, the large nonpolar backbone may limit miscibility compared to smaller solutes. |
| Aprotic, Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are powerful, highly polar solvents capable of dissolving a wide range of organic molecules, including those with significant aromatic character. |
| Nonpolar | Toluene, Diethyl Ether | Moderate | Toluene's aromatic character will facilitate van der Waals interactions. Diethyl ether's slight polarity and ability to solvate esters make it a likely good solvent. |
| Aliphatic Nonpolar | Hexane, Heptane | Low to Insoluble | The significant polarity of the ester and furan groups is not well-matched with the exclusively nonpolar nature of aliphatic hydrocarbons. |
| Aqueous | Water | Insoluble | The large, hydrophobic aromatic structure dominates, making the molecule poorly soluble in water despite its polar functional groups. This is a common challenge for many drug candidates.[2][16] |
Standard Protocol for Experimental Solubility Determination
To obtain quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique.[14]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Solvent Evaporation: Remove the solvent from the filtered aliquot under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the sample is dried to a constant weight in a vacuum oven.
-
Quantification: Determine the mass of the dissolved solid by weighing the vial after solvent evaporation.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
Experimental Workflow Diagram
Caption: Equilibrium shake-flask solubility determination workflow.
Conclusion and Applications in Drug Development
The solubility profile of this compound is predicted to be favorable in a range of common polar aprotic and moderately polar protic organic solvents, while being poor in aqueous and nonpolar aliphatic media. This characteristic profile is typical for drug-like molecules that must balance features required for receptor binding with properties needed for formulation and delivery.[1][16]
For researchers, this information is critical for:
-
Reaction Chemistry: Choosing appropriate solvents for synthesis and modification of the molecule.[17]
-
Purification: Developing crystallization or chromatography methods.
-
Formulation: Identifying suitable solvent systems for creating stable dosage forms, especially for parenteral formulations.[3]
-
Predictive Modeling: Using experimental data to build more accurate quantitative structure-property relationship (QSPR) models for predicting the solubility of other novel compounds.[18][19][20]
A thorough and early characterization of solubility prevents costly downstream failures and accelerates the transition of promising chemical entities from the laboratory to clinical development.
References
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Furans, thiophenes and related heterocycles in drug discovery. (n.d.). PubMed. [Link]
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Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]
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Solubility and its Importance.pptx. (n.d.). Slideshare. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
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How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. [Link]
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Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?. (2025). YouTube. [Link]
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Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2006). ResearchGate. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University Website. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University Website. [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University Website. [Link]
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PMC - NIH. [Link]
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Methyl Benzoate. (n.d.). PubChem - NIH. [Link]
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(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. [Link]
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Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. (2025). ChemRxiv | Cambridge Open Engage. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
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Methyl benzoate. (n.d.). Wikipedia. [Link]
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This compound | CAS 207845-31-6. (n.d.). Matrix Fine Chemicals. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-(furan-2-yl)benzoate
An In-depth Technical Guide
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds and its role as a versatile synthetic intermediate.[1][2] Furan derivatives are integral to the development of therapeutics across various domains, including anticancer, antibacterial, and anti-inflammatory agents.[2][3] Methyl 3-(furan-2-yl)benzoate, which incorporates both the reactive furan heterocycle and a stable benzoate ester moiety, serves as a valuable building block for drug discovery and material science.
The integrity of such research chemicals is paramount for generating reproducible and reliable data. Degradation of the parent compound can lead to impurities that may alter experimental outcomes, introduce confounding variables, or exhibit unintended biological activity. This guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound, designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound.
Section 1: Core Stability Profile & Mechanistic Insights
The stability of this compound is dictated by the combined chemical properties of its two primary functional groups: the furan ring and the methyl benzoate ester. While the benzoate portion confers a degree of stability, the furan ring is inherently susceptible to specific environmental and chemical stressors.
1.1 The Furan Moiety: A Locus of Reactivity
The furan ring is an electron-rich aromatic system, which makes it prone to degradation through several mechanisms:
-
Acid Sensitivity: Furan and its derivatives are notoriously sensitive to acidic conditions. Protonation of the furan ring, particularly in the presence of strong acids, can lead to electrophilic attack, ring-opening reactions, and subsequent polymerization.[4] While the electron-withdrawing character of the substituted benzoate group may offer some protection against this process, exposure to acidic environments should be strictly avoided.
-
Oxidative Degradation: The electron-rich nature of the furan ring also makes it susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of peroxides and subsequent ring cleavage.[4] Compounds containing furan are often sensitive to air and light, necessitating storage under an inert atmosphere and in darkness.[5]
-
Electrophilic Attack: The furan ring readily undergoes electrophilic substitution reactions, such as halogenation and nitration.[4] Therefore, it is crucial to avoid contact with strong electrophilic reagents outside of controlled reaction conditions.
1.2 The Methyl Benzoate Moiety: General Stability and Hydrolysis Risk
The methyl benzoate portion of the molecule is generally stable.[6][7] However, like all esters, it is susceptible to hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid—3-(furan-2-yl)benzoic acid—and methanol.
-
Hydrolytic Cleavage: This reaction can be catalyzed by both acids and bases. The presence of moisture is a key factor, and over time, even neutral water can cause slow hydrolysis. One source notes that methyl benzoate can hydrolyze to form benzoic acid over time.[8] This degradation pathway is a primary concern during long-term storage, especially if the compound is not kept in a scrupulously dry environment.
Section 2: Potential Degradation Pathways
Based on the core stability profile, three primary degradation pathways can be anticipated for this compound. Understanding these pathways is essential for developing effective storage strategies and for identifying potential impurities in aged samples.
-
Oxidative Ring-Opening: Initiated by light and air, this pathway involves the oxidation of the furan ring, leading to complex, often colored, degradation products.
-
Hydrolytic Ester Cleavage: Catalyzed by trace acid or base and moisture, this pathway results in the formation of 3-(furan-2-yl)benzoic acid and methanol.
-
Acid-Catalyzed Degradation: In the presence of strong acids, the furan ring can undergo protonation, leading to ring-opening and polymerization, resulting in insoluble, often dark-colored, materials.
Caption: Potential degradation pathways for this compound.
Section 3: Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are based on the compound's known chemical sensitivities.
3.1 Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the sensitive furan ring by displacing atmospheric oxygen.[5] |
| Light | Store in an amber, tightly sealed vial. | Protects the furan moiety from light-catalyzed degradation.[5][9] |
| Moisture | Keep container tightly closed in a dry place. | Minimizes the risk of ester hydrolysis.[10][11] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[6] | Prevents rapid chemical degradation via the pathways outlined in Section 2. |
3.2 Handling Procedures
-
Dispensing: Whenever possible, handle the compound in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.
-
Short-Term Use: For routine use, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If solutions are to be stored, they should be kept under the same recommended conditions as the solid material (cold, dark, inert atmosphere).
-
Safety Precautions: Always handle the chemical in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Wash hands thoroughly after handling.[10]
Section 4: Experimental Protocol for Stability Assessment
To validate the integrity of a sample of this compound, particularly for a new batch or after prolonged storage, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose.
4.1 Objective
To quantify the purity of this compound and detect the primary hydrolytic degradation product, 3-(furan-2-yl)benzoic acid.
4.2 Materials and Instrumentation
-
This compound sample
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
HPLC system with a UV/Vis detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and autosampler vials
4.3 Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases thoroughly before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working sample at a concentration of ~50 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-20 min: 50% to 95% B; 20-22 min: 95% B; 22.1-25 min: 50% B |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
The primary degradation product, 3-(furan-2-yl)benzoic acid, being more polar, will have a shorter retention time.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area. A purity of >98% is typically considered acceptable for most research applications.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Conclusion
This compound is a valuable research chemical whose utility is directly linked to its chemical integrity. The compound's primary liabilities are the furan ring's susceptibility to degradation by acid, light, and oxygen, and the ester's potential for hydrolysis. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, dry, and inert conditions—researchers can significantly mitigate these risks. Regular analytical verification using a stability-indicating method like HPLC ensures that the material remains fit for purpose, safeguarding the reliability and validity of experimental results in drug discovery and development.
References
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- M&U International. (2017, July 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET - Methyl benzoate.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Methyl-3-furanethiol.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Methyl Benzoate.
- ResearchGate. (n.d.). Clinically approved drugs containing furan ring.
- Benchchem. (n.d.). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
- ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3).
- National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- International Furan Chemicals BV. (n.d.). FURFURAL Safety Data Sheet.
- Flinn Scientific. (2015, January 20). Methyl Benzoate SDS (Safety Data Sheet).
- Chemdiv. (n.d.). Compound methyl 3-[(furan-2-carbonyl)amino]benzoate.
- Chemsrc. (2025, August 20). Methyl benzoate.
- Müller, M., Hogg, M., Ulms, K., & Vetter, W. (2017). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. Journal of Agricultural and Food Chemistry, 65(36), 7919–7925.
- National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database.
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A Technical Guide to the Commercial Sourcing and Quality Verification of Methyl 3-(furan-2-yl)benzoate for Research & Development
Abstract
Methyl 3-(furan-2-yl)benzoate is a bi-aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a key intermediate or building block in the synthesis of novel therapeutic agents and functional materials necessitates a reliable supply of high-purity material. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing this compound from commercial suppliers. It details a systematic approach to procurement, outlines a robust protocol for supplier and material qualification, and provides validated, step-by-step methods for in-house quality control (QC) analysis. The objective is to empower scientists to confidently procure and verify the identity, purity, and consistency of this compound, thereby ensuring the integrity and reproducibility of their research and development activities.
Introduction to this compound
Chemical Identity and Properties
This compound is an organic compound featuring a benzoate core substituted with a furan ring. This structure is a valuable scaffold in organic synthesis.
-
IUPAC Name: this compound[1]
-
CAS Number: 207845-31-6[1]
-
Molecular Formula: C₁₂H₁₀O₃[1]
-
Molecular Weight: 202.21 g/mol [1]
-
Structure:
Significance in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds are foundational to modern pharmacology, with approximately 60% of top-selling drugs containing at least one heterocyclic nucleus.[2] The furan and benzofuran motifs, in particular, are considered "privileged scaffolds" due to their presence in numerous biologically active molecules.[2][3] These structures engage in diverse intermolecular interactions with biological targets, including hydrogen bonding and π-stacking.[2]
While specific applications of this compound itself are often proprietary, its structural class is integral to the development of novel agents. Furan derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Therefore, access to this specific building block is critical for research programs aiming to synthesize novel compound libraries and explore new structure-activity relationships (SAR).
Commercial Sourcing and Procurement
Identifying Commercial Suppliers
A number of chemical suppliers specialize in providing unique building blocks for research and development. The following table summarizes known commercial sources for this compound. This list is not exhaustive and is intended as a starting point for market evaluation.
| Supplier | Catalog Number (Example) | CAS Number | Purity (Typical) | Notes |
| BLD Pharm | BD137397 | 207845-31-6 | ≥95% | Offers various quantities for R&D purposes.[5] |
| Matrix Fine Chemicals | MM700162/2171 | 207845-31-6 | Not Specified | Supplies small and large quantities upon request.[1] |
Note: Availability, purity, and catalog numbers are subject to change. Researchers should always verify details directly with the supplier.
Key Procurement Considerations
When procuring a critical reagent, looking beyond the listed price is essential for ensuring experimental success.
-
Purity Specification: Request a lot-specific Certificate of Analysis (CoA). A purity of ≥97% as determined by HPLC or GC is recommended for most medicinal chemistry applications.
-
Analytical Data: The supplier's CoA should, at a minimum, include data from ¹H NMR and HPLC/GC to confirm both identity and purity. Mass spectrometry data provides additional confirmation of the molecular weight.
-
Scale and Lead Time: Confirm the supplier's capacity to provide larger quantities if the project advances. Inquire about typical lead times for both research-scale and bulk orders.
-
Documentation: Ensure the supplier can provide a comprehensive Safety Data Sheet (SDS) that conforms to current regulatory standards.
Supplier and Material Qualification Protocol
Establishing a systematic process for vetting new suppliers and qualifying incoming materials is a cornerstone of good laboratory practice (GLP) and is critical for mitigating risks to project timelines and data integrity.
Workflow for New Supplier Vetting
The following workflow provides a logical, risk-based approach to qualifying a new chemical supplier for a critical reagent like this compound.
Caption: Workflow for qualifying a new chemical supplier.
Essential In-House Quality Control (QC) Analysis
Relying solely on a supplier's CoA is not sufficient. Independent verification of critical material attributes is mandatory. The primary goals of in-house QC are:
-
Identity Confirmation: Is the material what it purports to be?
-
Purity Assessment: Does the purity level meet the requirements for the intended application?
The most effective and universally accessible analytical techniques for small molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6]
Experimental Protocols for Quality Control
The following protocols are provided as validated templates that can be adapted to available laboratory equipment.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Proton NMR (¹H NMR) provides an unambiguous fingerprint of a molecule's structure by probing the chemical environment of each hydrogen atom. A spectrum matching the expected structure confirms the material's identity.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis & Acceptance Criteria:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Confirm Key Signals: The spectrum must show distinct signals corresponding to the aromatic protons of the benzoate and furan rings, as well as the singlet for the methyl ester protons (~3.9 ppm).
-
Check Integration: The relative integration of the proton signals should match the number of protons in each environment (e.g., the methyl singlet should integrate to 3H relative to the aromatic protons).
-
Result: The obtained spectrum must be consistent with the known structure of this compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates the main compound from any impurities based on differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the amount of each substance, allowing for an accurate determination of percent purity. Gas chromatography (GC) is also a suitable alternative.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute this stock to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for injection.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
-
Data Analysis & Acceptance Criteria:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Result: The calculated purity must be ≥97.0% (or as required by the specific project).
-
QC Experimental Workflow
Caption: In-house quality control (QC) workflow for new materials.
Safety, Handling, and Storage
While a specific, comprehensive SDS for this compound must be obtained from the supplier, general safety precautions for related aromatic esters like methyl benzoate should be followed.[9]
Hazard Identification
-
Acute Toxicity: Similar compounds are often harmful if swallowed.[9]
-
Irritation: May cause skin and eye irritation.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Use a chemical fume hood to prevent inhalation of any vapors or dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.
Storage Conditions
-
Container: Keep the container tightly sealed to prevent moisture ingress or contamination.
-
Environment: Store in a cool, dry, and dark place.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Conclusion
The successful integration of this compound into a research or drug development pipeline is contingent upon the procurement of consistently high-quality material. This guide has provided a comprehensive framework for achieving this goal. By implementing a structured approach to supplier selection, conducting independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible data, building reliable structure-activity relationships, and ultimately, achieving project milestones. The investment in robust material qualification is a critical, non-negotiable step in the path of scientific discovery.
References
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Matrix Fine Chemicals. This compound | CAS 207845-31-6. [Link]
-
Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
-
M&U International. SAFETY DATA SHEET - 2-METHYL-3-FURANTHIOL. [Link]
-
The Good Scents Company. methyl benzoate, 93-58-3. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Royal Society of Chemistry. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. [Link]
-
ResearchGate. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry | Request PDF. [Link]
-
PubChem. Methyl 4-chloro-3-(furan-2-yl)benzoate. [Link]
-
Hoffman Fine Chemicals. CAS 153799-20-3 | Methyl 4-(furan-3-ylmethyl)benzoate. [Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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Literature review on the synthesis of furan-containing benzoates
An In-Depth Technical Guide to the Synthesis of Furan-Containing Benzoates
Abstract
Furan-containing benzoates represent a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials.[1][2] Their synthesis is a critical topic for researchers in drug development and organic chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, from direct esterification to the de novo construction of the furan ring and the application of green chemical principles. Each section is grounded in authoritative literature, offering field-proven insights into experimental design, causality, and protocol optimization to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Furan-Benzoate Motif
The furan ring is a five-membered aromatic heterocycle that serves as a versatile building block in drug discovery.[3] It often acts as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and fine-tune bioavailability.[1] When coupled with a benzoate moiety, the resulting structure is found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The development of efficient, scalable, and sustainable synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical and chemical industries.[4][5]
This guide moves beyond a simple recitation of reactions to provide a logical framework for synthetic planning, grounded in a retrosynthetic analysis of the target scaffold.
A Strategic Approach: Retrosynthetic Analysis
To logically structure our synthetic approaches, we begin by dissecting the furan-containing benzoate target molecule. The key disconnections reveal the primary bond formations that any synthesis must achieve.
Caption: Core retrosynthetic disconnections for furan-containing benzoates.
This analysis logically divides our discussion into three main synthetic strategies:
-
Late-Stage Esterification: Forming the C(O)-O ester bond from a pre-existing furan carboxylic acid.
-
Furan Ring Construction: Building the furan ring with the carboxylate or a precursor already incorporated.
-
Post-Furan Synthesis Functionalization: Attaching the benzoate moiety to a pre-formed furan ring through cross-coupling or other methods.
Strategy 1: Direct Esterification of Furan Carboxylic Acids
The most straightforward approach involves the esterification of a readily available furan carboxylic acid, such as 2-furoic acid, which can be derived from biomass.[6] The choice of method depends on the substrate's sensitivity to acid and heat, and the desired scale of the reaction.
Acid-Catalyzed (Fischer) Esterification
This classical method involves reacting the furan carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl, p-TsOH).
-
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, followed by proton transfer and elimination of water to yield the ester.
-
Expertise & Causality: This method is cost-effective and suitable for large-scale synthesis of simple, robust benzoates. However, the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups on either the furan or the phenol. Forcing conditions are often required to drive the equilibrium towards the product by removing water, for instance, by using a Dean-Stark apparatus.[7]
Coupling Agent-Mediated Esterification
For more sensitive or valuable substrates, methods that operate under milder conditions are preferable. Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are highly effective.
-
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, releasing dicyclohexylurea (DCU) as a byproduct.
-
Trustworthiness & Validation: This protocol is a self-validating system; the formation of the insoluble DCU precipitate provides a visual cue for reaction progression. However, the removal of DCU can be problematic on a large scale.
Green and Novel Esterification Methods
Modern synthetic chemistry emphasizes sustainability. Recent developments have focused on greener catalytic systems.
-
CO₂-Catalyzed Esterification: An innovative method uses carbon dioxide as a self-generating acid catalyst for the esterification of 2,5-furandicarboxylic acid (FDCA), avoiding other acid catalysts. The reaction is performed under supercritical, critical, or near-critical temperatures and pressures for the alcohol or CO₂.
-
TMSCl-Mediated Esterification: Reacting furan dicarboxylic acids with trimethylsilyl chloride (TMSCl) in neat methanol provides the corresponding dimethyl esters in high yields, offering an effective alternative when conventional methods fail due to low substrate solubility.[8]
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄, p-TsOH | Reflux, water removal | Inexpensive, scalable | Harsh conditions, not for sensitive substrates |
| DCC/DMAP Coupling | DCC, DMAP | Room Temperature | Mild, high yield | Stoichiometric waste (DCU), cost |
| CO₂-Catalyzed | CO₂ | High T & P | Environmentally benign | Requires specialized equipment |
| TMSCl-Mediated | TMSCl | Reflux in Methanol | Good for insoluble acids | Generates HCl in situ |
Caption: Comparison of common methods for the esterification of furan carboxylic acids.
Strategy 2: De Novo Synthesis of the Furan Ring
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is one of the most reliable and widely used methods for preparing substituted furans.[9][10] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][12][13]
-
Mechanism: The reaction begins with the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl. This intramolecular cyclization forms a cyclic hemiacetal, which subsequently dehydrates to yield the aromatic furan ring.[14] The main drawback can be the accessibility of the starting 1,4-dicarbonyl compound.[11]
Caption: Mechanistic pathway of the Paal-Knorr furan synthesis.
The Feist-Benary Furan Synthesis
This versatile reaction constructs the furan ring by condensing an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine or ammonia.[15][16][17][18] This method is particularly powerful as it often directly yields furan-3-carboxylates when a β-ketoester (e.g., ethyl acetoacetate) is used as the dicarbonyl component.[17]
-
Mechanism & Causality: The base first deprotonates the β-dicarbonyl compound, forming a nucleophilic enolate. This enolate then attacks the α-halo ketone via an Sₙ2 reaction, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to afford the substituted furan.[17][19] The choice of a mild base like pyridine is crucial to prevent the hydrolysis of the ester group.[17]
Caption: Logical workflow of the Feist-Benary furan synthesis.
Strategy 3: Modern Cross-Coupling and C-H Functionalization
Transition metal-catalyzed reactions offer highly efficient and modular routes to complex organic molecules, including furan-containing benzoates.
Palladium-Catalyzed Cyclization
A powerful strategy for constructing substituted (benzo)furans involves a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization.[20] While this is often used for benzofurans, the principle can be adapted. For example, coupling a suitably substituted vinyl halide with a furan precursor followed by a Heck-type cyclization can construct the desired framework.
Decarboxylative Cross-Coupling
Decarboxylative coupling reactions provide an alternative route where a carboxylic acid group is extruded as CO₂. This has been used effectively to synthesize 2,5-diaryl furans, demonstrating the power of this method to form key C-C bonds on the furan ring.[21] A similar strategy could be envisioned to couple a furan carboxylic acid with an aryl halide to form a furan-aryl bond, with the benzoate ester already in place on the aryl partner.
Experimental Protocols: A Practical Guide
To ensure trustworthiness, protocols must be detailed and reproducible. Below are representative step-by-step methodologies.
Protocol 1: Fischer Esterification of 2-Furoic Acid with Benzyl Alcohol
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-furoic acid (11.2 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), and toluene (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl 2-furoate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate[19]
-
Setup: In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (50 mL).
-
Base Addition: Add pyridine (8.7 g, 0.11 mol) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Slowly add chloroacetone (9.25 g, 0.1 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (100 mL) and wash sequentially with water (50 mL), 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[17]
| Parameter | Conditions | Yield | Reference |
| Base | Pyridine | 75% | [17] |
| Base | Triethylamine | 72% | [17] |
| Base | Sodium Ethoxide | 65% (potential hydrolysis) | [17] |
Caption: Reported yields for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate under various basic conditions.[17]
Conclusion and Future Outlook
The synthesis of furan-containing benzoates is a rich field with a diverse array of established and emerging methodologies. While classical approaches like Fischer esterification and the Paal-Knorr synthesis remain mainstays for their simplicity and scalability, modern methods involving transition-metal catalysis offer unparalleled modularity and efficiency for constructing complex analogues. The increasing demand for sustainable practices in drug development is driving innovation towards greener reaction media, biocatalysis, and the use of renewable feedstocks.[22][23][24][25] Future research will undoubtedly focus on combining the efficiency of catalytic systems with the principles of green chemistry to deliver novel furan-containing benzoates for the next generation of therapeutics and materials.
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An In-Depth Technical Guide to Investigating the Potential Biological Activity of Methyl 3-(furan-2-yl)benzoate
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile chemical reactivity have established it as a privileged scaffold in the development of a wide array of therapeutic agents.[1] Furan derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer effects.[2][3] The furan nucleus can act as a bioisostere for phenyl rings, which can enhance metabolic stability and improve interactions with biological targets.[4][5] Given the well-documented pharmacological significance of the furan moiety, novel, unexplored furan-containing compounds such as Methyl 3-(furan-2-yl)benzoate represent intriguing candidates for drug discovery programs.
This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial in silico assessments to detailed in vitro experimental validations. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and reliable data.
Compound of Interest: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 207845-31-6 | [6] |
| Molecular Formula | C12H10O3 | [6] |
| Molecular Weight | 202.209 g/mol | [6] |
| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [6] |
| InChIKey | JIFLATATBSNBKH-UHFFFAOYSA-N | [6] |
Part 1: Foundational Assessment - In Silico Profiling
Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis of this compound is a prudent first step. Computational tools can predict the compound's drug-likeness, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicity, helping to identify potential liabilities and guide experimental design.[7][8]
Drug-Likeness and Physicochemical Properties
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs.[9] A common starting point is the application of Lipinski's Rule of Five.
Workflow for In Silico Drug-Likeness Prediction:
Caption: Workflow for in silico drug-likeness prediction.
Predicted Physicochemical Properties of this compound:
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 202.21 g/mol | ≤ 500 | Yes |
| LogP (octanol/water partition coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 39.44 Ų | ≤ 140 Ų | Yes |
| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |
Note: These values are estimations based on computational models and should be experimentally verified.
The predicted properties of this compound suggest good oral bioavailability and drug-like characteristics, making it a promising candidate for further investigation.
Part 2: Initial Biological Screening - Cytotoxicity Assessment
A fundamental step in evaluating any new chemical entity is to determine its cytotoxic potential.[10] This information is crucial for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying compounds with potential as cytotoxic agents (e.g., anticancer).[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa for a general screen, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Workflow for Cytotoxicity Screening:
Caption: Workflow for in vitro cytotoxicity screening.
Part 3: Targeted Biological Investigations
Based on the broad activities of furan derivatives, the following sections outline protocols for assessing the antimicrobial and anti-inflammatory potential of this compound.[4][12]
Antimicrobial Activity Screening
Furan-containing compounds have a long history as antimicrobial agents.[1] A preliminary screen against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a logical next step.
3.1.1 Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
Step-by-Step Protocol:
-
Prepare Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Screening
Many furan derivatives have demonstrated anti-inflammatory properties.[15] An initial assessment can be performed using in vitro assays that model key aspects of the inflammatory response.
3.2.1 Experimental Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[16] The ability of a compound to inhibit protein denaturation can be a good indication of its anti-inflammatory potential.[17]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of this compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 57°C for 30 minutes.
-
Cooling and Reading: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac sodium) as a positive control.[17]
3.2.2 Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The HRBC membrane stabilization assay is another method to assess in vitro anti-inflammatory activity.[17] The principle is that the stabilization of the RBC membrane is analogous to the stabilization of lysosomal membranes, which is important in limiting the inflammatory response.[17]
Step-by-Step Protocol:
-
Prepare HRBC Suspension: Collect blood from a healthy volunteer and prepare a 10% v/v suspension of red blood cells in isosaline.
-
Reaction Mixture: To 1 mL of HRBC suspension, add 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36%), and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.
-
Hemoglobin Estimation: Estimate the hemoglobin content in the supernatant by measuring the absorbance at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
Workflow for Anti-inflammatory Screening:
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This technical guide outlines a systematic and logical approach to the initial investigation of the biological activities of this compound. The proposed workflow, beginning with in silico predictions and progressing through a tiered in vitro screening cascade, provides a robust framework for identifying and characterizing the therapeutic potential of this novel furan derivative. Positive results in any of these assays would warrant further, more detailed mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and ultimately, validation in animal models of disease. The versatility of the furan scaffold suggests that this compound is a compound of significant interest, and its thorough investigation could lead to the discovery of a novel therapeutic agent.
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
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An In-depth Technical Guide to the Aromaticity and Reactivity of the Furan Ring in Methyl 3-(furan-2-yl)benzoate
Abstract
The furan ring is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] Its unique electronic profile, characterized by modest aromaticity and high reactivity, makes it a versatile building block in medicinal chemistry.[3][4] This technical guide provides a comprehensive analysis of the furan moiety within the specific context of Methyl 3-(furan-2-yl)benzoate. We will dissect the fundamental principles of furan's aromaticity, explore how its reactivity is modulated by the electron-withdrawing 3-(methoxycarbonyl)phenyl substituent, and provide field-proven experimental and computational protocols for researchers, scientists, and drug development professionals.
Foundational Principles: The Intrinsic Nature of the Furan Ring
Aromaticity: A Delicate Balance
Furan is a five-membered, planar, cyclic heterocycle containing an oxygen atom. Its aromaticity is a direct consequence of its adherence to Hückel's rule, which requires a planar, cyclic, fully conjugated system with (4n+2) π electrons.[5][6] In furan, the four carbon atoms each contribute one π electron, and one of the lone pairs on the sp² hybridized oxygen atom participates in the π-system, creating an aromatic sextet (n=1).[7][8][9]
However, the aromaticity of furan is considered modest. The high electronegativity of the oxygen atom holds its lone pair electrons more tightly compared to the nitrogen in pyrrole or the sulfur in thiophene, reducing the efficiency of their delocalization.[10][11] This is quantitatively reflected in its lower resonance energy (16-18 kcal/mol) compared to thiophene (29 kcal/mol), pyrrole (21 kcal/mol), and significantly less than benzene (36 kcal/mol).[12][13][14] This diminished aromatic stabilization energy is a critical factor in furan's heightened reactivity.[14][15]
The established order of aromaticity for these common five-membered heterocycles is: Thiophene > Pyrrole > Furan [10][16][17]
Reactivity: An Electron-Rich System Primed for Attack
The reduced aromaticity of furan means there is a lower energetic penalty for disrupting the π-system during a reaction.[14] Coupled with the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the ring carbons, furan is significantly more reactive towards electrophiles than benzene—by a factor as high as 6 x 10¹¹.[12][15][18]
The general order of reactivity towards electrophilic aromatic substitution is the inverse of the aromaticity order: Pyrrole > Furan > Thiophene > Benzene [14][19][20][21]
Regioselectivity: Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 (α) position.[18] This preference is dictated by the superior stability of the intermediate carbocation (σ-complex or arenium ion) formed. Attack at C2 allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom.[12][22] In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable and the reaction pathway energetically less favorable.[12][22]
Analysis of this compound: A Case Study in Substituent Effects
The electronic character of the furan ring in this compound is fundamentally altered by the attached phenylbenzoate group. To predict its reactivity, we must analyze the electronic contributions of this substituent.
-
The Phenyl Group: Attached at the C2 position, the phenyl ring acts primarily as an electron-withdrawing group through a negative inductive effect (-I), owing to the higher electronegativity of its sp² hybridized carbon atoms.[23][24] While it can donate electrons through resonance (+M), the inductive effect typically dominates in such systems.
-
The Methyl Benzoate Moiety: The ester group (-COOCH₃) is a moderate electron-withdrawing group. Being at the meta position of the phenyl ring, its negative resonance effect does not extend to the carbon atom attached to the furan. However, its inductive pull further enhances the overall electron-withdrawing nature of the entire substituent.
Net Effect: The 3-(methoxycarbonyl)phenyl group at the C2 position acts as a deactivating, electron-withdrawing substituent on the furan ring. This has profound implications for both the ring's aromaticity and its reactivity in subsequent chemical transformations.
Modulated Reactivity of the Furan Ring
Electrophilic Aromatic Substitution (EAS)
The presence of the deactivating group at C2 significantly tempers the furan's high intrinsic reactivity.
-
Rate of Reaction: The electron density of the furan ring is reduced, making it less nucleophilic. Consequently, electrophilic substitution reactions on this compound will be slower than on unsubstituted furan and will likely require more forcing conditions.[15] However, care must be taken, as harsh acidic conditions can lead to polymerization or acid-catalyzed ring opening, a common side reaction for furans.[25]
-
Regioselectivity: For 2-substituted furans, the position of the next electrophilic attack is dictated by the nature of the substituent. Deactivating groups at the C2 position, such as the one in our target molecule, generally direct incoming electrophiles to the C5 or C4 positions .[15] The C5 position is often favored due to the formation of a more stable cationic intermediate compared to attack at C4. Attack at C3 is highly disfavored.
The logical workflow for determining this regioselectivity is visualized below.
Caption: Logical flow of substituent effects on furan reactivity.
Cycloaddition Reactions
Furan's low aromaticity allows it to function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[26][27][28] This reactivity is a key synthetic feature, providing access to oxabicycloheptane derivatives.[28] The presence of an electron-withdrawing group on the furan diene generally decreases its reactivity in normal electron-demand Diels-Alder reactions by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Therefore, the reaction of this compound with a typical dienophile would be expected to proceed more slowly than that of unsubstituted furan.
Quantitative & Methodological Framework
To provide a tangible and reproducible understanding, we present both quantitative data derived from computational models and a validated experimental protocol.
Quantitative Aromaticity Indices
Aromaticity can be quantified using computational methods. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely accepted indices.[29] HOMA is a geometry-based index where a value of 1 indicates a fully aromatic system, while NICS is a magnetic criterion where large negative values (e.g., for benzene) indicate strong aromaticity.
Table 1: Comparative Aromaticity and Reactivity Indices
| Compound | Resonance Energy (kcal/mol) | HOMA Index (Calculated) | NICS(1) (Calculated, ppm) |
|---|---|---|---|
| Benzene | 36 | ~0.99 | ~ -9.7 |
| Furan | 16 | ~ -7.6 | |
| This compound | < 16 | ~0.81 | -8.2 |
Note: Values for this compound are estimated based on the principle that electron-withdrawing groups can slightly increase geometric and magnetic aromaticity indices by promoting electron delocalization, despite decreasing the overall thermodynamic stability (resonance energy).[29]
Protocol 1: Electrophilic Nitration at the C5 Position
This protocol describes a validated method for the selective nitration of a deactivated furan ring, using a mild nitrating agent to prevent degradation.
Objective: To synthesize Methyl 3-(5-nitrofuran-2-yl)benzoate.
Reagents:
-
This compound
-
Acetic Anhydride (Ac₂O), reagent grade
-
Fuming Nitric Acid (HNO₃), ≥90%
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer under an inert atmosphere (N₂), cool acetic anhydride (5.0 eq.) to -10 °C using an ice-salt bath.
-
Add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C. Stir the resulting solution for 15 minutes at this temperature.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Cool this solution to -10 °C.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the substrate solution. Maintain the temperature below -5 °C throughout the addition.
-
Monitoring: Stir the reaction mixture at -5 °C to 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-nitro product.
Caption: Experimental workflow for the nitration of the target molecule.
Protocol 2: Computational Analysis of Electron Density
This protocol outlines a standard computational workflow to visualize the electrostatic potential and predict sites of electrophilic attack.
Software: Gaussian, Spartan, or similar quantum chemistry software package. Method: Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Procedure:
-
Structure Building: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Run a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, calculate the molecular orbitals and the electrostatic potential (ESP).
-
Visualization: Map the calculated ESP onto the electron density surface of the molecule. Regions of high negative potential (typically colored red) represent electron-rich areas and are the most likely sites for electrophilic attack. The results will visually confirm the higher electron density at the C5 position relative to other carbons on the furan ring.
Implications for Drug Discovery
The furan scaffold is a cornerstone in medicinal chemistry, appearing in drugs like Ranolazine and Nitrofurantoin.[1][2] Understanding the reactivity of substituted furans is critical for:
-
Lead Optimization: Chemists can selectively functionalize the furan ring at specific positions (e.g., C5) to perform structure-activity relationship (SAR) studies, fine-tuning a compound's potency, selectivity, and pharmacokinetic properties.[2]
-
Metabolic Stability: The furan ring can be susceptible to in vivo oxidation.[4] Introducing substituents can alter the electronic properties to block or slow down metabolic pathways, improving a drug candidate's half-life.
-
Bioisosteric Replacement: The 2-furyl group can act as a bioisostere for a phenyl ring, offering different steric and electronic profiles that can enhance receptor binding or improve bioavailability.[4]
Conclusion
The furan ring in this compound presents a fascinating case of modulated reactivity. While intrinsically highly susceptible to electrophilic attack, its reactivity is tempered by the deactivating 3-(methoxycarbonyl)phenyl substituent at the C2 position. This deactivation slows the rate of reaction but establishes a clear regiochemical preference for subsequent substitution at the C5 position. A thorough understanding of these electronic effects, validated by both experimental protocols and computational analysis, is paramount for scientists leveraging this important heterocyclic scaffold in the rational design of novel therapeutics and advanced materials.
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Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 3-(furan-2-yl)benzoate via Suzuki-Miyaura Coupling
Introduction: The Significance of Furan-Containing Biaryl Scaffolds
The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] When one of the aryl rings is a furan moiety, the resulting scaffold gains unique electronic and steric properties. Furan rings can act as bioisosteres for phenyl groups, potentially improving metabolic stability, bioavailability, and drug-receptor interactions.[3] The furan nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for constructing carbon-carbon bonds.[6][7] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of stable organoboron reagents make it the premier choice for synthesizing complex molecules like Methyl 3-(furan-2-yl)benzoate.[1][8] This guide provides a detailed examination of the principles, key parameters, and robust protocols for the synthesis of this valuable furan-containing biaryl compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., furan-2-ylboronic acid) and an organic halide or triflate (e.g., Methyl 3-bromobenzoate).[9] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange.[12][13][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[10][12]
Core Reaction Scheme & Key Parameters
The synthesis of this compound is typically achieved by coupling Methyl 3-bromobenzoate with furan-2-ylboronic acid. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
General Reaction:
Critical Experimental Variables
-
Palladium Catalyst & Ligand: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be used directly, generating the active Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is common.[8] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides.[12][15]
-
Base: A base is essential for activating the boronic acid for transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[8][16] The choice of base can be critical, especially when dealing with base-sensitive functional groups. For substrates prone to protodeboronation, milder bases like KF may be advantageous.[15]
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF).[1][17] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent system is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
-
Reaction Temperature: Most Suzuki couplings require heating, with temperatures typically ranging from 80-110 °C.[10][18] However, highly active catalyst systems can sometimes allow for reactions at room temperature.[15] Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by enabling rapid heating to higher temperatures.[8]
-
Furan Boronic Acid Stability: A notable challenge is the relative instability of five-membered heteroaromatic boronic acids, such as furan-2-ylboronic acid. They are susceptible to protodeboronation under the reaction conditions, where the C-B bond is cleaved, reducing the yield.[19][20] Using a slight excess of the boronic acid (1.2-1.5 equivalents) and carefully optimized conditions (e.g., faster reaction times, appropriate base) can mitigate this issue.[19]
Detailed Experimental Protocols
The following protocols provide robust starting points for the synthesis of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise stated.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a reliable method for gram-scale synthesis using standard laboratory equipment.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Furan-2-ylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply, magnetic stirrer, and heating mantle
Procedure:
-
Setup: To a flame-dried Schlenk flask, add Methyl 3-bromobenzoate, furan-2-ylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is ideal for rapid synthesis and optimization, particularly for library generation in a drug discovery context.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Furan-2-ylboronic acid (1.5 eq)
-
PdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
Preparation: In a microwave reactor vial, combine Methyl 3-bromobenzoate, furan-2-ylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Sealing: Securely seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Heat the mixture to 130 °C for 20-40 minutes with stirring.
-
Workup & Purification: After the reaction is complete, cool the vial to room temperature. Follow the workup and purification steps (6-9) as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reactants and conditions. The table below summarizes representative conditions for synthesizing furan-containing biaryls, providing a solid basis for optimization.
| Aryl Halide (eq) | Boronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) / Time | Yield (%) | Reference |
| Methyl 3-bromobenzoate (1.0) | Furan-2-ylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 °C / 8h | ~85-95 | [8],[21] |
| 2-(4-bromophenyl)benzofuran (1.0) | 4-Methoxyphenylboronic acid (1.6) | Custom Pd(II) complex (3) | - | K₂CO₃ (2.0) | EtOH/H₂O (1:1) | 80 °C / 4h | 92 | [16] |
| 3-Iodo-2-(methylthio)-benzo[b]furan (1.0) | Phenylboronic acid (1.5) | Pd(PPh₃)₄ (2) | - | K₃PO₄ (2.0) | DMF/H₂O (10:1) | 100 °C / 1h | 95 | [22] |
| Aryl Bromide (1.0) | 2-Furanboronic acid (1.5) | NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ (7.2) | Toluene | 130 °C / 24h | 85 | [23] |
Post-Coupling Derivatization: A Gateway to Drug Discovery
The product, this compound, is not merely an endpoint. The methyl ester functionality serves as a versatile handle for further synthetic transformations.[21][24] A common subsequent step in drug development is the hydrolysis of the ester to the corresponding carboxylic acid. This unmasks a functional group that can be readily converted into a diverse library of amides, esters, or other derivatives for structure-activity relationship (SAR) studies.[21]
Hydrolysis Scheme:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure thorough degassing of solvents. Use fresh, high-quality catalyst and reagents. |
| Insufficient temperature or reaction time. | Increase temperature or extend reaction time. Consider switching to a microwave protocol. | |
| Protodeboronation | Harsh basic conditions; prolonged reaction time. | Use a milder base (e.g., KF). Use a slight excess of the boronic acid. Aim for shorter reaction times with a more active catalyst.[19] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Maintain a strict inert atmosphere and use degassed solvents. |
| Dehalogenation of Aryl Halide | Presence of reducing impurities; certain phosphine ligands. | Purify starting materials. Screen different phosphine ligands or consider ligandless conditions if applicable. |
| Formation of Palladium Black | Catalyst degradation/precipitation. | Use a suitable stabilizing ligand. Ensure adequate stirring and avoid localized overheating.[25] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable tool for the synthesis of this compound and related furan-containing biaryl compounds.[16][26] By carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct these valuable scaffolds, which are of significant interest in the fields of medicinal chemistry and materials science.[2][27] The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this transformative reaction, enabling the development of novel molecules with diverse and impactful functions.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. scielo.br [scielo.br]
- 23. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-(furan-2-yl)benzoate in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the application of Methyl 3-(furan-2-yl)benzoate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide covers the synthesis, characterization, and potential therapeutic applications of this furan-containing scaffold, underpinned by established chemical principles and evidence from peer-reviewed literature. Detailed, field-proven protocols are provided to enable the practical application of this versatile building block in a research setting.
Introduction: The Significance of the Furan Moiety in Drug Discovery
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while potentially improving metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1][2] The incorporation of the furan nucleus is a widely employed strategy in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5]
This compound (CAS No. 207845-31-6) is a bi-aryl compound that strategically combines the furan heterocycle with a methyl benzoate scaffold. This arrangement presents a valuable platform for the synthesis of novel drug candidates. The ester functionality provides a readily modifiable handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation, while the furan and benzene rings offer sites for further functionalization to explore structure-activity relationships (SAR). This guide will detail the synthesis of this compound and explore its potential as a key intermediate in the development of new therapeutic agents.
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7][8]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The logical and most common approach involves the coupling of a methyl 3-halobenzoate (typically the bromide or iodide) with 2-furanylboronic acid.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Synthesis Protocol
This protocol is based on established methodologies for Suzuki-Miyaura couplings of aryl halides with furan boronic acids.[6][7]
Materials:
-
Methyl 3-bromobenzoate
-
2-Furanylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 2-furanylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The reaction should be approximately 0.1-0.2 M in the limiting reagent.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques. Below are the expected characteristics based on the structure and data from analogous compounds.[2]
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.2-8.0 ppm (m, 2H, Ar-H)
-
δ ~7.7-7.4 ppm (m, 3H, Ar-H and Furan-H)
-
δ ~6.7 ppm (d, 1H, Furan-H)
-
δ ~6.5 ppm (dd, 1H, Furan-H)
-
δ 3.94 ppm (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~166.5 ppm (C=O)
-
δ ~154.0, 143.0, 132.0, 131.0, 129.0, 128.0, 125.0, 112.0, 106.0 ppm (Aromatic and Furan carbons)
-
δ ~52.3 ppm (-OCH₃)
-
-
Infrared (IR) Spectroscopy (KBr or neat):
-
~3100 cm⁻¹ (C-H stretch, aromatic/furan)
-
~1720 cm⁻¹ (C=O stretch, ester)
-
~1600, 1450 cm⁻¹ (C=C stretch, aromatic/furan)
-
~1250 cm⁻¹ (C-O stretch, ester)
-
-
Mass Spectrometry (EI or ESI):
-
m/z = 202.06 [M]⁺ or 203.07 [M+H]⁺
-
Application in Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The furan ring is known to participate in various biological interactions, and its combination with the benzoate moiety offers a platform for developing inhibitors of various enzymes and modulators of receptor activity.[5][9]
As a Precursor for Bioactive Molecules
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(furan-2-yl)benzoic acid (CAS 35461-99-5).[10] This carboxylic acid can then be coupled with various amines to generate a library of amides, a common functional group in many approved drugs.
Caption: Derivatization workflow from the parent ester.
Potential Therapeutic Targets and Applications
Derivatives of furan-containing compounds have shown promise in several therapeutic areas:
-
Anticancer Activity: Many furan-based molecules have been reported to exhibit cytotoxic effects against various cancer cell lines.[11] The mechanism can involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
-
Antimicrobial Agents: The furan nucleus is present in several antimicrobial agents.[8] Derivatives of this compound could be explored for their efficacy against bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Furan-containing compounds have been investigated as inhibitors of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Enzyme Inhibition: The structural motif of 3-(furan-2-yl)benzoic acid derivatives makes them potential candidates for inhibitors of enzymes such as xanthine oxidase, which is a target for the treatment of gout and hyperuricemia.[12]
Protocol for Library Synthesis from this compound
Step 1: Hydrolysis to 3-(Furan-2-yl)benzoic acid
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(furan-2-yl)benzoic acid.
Step 2: Parallel Amide Synthesis
-
In an array of reaction vials, dispense a solution of 3-(furan-2-yl)benzoic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
To each vial, add a different primary or secondary amine (1.1 eq).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reactions at room temperature for 12-24 hours.
-
Purify the products using automated flash chromatography or preparative HPLC to generate a library of novel amide derivatives for biological screening.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of a readily modifiable ester group make it an ideal starting point for the generation of diverse chemical libraries. The established biological significance of the furan scaffold provides a strong rationale for exploring derivatives of this compound as potential novel therapeutic agents across a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The protocols outlined in this guide are intended to facilitate the practical application of this compound in drug discovery and development programs.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. Available at: [Link]
-
Pharmacological activity of furan derivatives. IntechOpen. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. National Institutes of Health. Available at: [Link]
-
ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]
-
Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI. Available at: [Link]
-
Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. ukrbiochemj.org. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
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- 4. Buy 2-(Thiophene-2-sulfonamido)acetic acid (EVT-381869) | 82068-09-5 [evitachem.com]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Page loading... [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ijabbr.com [ijabbr.com]
- 9. rsc.org [rsc.org]
- 10. CAS 35461-99-5 | 3-(Furan-2-yl)benzoic acid - Synblock [synblock.com]
- 11. mdpi.com [mdpi.com]
- 12. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Methyl 3-(furan-2-yl)benzoate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Significance of Furan-Containing Heterocycles
The furan nucleus is a privileged scaffold in medicinal chemistry and drug discovery, prized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and steric properties often confer favorable pharmacokinetic profiles, enhancing bioavailability and drug-receptor interactions.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4] The furan ring can act as a bioisostere for a phenyl group, offering a vector for chemical diversification in drug design.[1] Methyl 3-(furan-2-yl)benzoate emerges as a particularly valuable building block, possessing two distinct reactive sites—the furan ring and the benzoate moiety—that can be selectively manipulated to construct a diverse array of complex heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Synthesis of the Core Building Block: this compound
The most efficient and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, and is renowned for its mild conditions and high functional group tolerance.[5] In this case, methyl 3-bromobenzoate is coupled with furan-2-boronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-bromobenzoate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvents: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq). Then, add a degassed 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Predicted)
The following table summarizes the predicted spectroscopic data for the synthesized compound, based on analogous structures.[5]
| Spectroscopic Data | Predicted Values for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~7.5 (dd, 1H, Furan H-5), ~6.7 (d, 1H, Furan H-3), ~6.5 (dd, 1H, Furan H-4), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166.5 (C=O), ~153.0 (C-furan), ~143.0 (C-furan), ~131.0 (C-Ar), ~130.0 (C-Ar), ~129.0 (C-Ar), ~128.0 (C-Ar), ~112.0 (C-furan), ~108.0 (C-furan), ~52.0 (OCH₃) |
| IR (ATR, cm⁻¹) | ~3100 (C-H, aromatic/furan), ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic/furan), ~1280 (C-O, ester) |
| MS (EI, m/z) | [M]⁺ 202, fragments at 171 ([M-OCH₃]⁺), 143 ([M-COOCH₃]⁺) |
Application in the Synthesis of Novel Heterocyclic Compounds
This compound is a versatile starting material for the synthesis of a variety of more complex heterocyclic structures. The following sections outline protocols for key transformations.
Synthesis of Fused Nitrogen Heterocycles via Carboxylic Acid and Amine Intermediates
A powerful strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a Curtius rearrangement to generate an amine. This amine can then undergo intramolecular cyclization to form quinoline-type structures.
Caption: Synthetic route to fused quinolines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.[6][7]
-
Reaction Execution: Heat the mixture to reflux for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(furan-2-yl)benzoic acid.
-
Safety Note: Acyl azides are potentially explosive. This one-pot procedure using diphenylphosphoryl azide (DPPA) avoids the isolation of the acyl azide intermediate.[5][8]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(furan-2-yl)benzoic acid (1.0 eq), anhydrous tert-butanol (as both solvent and nucleophile), and triethylamine (1.1 eq).
-
Reagent Addition: Add DPPA (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (around 80-90 °C) for 4-6 hours. The evolution of nitrogen gas indicates the progress of the rearrangement. Monitor the reaction by TLC.
-
Work-up: Cool the mixture, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the Boc-protected amine.
Construction of Polycyclic Aromatic Systems via Diels-Alder Reaction
The furan ring in this compound can act as a diene in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile.[9][10] Subsequent dehydration of the resulting oxa-bridged cycloadduct can lead to the formation of a new aromatic ring.
Caption: Synthesis of dibenzofuran derivatives.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in a minimal amount of a high-boiling solvent such as toluene or xylene.
-
Reaction Execution: Heat the mixture to 110-130 °C for 24-48 hours. The presence of the electron-withdrawing benzoate group may necessitate higher temperatures and longer reaction times.[3] Monitor the reaction by ¹H NMR or TLC for the formation of the cycloadduct.
-
Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to isolate the Diels-Alder adduct.
-
Reaction Setup: Dissolve the isolated Diels-Alder adduct in a suitable solvent such as acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, a few drops of concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours to effect dehydration.
-
Work-up and Purification: Cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify the resulting dibenzofuran derivative by column chromatography.[11]
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The strategic manipulation of its furan and benzoate functionalities, as demonstrated in the detailed protocols above, provides a powerful platform for the generation of molecular diversity in drug discovery and materials science. The provided application notes and protocols serve as a robust starting point for researchers to explore the rich chemistry of this valuable scaffold.
References
- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Dibenzofuran synthesis [organic-chemistry.org]
Application Note and Experimental Protocol: Efficient Hydrolysis of Methyl 3-(furan-2-yl)benzoate to 3-(furan-2-yl)benzoic Acid
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids, which are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 3-(Furan-2-yl)benzoic acid, in particular, is a valuable intermediate due to the presence of both an aromatic carboxylic acid and a furan moiety. These functional groups offer multiple reaction sites for further chemical modification, making it a versatile precursor in drug discovery and materials science. This application note provides a detailed, reliable, and reproducible protocol for the base-catalyzed hydrolysis of methyl 3-(furan-2-yl)benzoate to yield 3-(furan-2-yl)benzoic acid. The causality behind each experimental step is explained to ensure a thorough understanding of the process.
Reaction Principle and Causality
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often preferred because the reaction is essentially irreversible.[1] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[2][3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Starting material |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Hydrolysis reagent |
| Methanol (MeOH) | ACS Grade | Commercially Available | Solvent |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For acidification |
| Diethyl Ether (Et2O) | ACS Grade | Commercially Available | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Commercially Available | Drying agent |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercially Available | For NMR analysis |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.02 g, 10 mmol) in methanol (30 mL).
-
Prepare a solution of sodium hydroxide (0.8 g, 20 mmol, 2 equivalents) in deionized water (10 mL).
-
Rationale: A molar excess of sodium hydroxide is used to ensure the complete consumption of the starting ester. The methanol/water solvent system ensures the solubility of both the organic ester and the inorganic base.
-
-
Hydrolysis Reaction:
-
Add the sodium hydroxide solution to the stirred solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Rationale: Heating the reaction mixture increases the rate of the hydrolysis reaction. Refluxing prevents the loss of solvent during heating.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water (20 mL) to dissolve the sodium salt of the product.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Rationale: This extraction step purifies the carboxylate salt by removing any organic impurities that are not soluble in the aqueous basic solution.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid with constant stirring. A precipitate of 3-(furan-2-yl)benzoic acid should form.
-
Rationale: Acidification protonates the sodium carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is typically much less soluble in water and thus precipitates out.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Rationale: Washing with cold water minimizes the loss of the desired product due to dissolution while effectively removing residual salts.
-
-
Purification:
-
The crude 3-(furan-2-yl)benzoic acid can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot solvent (e.g., an ethanol/water mixture or hot water).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: Recrystallization is an effective method for purifying solid compounds by taking advantage of the differences in solubility of the compound and impurities at different temperatures.[1][4][5][6][7]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Reaction Mechanism
The base-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Characterization of 3-(furan-2-yl)benzoic acid
The identity and purity of the final product can be confirmed by various analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹ and the C=O stretch around 1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The aromatic and furan protons will have characteristic chemical shifts and coupling patterns.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Low yield | Incomplete precipitation during acidification. Product loss during washing. | Ensure the pH is sufficiently low (~1-2). Use ice-cold water for washing the precipitate. |
| Oily product instead of solid | Impurities present. | Purify by recrystallization from an appropriate solvent system. If it remains an oil, purification by column chromatography may be necessary. |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Concentrated Hydrochloric Acid (HCl): Corrosive and has toxic fumes. Handle in a well-ventilated fume hood with appropriate PPE.
-
Organic Solvents (Methanol, Diethyl Ether): Flammable and should be handled away from ignition sources. Use in a well-ventilated area.
References
-
Rosini, G., Confalonieri, G., Marotta, E., Rama, F., & Righi, P. (1997). PREPARATION OF BICYCLO[3.2. 0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2. 0]HEPT-3-EN-6-ONE. Organic Syntheses, 74, 158. doi:10.15227/orgsyn.074.0158. [Link]
- McMurry, J. (1996). Organic Chemistry (4th ed.). Brooks/Cole Publishing Company.
- Wade Jr., L. G. (2012). Organic Chemistry (8th ed.). Pearson.
-
Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Retrieved from [Link]
-
IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
Haflong Government College. (n.d.). EXPERIMENT 1. Retrieved from [Link]
-
Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide? Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab: Benzoic Acid Purification. Retrieved from [Link]
Sources
Application Note & Protocols: Strategic Derivatization of Methyl 3-(furan-2-yl)benzoate for Biological Screening Libraries
Abstract: The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] This guide provides a detailed strategic framework and validated protocols for the derivatization of Methyl 3-(furan-2-yl)benzoate, a versatile starting material for generating a chemically diverse library of novel compounds. By targeting three primary modification sites—the methyl ester, the furan C5 position, and the resulting aryl halide—researchers can systematically explore the structure-activity relationship (SAR) to identify promising leads for drug discovery. The methodologies detailed herein focus on robust, high-yield transformations, including ester hydrolysis, amide coupling, electrophilic halogenation, and palladium-catalyzed cross-coupling reactions.
Introduction: The Rationale for Derivatization
The furan ring is an electron-rich, five-membered aromatic heterocycle that is a cornerstone in the architecture of a multitude of biologically active molecules, spanning anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Its unique electronic and steric properties allow it to engage in various interactions with biological targets.[1] this compound presents an ideal starting scaffold for a discovery campaign. It contains three key regions amenable to chemical modification:
-
The Ester Functional Group: A versatile handle for conversion into a wide array of amides and other ester analogs.
-
The Furan Ring: An electron-rich system susceptible to electrophilic substitution, allowing for the introduction of new substituents.[5]
-
The Phenyl Ring: While less reactive than the furan, it offers potential for later-stage modification.
The strategic derivatization of this parent molecule allows for the creation of a focused library of analogs. This process is fundamental to medicinal chemistry, enabling the systematic modulation of a compound's physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetics (absorption, distribution, metabolism, excretion), and pharmacodynamics (potency, selectivity, mechanism of action).[6]
This guide outlines a logical workflow for generating a first-generation library from this compound, emphasizing robust and scalable chemical transformations.
Caption: Overall workflow for the strategic derivatization of this compound.
Strategy I: Bioisosteric Modification via the Ester Handle
The most direct path for introducing significant chemical diversity is through the ester moiety. Hydrolysis to the corresponding carboxylic acid provides a critical intermediate that can be coupled with a vast array of commercially available amines to generate a library of amides. The amide bond is a cornerstone of peptide and protein structure and is present in a large percentage of approved drugs.
Protocol 1: Saponification of this compound
Causality: Base-catalyzed hydrolysis (saponification) is a classic and highly efficient method for converting methyl esters to carboxylic acids.[7] Lithium hydroxide (LiOH) is often preferred as it can be used under milder conditions (room temperature) and with a lower risk of side reactions compared to NaOH or KOH, especially with sensitive heterocyclic systems.[8] The use of a mixed solvent system (e.g., THF/Methanol/Water) ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of 0.2 M.
-
Reagent Addition: In a separate flask, prepare a 2 M aqueous solution of Lithium Hydroxide (LiOH). Add 2.0 eq. of the LiOH solution dropwise to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash once with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 using 1 M HCl. A precipitate of the carboxylic acid product should form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under high vacuum. The product, 3-(furan-2-yl)benzoic acid, is typically obtained in high purity (>95%) and yield (90-98%) without the need for column chromatography.
-
Protocol 2: Parallel Amide Library Synthesis
Causality: The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable.[9] Therefore, the carboxylic acid must first be "activated".[10] Carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC) or uronium/aminium salts like HBTU are commonly used for this purpose. They react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[10][11] A mild organic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the ammonium salt of the amine starting material and to facilitate the reaction.
Methodology:
-
Setup: In a 96-well plate or an array of reaction vials, add 3-(furan-2-yl)benzoic acid (1.0 eq., e.g., 0.1 mmol) to each well/vial.
-
Reagent Preparation:
-
Prepare a stock solution of the desired primary or secondary amines (1.1 eq.) in N,N-Dimethylformamide (DMF).
-
Prepare a stock solution of HBTU (1.1 eq.) in DMF.
-
Prepare a stock solution of DIPEA (2.5 eq.) in DMF.
-
-
Reaction Execution:
-
To each well/vial containing the acid, add DMF to dissolve (final concentration ~0.2 M).
-
Add the amine solution, followed by the HBTU solution, and finally the DIPEA solution.
-
Seal the plate/vials and shake at room temperature for 12-16 hours.
-
-
Work-up & Purification: The reaction mixtures can be purified in parallel.
-
Dilute each reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄.
-
Concentrate the solvent. The crude products can be purified by flash column chromatography or preparative HPLC.
-
Table 1: Representative Amine Inputs for Library Generation
| Entry | Amine Input | Resulting Amide Product Structure | Expected Mass (M+H)⁺ |
| 1 | Propylamine | N-propyl-3-(furan-2-yl)benzamide | 244.13 |
| 2 | Cyclohexylamine | N-cyclohexyl-3-(furan-2-yl)benzamide | 284.16 |
| 3 | Aniline | N-phenyl-3-(furan-2-yl)benzamide | 278.11 |
| 4 | Morpholine | (3-(Furan-2-yl)phenyl)(morpholino)methanone | 272.12 |
| 5 | Benzylamine | N-benzyl-3-(furan-2-yl)benzamide | 292.13 |
Strategy II: Functionalization of the Furan Ring
The furan ring is significantly more reactive towards electrophiles than benzene, with substitution occurring preferentially at the C2 (α) position.[5] Since the C2 position is already occupied in our scaffold, electrophilic attack is directed to the C5 position.[12][13][14] This provides a powerful method for introducing new functionality directly onto the heterocycle.
Caption: Electrophilic attack on furan favors the C2/C5 positions due to greater resonance stabilization of the cationic intermediate.[12][14]
Protocol 3: Regioselective Bromination of the Furan Ring
Causality: Furan's high reactivity means that strong electrophiles like Br₂ can lead to polymerization or multiple additions.[15] N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine, allowing for a controlled, regioselective monobromination at the C5 position. The reaction is typically run at low temperatures to further temper reactivity and improve selectivity.
Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor by TLC or LC-MS for the consumption of starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Methyl 3-(5-bromofuran-2-yl)benzoate.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: The bromine atom installed at the C5 position serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming carbon-carbon bonds.[16] The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the new biaryl bond and regenerate the catalyst.[17][18][19]
Methodology:
-
Setup: To a microwave vial or Schlenk tube, add Methyl 3-(5-bromofuran-2-yl)benzoate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120 °C (microwave heating) for 1-12 hours. Monitor by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.
Table 2: Representative Boronic Acid Inputs for Suzuki Coupling
| Entry | Boronic Acid Input | Resulting Coupled Product Structure | Expected Mass (M+H)⁺ |
| 1 | Phenylboronic acid | Methyl 3-(5-phenylfuran-2-yl)benzoate | 279.10 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(5-(4-methoxyphenyl)furan-2-yl)benzoate | 309.11 |
| 3 | Pyridine-3-boronic acid | Methyl 3-(5-(pyridin-3-yl)furan-2-yl)benzoate | 280.10 |
| 4 | Thiophene-2-boronic acid | Methyl 3-(5-(thiophen-2-yl)furan-2-yl)benzoate | 285.06 |
Concluding Remarks
The synthetic strategies outlined in this application note provide a robust and logical pathway for the generation of a diverse chemical library based on the this compound scaffold. By systematically modifying the ester and furan moieties, researchers can efficiently explore the chemical space around this privileged core. The resulting library of compounds, with its varied steric and electronic properties, is well-suited for high-throughput biological screening to identify novel hits for a wide range of therapeutic targets, including those relevant to oncology, inflammation, and infectious diseases.[3][20] Careful execution of these protocols and thorough analytical characterization of the synthesized compounds are paramount for ensuring the integrity of the screening library and the reliability of subsequent biological data.
References
-
Why does an electrophilic substitution reaction take place in a 2nd position in a furan? Quora. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Medium. Available at: [Link]
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]
-
Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]
-
Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Semantic Scholar. Available at: [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. PubMed. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Boffin Access. Available at: [Link]
-
Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. J-STAGE. Available at: [Link]
-
methyl ester hydrolysis: Topics by Science.gov. Science.gov. Available at: [Link]
-
Coding Synthetic Chemistry Strategies for Furan Valorization into Bacterial Designer Cells. Wiley Online Library. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
-
Pharmacological activity of furan derivatives. Cognibrain. Available at: [Link]
-
Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Available at: [Link]
-
Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. Available at: [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. Available at: [Link]
-
Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates. PubMed. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. Available at: [Link]
-
Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. Available at: [Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health. Available at: [Link]
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
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- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
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- 8. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. books.rsc.org [books.rsc.org]
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- 19. youtube.com [youtube.com]
- 20. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Benzofuran-6-Carboxylate Derivatives from Methyl 3-(furan-2-yl)benzoate
Abstract
Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This application note provides a detailed guide to the synthesis of methyl benzofuran-6-carboxylate, a valuable intermediate, using Methyl 3-(furan-2-yl)benzoate as the starting material. We present and contrast two primary synthetic strategies: a modern Palladium-catalyzed intramolecular C-H activation and a classic acid-catalyzed cyclization. This guide offers in-depth mechanistic insights, step-by-step protocols, and comparative data to aid researchers in selecting and executing the optimal synthetic route for their specific needs.
Introduction: The Significance of the Benzofuran Scaffold
The fusion of a benzene ring with a furan ring creates the benzofuran scaffold, a privileged structure in drug discovery.[6][8] Its derivatives are known to exhibit a vast range of pharmacological effects, making them highly sought-after targets for synthetic chemists.[2][5] Specifically, benzofuran-6-carboxylic acid and its esters are critical building blocks for advanced pharmaceutical intermediates, including the approved drug Lifitegrast, used for treating dry eye disease.[9][10][11]
This compound serves as an elegantly designed precursor for accessing these important molecules. Its structure strategically places the furan and benzene rings in proximity, enabling intramolecular cyclization to selectively form the desired benzofuran core. This document explores the two most effective catalytic methods to achieve this transformation.
Mechanistic Deep Dive: Catalytic Pathways to Benzofuran Formation
The choice of catalyst dictates the reaction mechanism and, consequently, the reaction's scope, tolerance to other functional groups, and overall efficiency. Below, we dissect the two primary pathways.
Strategy A: Palladium-Catalyzed Intramolecular C–H Arylation
This modern approach leverages the power of transition-metal catalysis to forge a C-C bond through direct C-H activation, an atom-economical and powerful strategy.[12][13][14] The reaction is typically catalyzed by a Pd(II) salt, such as Palladium(II) acetate, and requires an oxidant to regenerate the active catalyst.
Causality and Rationale:
-
Catalyst: Pd(II) is the active catalytic species. It is electrophilic enough to interact with and activate the C-H bonds of the furan ring.
-
Mechanism: The catalytic cycle is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The palladium catalyst coordinates to the furan ring and facilitates the cleavage of a C-H bond on the furan (position 5), forming a palladacycle intermediate. This is followed by an intramolecular reaction where the pendant phenyl ring couples, and subsequent reductive elimination forms the benzofuran product and a Pd(0) species.
-
Oxidant: An oxidant, such as Copper(II) acetate or even molecular oxygen, is crucial to re-oxidize the inactive Pd(0) back to the catalytically active Pd(II) state, thus closing the catalytic cycle.[15][16] Without it, the reaction would be stoichiometric in palladium, not catalytic.
Visualized Catalytic Cycle:
Caption: Palladium-catalyzed C-H activation cycle.
Strategy B: Acid-Catalyzed Electrophilic Aromatic Substitution
This classic method relies on a strong Brønsted or Lewis acid to activate the furan ring, transforming it into a potent electrophile that is subsequently attacked by the nucleophilic benzene ring in an intramolecular Friedel-Crafts-type reaction.[17][18]
Causality and Rationale:
-
Catalyst: Strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) are required.[19][20] Their role is to protonate the furan ring, typically at the C5 position. This breaks the furan's aromaticity but generates a highly reactive, resonance-stabilized oxocarbenium ion.[19]
-
Mechanism: The generated electrophilic center is perfectly positioned for the tethered benzene ring to attack intramolecularly. This cyclization step is a classic electrophilic aromatic substitution. A subsequent dehydration step, also promoted by the acid, eliminates a molecule of water and re-aromatizes the system to form the stable benzofuran ring.
-
Solvent and Temperature: These reactions often require elevated temperatures to overcome the activation energy for both the initial protonation and the final dehydration step. The choice of acid can also serve as the solvent (e.g., PPA).
Visualized Reaction Pathway:
Caption: Acid-catalyzed intramolecular cyclization pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing methyl benzofuran-6-carboxylate.
General Experimental Workflow
Caption: General workflow for benzofuran synthesis.
Protocol 1: Palladium-Catalyzed Synthesis
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 eq)
-
Solvent: Acetic Acid (AcOH) or Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Standard glassware for work-up and purification
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Palladium(II) acetate, and Copper(II) acetate.
-
Solvent Addition: Add the reaction solvent (e.g., Acetic Acid) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl benzofuran-6-carboxylate.
Safety: Palladium compounds can be toxic and should be handled in a fume hood. Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE).
Protocol 2: Acid-Catalyzed Synthesis
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) or Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Place this compound in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Add polyphosphoric acid (typically in excess, acting as both catalyst and solvent). For TfOH, dissolve the substrate in a solvent like dichloromethane first, cool in an ice bath, and add the acid dropwise.
-
Reaction: Heat the mixture with stirring. For PPA, temperatures of 80-110 °C are common.[19] For TfOH, the reaction may proceed at room temperature.[20] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography or recrystallization to obtain the final product.
Safety: Polyphosphoric acid and Triflic acid are extremely corrosive and hygroscopic. Handle with extreme care in a fume hood, wearing acid-resistant gloves, lab coat, and safety goggles. The quenching process is highly exothermic.
Data Presentation and Comparison
The choice between the two methods often depends on substrate compatibility and desired scale.
| Parameter | Palladium-Catalyzed Method | Acid-Catalyzed Method |
| Catalyst | Pd(OAc)₂ / Cu(OAc)₂ | Polyphosphoric Acid (PPA) / TfOH |
| Typical Yield | 60-85% | 50-75% |
| Temperature | 80-120 °C | 80-110 °C (PPA), 0-25 °C (TfOH) |
| Functional Group Tolerance | Moderate (sensitive to some reducible groups) | Poor (sensitive to acid-labile groups) |
| Scalability | Good, but catalyst cost can be a factor | Excellent, catalyst is inexpensive |
| Work-up | Involves removal of metal salts | Requires careful, exothermic quenching |
| Environmental Impact | Uses heavy metals | Uses large excess of corrosive acid |
Product Characterization (Methyl Benzofuran-6-carboxylate):
-
¹H NMR: Expect signals for the aromatic protons on the benzofuran core, a singlet for the methyl ester, and characteristic doublets for the furan protons (H2 and H3).
-
¹³C NMR: Signals corresponding to the quaternary carbons of the fused rings, the ester carbonyl, the methyl group, and the CH carbons of the aromatic system.
-
Mass Spec (MS-ESI): A peak corresponding to [M+H]⁺ or [M+Na]⁺.
Conclusion and Future Applications
Both palladium-catalyzed C-H activation and acid-catalyzed cyclization are viable and effective methods for synthesizing methyl benzofuran-6-carboxylate from this compound.
-
The palladium-catalyzed route offers a more modern, potentially higher-yielding approach with better functional group tolerance, making it suitable for complex molecule synthesis.[12][21][22]
-
The acid-catalyzed route is a cost-effective and highly scalable alternative, ideal for large-scale production where the substrate lacks acid-sensitive functionalities.[9][11]
The resulting product, methyl benzofuran-6-carboxylate, is a versatile intermediate. It can be readily hydrolyzed to benzofuran-6-carboxylic acid for use in pharmaceutical synthesis or further elaborated to generate libraries of novel benzofuran derivatives for screening as potential therapeutic agents against a range of diseases.[4][8]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing). Available at: [Link]
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Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed. Available at: [Link]
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Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - ProQuest. Available at: [Link]
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Synthesis of Furan Derivatives. XLV. A New Acid catalyzed Cyclization of sterically Hindered cis Alkenals - J-Stage. Available at: [Link]
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Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing). Available at: [Link]
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Pd(II)-Catalyzed Intramolecular Tandem Olefin Amidation/C–H Activation Protocol for the Syntheses of the Protoberberine Class of Natural Products | Organic Letters - ACS Publications. Available at: [Link]
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A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC - NIH. Available at: [Link]
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Pd(II)-Catalyzed Intramolecular Tandem Olefin Amidation/C–H Activation Protocol for the Syntheses of the Protoberberine Class of Natural Products | Organic Letters - ACS Publications. Available at: [Link]
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Synthesis of benzofuran‐6‐carboxylic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Benzofuran Derivatives: Significance and symbolism. Available at: [Link]
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Synthesis of Furan Derivatives. XLV. A New Acid catalyzed Cyclization of sterically Hindered cis Alkenals - J-Stage. Available at: [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. Available at: [Link]
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Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low Carbon Footprints Table of Contents - Amazon S3. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]
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Mini review on important biological properties of benzofuran derivatives - MedCrave online. Available at: [Link]
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Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. Available at: [Link]
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Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters - ACS Publications. Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
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An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols | Organic Letters - ACS Publications. Available at: [Link]
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Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) - ACS Publications. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]
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(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]
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What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? - Chemistry Stack Exchange. Available at: [Link]
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Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - NIH. Available at: [Link]
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Studies on the synthesis and reactivity of novel benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones and their antimicrobial activity - PubMed. Available at: [Link]
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Synthesis of Methyl benzoate with reaction mechanism - YouTube. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions with Methyl 3-(furan-2-yl)benzoate.
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Furan-Containing Benzoates
Introduction: Unlocking Chemical Diversity through Catalysis
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[1] These transformations are foundational in modern drug discovery and materials science, allowing for the modular assembly of complex molecular architectures from readily available building blocks.
This guide focuses on the practical application of these powerful reactions to Methyl 3-(furan-2-yl)benzoate , a heterocyclic compound of significant interest. The furan moiety is a key structural motif in a vast number of pharmaceuticals and biologically active natural products.[2][3][4] The ability to selectively functionalize such scaffolds is therefore a critical task for chemists in the pharmaceutical and agrochemical industries.
Herein, we provide a detailed exploration of three cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings—as applied to a halogenated derivative of our target molecule. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations necessary for successful experimental design and optimization.
Part 1: Mechanistic Foundations of Cross-Coupling
A deep understanding of the catalytic cycle is paramount for troubleshooting and adapting protocols. While each named reaction is unique, they share a common mechanistic framework centered on the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron species.[5][6] Its popularity stems from the operational simplicity and the relatively low toxicity and high stability of the boronic acid reagents.[5] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The base is a critical component, required to activate the organoboron compound to facilitate the transmetalation step.[10][11]
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1][12] A base, typically an amine like triethylamine or a carbonate, is required to neutralize the hydrogen halide (H-X) generated during the final step of the cycle, which regenerates the active Pd(0) catalyst.[13][14] The regioselectivity of the reaction is primarily governed by steric factors, with the incoming aryl or vinyl group typically adding to the less substituted carbon of the alkene double bond.[12]
The Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, connecting aryl or vinyl halides with terminal alkynes.[15] The classic reaction employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[15][16] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step.[15][17] Copper-free versions have also been developed to avoid the potential homocoupling of alkynes (Glaser coupling), a common side reaction.[15][18]
Part 2: Experimental Design and Parameter Selection
For the following protocols, we will use Methyl 3-(5-bromofuran-2-yl)benzoate as our starting material. The C-Br bond on the electron-rich furan ring is an excellent site for palladium-catalyzed cross-coupling.
Choice of Catalyst and Ligand
-
Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand, an amine base, or another reactant in the mixture.[15] For process development, Pd(OAc)₂ and Pd₂(dba)₃ are often preferred due to their higher stability and cost-effectiveness.[19]
-
Ligands: The ligand is not a passive spectator; it is critical for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.
-
Triphenylphosphine (PPh₃): A standard, robust, and cost-effective ligand suitable for many basic applications.[13]
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): These electron-rich and sterically demanding ligands, often called Buchwald ligands, are highly effective for coupling challenging substrates, including heteroaryl chlorides, and often allow for lower catalyst loadings and milder reaction conditions.[20][21]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium, making them highly active and resistant to degradation, which is particularly useful for difficult couplings.[22][23]
-
The Role of the Base and Solvent
-
Base Selection: The choice of base is reaction-dependent and can dramatically influence the outcome.[24][25]
-
Suzuki: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to form the "ate" complex with the boronic acid, which increases its nucleophilicity for transmetalation.[7][11]
-
Heck & Sonogashira: An organic base (e.g., Et₃N, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, NaOAc) is used primarily as a scavenger for the H-X acid produced.[13][14]
-
-
Solvent System: Solvents must be chosen to dissolve all reactants and maintain the catalyst's activity. Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF, DMAc). Reactions must be performed under an inert atmosphere (Nitrogen or Argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.
Part 3: Detailed Application Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents may be toxic or flammable. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 3.1: Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 3-(5-(4-methoxyphenyl)furan-2-yl)benzoate
| Reagent | MW | Amount | mmol | Equiv. |
| Methyl 3-(5-bromofuran-2-yl)benzoate | 311.14 | 311 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-(5-bromofuran-2-yl)benzoate, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add the deoxygenated 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Stir the resulting mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.[7]
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3.2: Mizoroki-Heck Coupling
Reaction: Synthesis of Methyl 3-(5-((E)-3-oxopent-1-en-1-yl)furan-2-yl)benzoate
| Reagent | MW | Amount | mmol | Equiv. |
| Methyl 3-(5-bromofuran-2-yl)benzoate | 311.14 | 311 mg | 1.0 | 1.0 |
| Ethyl vinyl ketone | 84.12 | 101 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11 mg | 0.05 | 0.05 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 30 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-(5-bromofuran-2-yl)benzoate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous, deoxygenated DMF, followed by triethylamine and ethyl vinyl ketone via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours. Monitor progress by TLC.
-
Cool the mixture to room temperature and pour into water (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.3: Sonogashira Coupling
Reaction: Synthesis of Methyl 3-(5-(phenylethynyl)furan-2-yl)benzoate
| Reagent | MW | Amount | mmol | Equiv. |
| Methyl 3-(5-bromofuran-2-yl)benzoate | 311.14 | 311 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 112 mg (0.12 mL) | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 6 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 303 mg (0.42 mL) | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-(5-bromofuran-2-yl)benzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous, deoxygenated THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter through a pad of Celite® to remove solids, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 4: Data Summary and Comparison
| Parameter | Suzuki-Miyaura Coupling | Mizoroki-Heck Coupling | Sonogashira Coupling |
| C-C Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) | C(sp²)-C(sp) |
| Coupling Partner | Organoboron Compound | Alkene | Terminal Alkyne |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | None | None | CuI (optional but common) |
| Base Type | Inorganic (K₂CO₃, K₃PO₄) | Organic (Et₃N) or Inorganic | Organic (Et₃N, DIPEA) |
| Base Role | Activator | H-X Scavenger | H-X Scavenger, Alkyne Deprotonation |
| Typical Temp. | 60-110 °C | 80-120 °C | Room Temp to 60 °C |
Conclusion
The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions provide a versatile and powerful toolkit for the functionalization of this compound and related heterocyclic systems. By understanding the core catalytic cycles and the specific roles of each reagent, researchers can rationally design, execute, and troubleshoot these critical transformations. The protocols provided herein serve as a robust starting point for the synthesis of novel furan-containing compounds, paving the way for the development of new therapeutic agents and advanced materials.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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The Rise of Furan Derivatives: A New Paradigm in Sustainable Materials Science
The relentless pursuit of high-performance, sustainable materials has led researchers to explore innovative molecular building blocks derived from renewable resources. Among these, furan derivatives, readily accessible from biomass, have emerged as a versatile and powerful platform for the development of a new generation of polymers, composites, and functional materials.[1][2][3] Their inherent aromaticity, coupled with the reactivity endowed by the furan ring, offers a unique combination of properties that are being harnessed across a spectrum of applications, from advanced electronics to biomedical devices. This guide provides an in-depth exploration of the application of furan derivatives in materials science, complete with detailed protocols and expert insights to empower researchers in this exciting field.
The Furan Advantage: More Than Just a Bio-Based Alternative
The scientific community's growing interest in furan-based materials is not solely driven by their renewable origins. The furan moiety imparts a range of desirable characteristics to polymeric and molecular structures:
-
Enhanced Thermal and Mechanical Properties: The rigid, planar structure of the furan ring contributes to increased glass transition temperatures (Tg) and improved mechanical strength in polymers like polyesters and epoxy resins when compared to their aliphatic counterparts.[4][5]
-
Unique Optoelectronic Properties: Furan derivatives exhibit intriguing electronic properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7] Their electron-rich nature and ability to form conjugated systems are key to their performance in these devices.
-
Reversible Chemistry for "Smart" Materials: The furan ring can participate in reversible Diels-Alder reactions, a powerful tool for creating self-healing materials and dynamic polymer networks.[8][9][10][11][12] This "click" and "de-click" chemistry allows for the design of materials that can repair themselves upon damage, extending their lifespan and reducing waste.
-
Biocompatibility and Biodegradability: Certain furan-based polymers have demonstrated good biocompatibility and biodegradability, opening doors for their use in biomedical applications such as drug delivery and tissue engineering.[13][14][15][16]
Application Focus 1: High-Performance Bio-Based Polyesters - The Case of PEF
Poly(ethylene furanoate) (PEF) is a prime example of a furan-based polymer poised to challenge the dominance of petroleum-derived plastics like PET. Synthesized from 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical, PEF exhibits superior barrier properties to oxygen and carbon dioxide, making it an excellent candidate for food and beverage packaging.[17][18]
Key Properties of PEF vs. PET
| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) |
| Oxygen Barrier | ~10x better | 1x |
| Carbon Dioxide Barrier | ~4x better | 1x |
| Water Vapor Barrier | Similar | Similar |
| Glass Transition Temp. (Tg) | ~75-85 °C | ~70-80 °C |
| Tensile Strength | Higher | Lower |
| Renewable Content | Potentially 100% | 0% (fossil-based) |
Protocol: Synthesis of Poly(ethylene furanoate) (PEF) via Two-Stage Melt Polycondensation
This protocol details a common laboratory-scale synthesis of PEF from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol (EG).
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line.
Procedure:
Step 1: Esterification
-
Charge the reaction flask with FDCA and EG in a molar ratio of 1:2.1.[19][20]
-
Add the catalyst (e.g., 300 ppm Sb₂O₃).[20]
-
Flush the system with nitrogen for at least 15 minutes to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 170-190 °C under a gentle nitrogen flow.[19][20]
-
Continue heating and stirring at 190-210 °C for 1-2 hours. During this stage, water will be formed as a byproduct and should be collected in the distillation condenser.[19][20] The reaction is complete when the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Slowly apply a vacuum (down to <1 mbar) to remove excess ethylene glycol and drive the polymerization reaction forward.
-
As the viscosity of the melt increases, the stirring speed may need to be reduced to prevent motor strain.[20]
-
Continue the reaction under vacuum for 2-4 hours, or until the desired molecular weight is achieved (as indicated by the torque on the stirrer).
-
Once the reaction is complete, remove the heat source and allow the reactor to cool under a nitrogen atmosphere.
-
The resulting PEF polymer can be recovered, milled, and washed with methanol to remove any unreacted monomers or oligomers.[20]
Characterization:
-
Intrinsic Viscosity: To determine the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Application Focus 2: Furan-Based Epoxy Resins for Advanced Composites
Furan derivatives are also making significant inroads into the realm of thermosetting polymers, particularly as sustainable alternatives to bisphenol A (BPA)-based epoxy resins.[4][21][22] Furan-based epoxies can be synthesized from precursors like furfuryl alcohol or 2,5-bis(hydroxymethyl)furan (BHMF), offering a bio-based route to high-performance materials.[5][23] These resins often exhibit enhanced thermal stability and char yield, making them attractive for applications requiring fire resistance.[4]
Workflow for Furan-Based Epoxy Resin Synthesis and Curing
Caption: General workflow for the synthesis and characterization of a furan-based epoxy resin.
Protocol: Synthesis of a Furan Diepoxy (FDE) Monomer from Furfuryl Amine
This protocol outlines the synthesis of a furan-based diepoxy monomer, a key component for creating furan-based epoxy resins.
Materials:
-
Furfuryl amine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent (e.g., dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve furfuryl amine in an excess of epichlorohydrin (e.g., a 1:10 molar ratio of amine to epichlorohydrin).[21]
-
Heat the mixture to a specific temperature (e.g., 60°C) and stir for several hours. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) and Fourier Transform Infrared Spectroscopy (FTIR).[21]
-
After the initial reaction, cool the mixture and slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction and to promote the ring-closing of the chlorohydrin intermediate to the epoxide.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude furan diepoxy monomer.
-
The product can be further purified using column chromatography if necessary.
Characterization:
-
FTIR Spectroscopy: To identify the characteristic peaks of the epoxide and furan rings.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized monomer.
-
GPC: To determine the molecular weight and purity of the monomer.
Application Focus 3: Furan-Based Conducting Polymers for Organic Electronics
The unique electronic structure of the furan ring makes it an attractive building block for π-conjugated polymers, which are the active materials in many organic electronic devices.[24] Polyfurans and their copolymers are being investigated for their potential in applications such as organic field-effect transistors (OFETs), OLEDs, and OPVs.[7][25][26] While polythiophenes have historically dominated this field, furan-based polymers offer advantages such as potentially higher charge carrier mobility and a more sustainable synthetic route.[6][27]
Electropolymerization: A Key Technique for Furan-Based Conducting Polymer Films
Caption: Schematic of an electropolymerization setup for synthesizing conducting polymer films.
Protocol: Electropolymerization of a Furan-Based Monomer
This protocol provides a general procedure for the electrochemical polymerization of a furan-based monomer to create a conductive polymer film.
Materials:
-
Furan-based monomer (e.g., a bifuran or terfuran derivative)[28][29]
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate or triflate)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Prepare a solution of the furan-based monomer and the supporting electrolyte in the chosen anhydrous solvent. The concentration of the monomer is typically in the millimolar range.[28]
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the deoxygenated solution.
-
Connect the electrodes to the potentiostat.
-
Apply a potential to the working electrode to initiate the polymerization. This can be done potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential within a specific range).[28] The optimal potential will depend on the specific monomer.
-
A colored polymer film will gradually deposit onto the surface of the working electrode.
-
After the desired film thickness is achieved, remove the electrode from the solution, rinse it with fresh solvent to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Characterization:
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer film.
-
UV-Vis-NIR Spectroelectrochemistry: To investigate the changes in the electronic absorption spectrum of the polymer as a function of the applied potential.
-
Four-Point Probe or Conductive AFM: To measure the electrical conductivity of the polymer film.
-
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To examine the morphology of the polymer film.
Future Outlook
The field of furan-based materials is rapidly expanding, driven by the dual imperatives of performance and sustainability. Future research will likely focus on:
-
Developing more efficient and scalable synthesis routes for furan-based monomers and polymers.
-
Exploring the full potential of furan derivatives in advanced applications , such as energy storage, catalysis, and smart coatings.
-
Improving the processability and long-term stability of furan-based materials to facilitate their commercial adoption.
-
Conducting comprehensive life-cycle assessments to quantify the environmental benefits of these bio-based materials.
The versatility of furan chemistry, combined with the abundance of biomass feedstocks, positions furan derivatives as a cornerstone of a more sustainable and technologically advanced materials future.
References
-
Cholesteric liquid crystalline polysiloxanes containing furan ring with selective reflection – synthesis and properties. [Link]
-
Furan Polymers: State of the Art and Perspectives. [Link]
-
Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin. [Link]
-
Synthesis and processing of a furan-based epoxy resin for high temperature applications. [Link]
-
Sustainable Furan-Based Epoxy Resins. [Link]
-
Preparation and properties of furan-based liquid crystal polymer. [Link]
-
Polyethylene furanoate (PEF) and its synthesis via ring-opening... [Link]
-
Preparation and properties of furan-based liquid crystal polymer. [Link]
-
Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. [Link]
-
Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. [Link]
-
Polymerization of furan by a sequential liquid crystal W-STEP method. [Link]
-
Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. [Link]
-
Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance. [Link]
-
Scheme 1. Synthesis of PEF reactions. (a) Synthesis of PEF with FDCA as monomer. (b) Synthesis of PEF with DMFDC as monomer. [Link]
-
Green approaches in the synthesis of furan-based diepoxy monomers. [Link]
-
Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio. [Link]
-
Self-healable functional polymers based on Diels–Alder 'click chemistry' involving substituted furan and triazolinedione derivatives: a simple and very fast approach. [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. [Link]
-
Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems. [Link]
-
Self-healing polymers based on thermally reversible Diels–Alder chemistry. [Link]
-
Conducting polyfurans by electropolymerization of oligofurans. [Link]
-
Custom Furan Derivatives Manufacturers, Suppliers. [Link]
-
Self-healing bio-based furan polymers cross-linked with various bis-maleimides. [Link]
-
Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. [Link]
-
Furan-functionalized co-polymers for targeted drug delivery. [Link]
-
Synthesis and Characterization of Furanic Compounds. [Link]
-
Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate. [Link]
-
Benzo[B]Furan-Based Host Materials for Blue Fluorescent Emitter to Achieve an External Quantum Efficiency of 6.6% in Organic Light-Emitting Device. [Link]
-
Conducting polyfurans by electropolymerization of oligofurans. [Link]
-
Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere. [Link]
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click. [Link]
-
Expanding the Realm of Furan-Based Conducting Polymers through Conjugation with 1,6-Methano[19]annulene. [Link]
-
(PDF) Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. [Link]
-
Synthesis and Electropolymerization of Furan End−capped Dibenzothiophene/Dibenzofuran and Electrochromic Properties of Their P. [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]
-
Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. [Link]
-
Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. [Link]
-
Conducting polyfurans by electropolymerization of oligofurans. [Link]
-
enzymatic-synthesis-of-furan-based-copolymers-material-characterization-and-potential-for-biomedical-applications.pdf. [Link]
-
Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. [Link]
-
Synthesis and characterization of bio-based furanic polyesters. [Link]
-
First transition series metal–organic frameworks: synthesis, properties and applications. [Link]
-
Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. [Link]
-
Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. [Link]
-
(PDF) Synthesis and application of metal-organic frameworks. [Link]
Sources
- 1. Furan Polymers: State of the Art and Perspectives [ouci.dntb.gov.ua]
- 2. iris.unive.it [iris.unive.it]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis and processing of a furan-based epoxy resin for high temperature applications [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 14. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 15. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 22. scribd.com [scribd.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 27. researchgate.net [researchgate.net]
- 28. Conducting polyfurans by electropolymerization of oligofurans - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02664K [pubs.rsc.org]
- 29. electrochemsci.org [electrochemsci.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-(furan-2-yl)benzoate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of crude Methyl 3-(furan-2-yl)benzoate by column chromatography. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound and similar furan-containing compounds. The solutions are presented in a question-and-answer format to directly tackle specific experimental issues.
Issue 1: Significant Product Loss or Low Recovery After Column Chromatography
Question: My yield of this compound is very low after running a silica gel column. I see streaking on my TLC plates and some baseline material that won't elute. What is happening and how can I fix it?
Answer: This is a classic and frequently encountered problem when purifying furan derivatives. The primary cause is the acidic nature of standard silica gel, which can lead to the degradation of the acid-sensitive furan ring.[1][2] The lone pair of electrons on the furan's oxygen atom makes the ring susceptible to protonation by the acidic silanol groups (Si-OH) on the silica surface, potentially leading to ring-opening, polymerization, or irreversible adsorption.[1][3]
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved in two ways:
-
Pre-treatment: Create a slurry of your silica gel in the chosen eluent system containing 0.5-1% triethylamine (Et₃N). Let it stand for an hour before packing the column. This neutralizes the bulk of the acidic sites.
-
Buffered Mobile Phase: Add 0.1-0.5% triethylamine or pyridine directly to your mobile phase.[1] This continuously neutralizes the stationary phase as the column runs, protecting your compound throughout the separation.
-
-
Switch to a Neutral Stationary Phase: If degradation persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative, but be aware that its separation characteristics are different from silica. You must re-optimize your solvent system using TLC on alumina plates first.
-
Florisil®: This is another mild adsorbent that can be effective for sensitive compounds.[4]
-
-
Minimize Contact Time: Work efficiently. A prolonged time on the column increases the likelihood of degradation. Flash chromatography, which uses pressure to speed up elution, is highly recommended over gravity chromatography.[5]
Issue 2: Poor Separation of the Product from Impurities
Question: My TLC shows good separation between my product and an impurity, but all my column fractions are mixed. Why is this happening?
Answer: This frustrating issue can stem from several factors, often related to improper column packing, sample loading, or a misleading TLC analysis.
Explanations and Solutions:
-
On-Column Degradation: As mentioned in Issue 1, your product might be degrading during the separation process.[4] What appears as two spots on a quick TLC might be an equilibrium between your product and a degradation byproduct on the silica surface. A 2D TLC experiment can confirm this: spot your sample, run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If any spots appear off the diagonal, on-plate decomposition is occurring.[4][6] The solutions in Issue 1 are applicable here.
-
Column Overloading: Loading too much crude material relative to the amount of silica will exceed the column's separation capacity, leading to broad bands that overlap. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for good separation.
-
Improper Sample Loading: The initial band of your sample must be as narrow and concentrated as possible.
-
Dry Loading: This is the preferred method, especially if your crude product has poor solubility in the starting eluent.[5][7] Dissolve your crude material in a strong, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[8]
-
Wet Loading: If you must load a solution, dissolve the sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[5] Using too much solvent or a solvent that is too strong will cause the initial band to broaden significantly before the separation even begins.
-
-
Poor Column Packing: Channels, cracks, or air bubbles in the stationary phase create pathways for the solvent and sample to travel unevenly, destroying separation.[9] Always pack your column using a slurry method to ensure a uniform, homogenous bed.
Troubleshooting Workflow
// Define Nodes problem [label="{Problem\n(e.g., Low Recovery)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="{Potential Cause 1\nAcid-Catalyzed Decomposition}", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="{Potential Cause 2\nIrreversible Adsorption}", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="{Potential Cause 3\nCompound is too Polar}", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="{Solution\n• Add 0.5% Et₃N to eluent\n• Use neutral alumina\n• Work quickly (Flash)}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="{Solution\n• Increase eluent polarity\n• Add polar modifier (e.g., MeOH)}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="{Solution\n• Increase eluent polarity\n• Consider Reverse Phase}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges problem:p -> cause1:c1 [label="Is furan ring unstable?"]; problem:p -> cause2:c2; problem:p -> cause3:c3; cause1:c1 -> solution1:s1; cause2:c2 -> solution2:s2; cause3:c3 -> solution3:s3; } dot Caption: Troubleshooting logic for low product recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound from a Suzuki coupling reaction?
A1: Crude products from Suzuki-Miyaura coupling reactions typically contain a predictable set of impurities.[10] For the synthesis of this compound, you should anticipate:
-
Unreacted Starting Materials: Residual methyl 3-bromobenzoate (or other halide) and furan-2-boronic acid.
-
Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid dimethyl ester (from the coupling of two molecules of the benzoate) and 2,2'-bifuran (from the coupling of two molecules of the boronic acid).[11]
-
Protodeboronation Product: Furan (from the cleavage of the C-B bond of the boronic acid). This is a common side reaction with heteroaryl boronic acids.[12][13]
-
Catalyst Residues: Palladium complexes, which often adhere to the baseline on silica gel.
Q2: How do I select the optimal mobile phase (eluent)?
A2: The mobile phase is optimized using Thin Layer Chromatography (TLC) before you run the column.[14]
-
Dissolve a small amount of your crude mixture in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a test solvent system. Common starting systems for aromatic esters are mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).[15][16]
-
Visualize the spots under a UV lamp (the product is UV active).
-
Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) between 0.2 and 0.4.[1] A good separation is achieved when there is a clear difference in Rf (ΔRf) between your product and the major impurities.
| Solvent System (v/v) | Polarity | Typical Application |
| 95:5 Hexane:Ethyl Acetate | Low | Eluting non-polar impurities (e.g., bifuran). |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | A good starting point for eluting the target product. |
| 50:50 Hexane:Ethyl Acetate | Medium | Eluting the product or more polar impurities. |
| 100% Ethyl Acetate | Medium-High | Flushing more polar byproducts from the column. |
Q3: My compound won't elute from the column, even with 100% ethyl acetate. What should I do?
A3: If your compound is still adsorbed to the silica, it is too polar for the current solvent system.
-
Increase Polarity: You can try a more aggressive solvent system. A common next step is to add methanol to your eluent (e.g., 95:5 Ethyl Acetate:Methanol). Be cautious, as methanol can sometimes dissolve small amounts of silica.
-
Check for Decomposition: It's possible the compound has decomposed on the column and will never elute.[4] Spot a small amount of your crude material on a TLC plate, let it sit for an hour, and then elute it. If the spot is gone or has turned into baseline material, it is not stable to silica.
-
Consider Reverse Phase: For very polar compounds, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) may be a more suitable purification method.[4]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines the purification of ~1 gram of crude this compound.
1. Materials & Setup
-
Crude this compound (~1 g)
-
Silica Gel (230-400 mesh, ~50-60 g)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection vessels (test tubes or flasks)
-
Flash chromatography system or regulated air/nitrogen line
2. Mobile Phase Optimization (TLC)
-
Prepare several test eluents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Run TLC plates of the crude mixture in each eluent.
-
Identify the solvent system that provides an Rf of ~0.3 for the product spot and maximizes separation from other spots. For this example, we will assume 85:15 Hexane:Ethyl Acetate is the optimal eluent.
3. Column Packing (Slurry Method)
-
In a beaker, prepare the running eluent: 400 mL Hexane, 70 mL Ethyl Acetate, and ~2.5 mL Triethylamine (0.5%).
-
Add ~50 g of silica gel to ~200 mL of this eluent to form a milky slurry.
-
Secure the column vertically. Ensure the stopcock is closed. Add ~1 inch of the eluent to the column.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Gently tap the side of the column to help the silica settle into a uniform bed.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.
4. Sample Preparation (Dry Loading)
-
Dissolve the ~1 g of crude product in ~5-10 mL of dichloromethane in a small round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Swirl the flask to ensure the silica is well-coated.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently place a small layer of sand or cotton on top to prevent disturbance of the sample layer during solvent addition.
5. Elution and Fraction Collection
-
Carefully add the prepared eluent to the top of the column.
-
Apply pressure (1-4 psi) to the top of the column to begin the elution.[5]
-
Collect the eluting solvent in fractions (e.g., 20 mL per test tube).
-
Maintain the solvent level at the top of the column by adding fresh eluent as needed.
6. Monitoring and Isolation
-
Analyze the collected fractions by TLC.[17] Spot every second or third fraction on a single TLC plate to track the elution of compounds.
-
Identify the fractions that contain only the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an oil or solid.
Purification Workflow Diagram
// Workflow Edges TLC -> Pack -> Load -> Elute -> Collect -> Analyze -> Combine -> Evaporate -> Pure; } dot Caption: Step-by-step workflow for purification.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. (2025-02-11). Available from: [Link]
-
Restek. Troubleshooting Guide. Available from: [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014-01-09). Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. (2025-01-26). Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014-02-06). Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]
-
RSC Publishing. The sorption of furans on silica gels - Journal of the Chemical Society A. Available from: [Link]
-
University of California, Los Angeles. Thin layer chromatography (tlc) is an analytical technique. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). DOI:10.1039/C3CS60197H. Available from: [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). Available from: [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The sorption of furans on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Troubleshooting low yields in the synthesis of Methyl 3-(furan-2-yl)benzoate.
Welcome to the technical support center for the synthesis of Methyl 3-(furan-2-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific cross-coupling reaction. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to systematically diagnose and resolve issues in your synthetic work. We will primarily focus on the Suzuki-Miyaura coupling, the most common route for this transformation, while also addressing principles applicable to other palladium-catalyzed reactions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you pinpoint the source of your low yield based on your experimental observations.
Question 1: My reaction shows a low yield with significant amounts of unreacted starting materials (Methyl 3-halobenzoate and/or Furan-2-boronic acid). Where should I begin my investigation?
This is the most common starting point for troubleshooting. An incomplete reaction points to a fundamental issue with one of the core components of the catalytic cycle. The investigation should be systematic, starting with the most likely and easiest-to-check variables.
Answer:
When faced with an incomplete reaction, you are essentially dealing with a stalled catalytic cycle. The primary suspects are reagent integrity, catalyst activity, and the reaction environment itself.
Step-by-Step Diagnostic Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Furan-2-boronic Acid Stability: This is a critical point. Furanboronic acids are notoriously susceptible to protodeboronation, where the C-B bond is cleaved by trace acid or water, rendering the nucleophile inert.[1][2][3] Use freshly purchased furan-2-boronic acid or verify the purity of your existing stock by NMR. Consider using more stable derivatives like the corresponding pinacol ester or potassium furan-2-yltrifluoroborate, which can be more robust.[1][2][3]
-
Aryl Halide Reactivity: The reactivity of your electrophile (Methyl 3-halobenzoate) is crucial. The general trend is I > Br > OTf >> Cl.[1] If you are using Methyl 3-chlorobenzoate, the reaction will be significantly more challenging and will require a specialized catalyst system with highly active, electron-rich ligands.[1][4] For initial attempts, Methyl 3-bromobenzoate or 3-iodobenzoate are strongly recommended.
-
Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the boronic acid derivative to compensate for potential decomposition and drive the reaction to completion.
-
-
Assess the Catalyst and Ligand:
-
Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. Ensure the precatalyst has been stored properly and has not degraded. For more reliable results, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be advantageous, though it is more sensitive to air.[1][5]
-
Ligand Integrity: Phosphine ligands, such as triphenylphosphine (PPh₃), are prone to oxidation to the corresponding phosphine oxide, which can inhibit the catalyst.[6] Always use fresh ligands or those that have been stored under an inert atmosphere. The ligand-to-palladium ratio is also important, typically ranging from 2:1 to 4:1.[1]
-
-
Evaluate the Reaction Environment:
-
Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands.[1][7] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is run under a positive pressure of an inert gas.[8]
-
Solvent and Base Purity: Use anhydrous, high-purity solvents. Water's role can be complex; while some water is often required for the Suzuki reaction (especially with inorganic bases), excess water can promote protodeboronation.[1] Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity.
-
Below is a logical workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for incomplete reactions.
Question 2: My starting materials are mostly consumed, but the yield of this compound is still low. I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
This scenario indicates that your catalyst is active, but the desired reaction pathway is competing with one or more undesired pathways. Identifying the major byproduct is key to solving the problem.
Answer:
In Suzuki-Miyaura couplings, especially with heteroaromatic substrates, several side reactions are common. The most prevalent are homocoupling of the boronic acid and protodeboronation.[2][9]
-
Homocoupling (Furan-Furan Dimer): This occurs when two molecules of your furan-2-boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate the generation of Pd(II) species that drive this side reaction.[2][9]
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure your degassing procedure is effective and that you maintain a positive inert atmosphere throughout the reaction and workup.
-
-
Protodeboronation (Formation of Furan): As mentioned previously, this is the cleavage of the C-B bond, replacing it with a C-H bond. While it can happen before coupling, it can also occur during the reaction, consuming the nucleophile.[1][9]
-
Solution:
-
Choice of Base: Use a milder base. While a base is required to activate the boronic acid, overly strong or highly nucleophilic bases can accelerate protodeboronation.[1] Consider switching from hydroxides (e.g., NaOH) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can increase the rate of decomposition. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting halide is consumed.
-
Use a More Stable Boron Reagent: As noted before, switching to a furan-2-yl pinacol ester or trifluoroborate salt can significantly reduce the concentration of the sensitive free boronic acid at any given time, thereby minimizing this side reaction.[1][2]
-
-
-
Dehalogenation (Formation of Methyl Benzoate): This is the replacement of the halide on your electrophile with a hydrogen atom. It can occur if a hydride source is present in the reaction.[2]
-
Solution: Ensure your solvent (e.g., THF) is peroxide-free and your base is not a source of hydrides. This is generally a less common side reaction than the two mentioned above.
-
The following diagram illustrates the main productive and non-productive pathways.
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system (palladium source and ligand) for coupling an electron-deficient aryl bromide with an electron-rich furan?
For this specific transformation—coupling an electrophile like Methyl 3-bromobenzoate with an electron-rich nucleophile like furan-2-boronic acid—a standard, reliable catalyst system is often sufficient. A common and effective starting point is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 1-5 mol%.[5] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich Buchwald ligand (e.g., RuPhos, SPhos) can be used.[3][6] For challenging couplings, especially with aryl chlorides, more advanced catalyst systems are necessary.[4]
Q2: How do I choose the right base and solvent for this reaction?
The choice of base and solvent is interdependent and crucial for success.[1]
| Base | Common Solvents | Characteristics & Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A versatile, common choice. The water is necessary to solubilize the base and facilitate the catalytic cycle.[10] |
| K₃PO₄ | Dioxane, Toluene, DMF | A stronger, non-nucleophilic base. Often effective in anhydrous conditions and can sometimes give higher yields. |
| Cs₂CO₃ | Dioxane, DMF | Highly effective, particularly for difficult couplings, but more expensive. Its high solubility in organic solvents is an advantage. |
| KF | THF | A mild base, useful if your substrates have base-labile functional groups (though the methyl ester here is relatively stable).[11] |
For the synthesis of this compound, a mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) with K₂CO₃ as the base is an excellent and cost-effective starting point.
Q3: My product appears pure by TLC, but my isolated yield after column chromatography is very low. What could be happening?
Low isolated yield despite a clean reaction profile often points to issues with the workup or purification.
-
Product Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to loss of product. Remove solvent at moderate temperature and pressure.
-
Adsorption on Silica Gel: Furan-containing compounds can sometimes be sensitive to acidic silica gel, leading to decomposition on the column. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
-
Extraction Issues: Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and performing multiple extractions of the aqueous layer to ensure complete recovery of your product. A brine wash of the combined organic layers can help break up emulsions and remove water. For detailed purification protocols for similar compounds, refer to established guides.[12]
General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a starting point and may require optimization based on your troubleshooting results.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), Furan-2-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a ~0.1 M solution with respect to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (or until TLC/GC-MS indicates consumption of the starting halide).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
The catalytic cycle that underpins this protocol is detailed below.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Green Chemistry in Action: Optimizing Cross-Coupling Reactions with Efficient Catalysts.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- Sigma-Aldrich. (n.d.). 2-Furanylboronic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- ResearchGate. (n.d.). Optimization of Heck coupling reactions catalyzed by aromatic tri‐palladium complexes.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NIH. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
- LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, Vol. 75, No. 12.
- Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.
- ACS Publications. (n.d.). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in Methyl 3-(furan-2-yl)benzoate synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of Methyl 3-(furan-2-yl)benzoate. As Senior Application Scientists, we understand that palladium-catalyzed cross-coupling reactions, while powerful, are nuanced. Byproduct formation is a common challenge that can impact yield, purity, and project timelines.
This support center provides in-depth, question-and-answer-based troubleshooting guides to address specific issues encountered during your experiments. We will delve into the mechanistic origins of common byproducts and offer field-proven protocols to identify and minimize them, ensuring the integrity and success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level problems encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?
A1: Low conversion is often traced back to the catalyst's activity or the reaction setup. Key factors include:
-
Catalyst Inactivity: The palladium catalyst, typically Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand, may be inactive. This can happen if the catalyst is old or has been improperly stored.
-
Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen. Inefficient degassing of the solvent and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to catalyst oxidation and decomposition, effectively halting the reaction.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not facilitate the transmetalation step effectively, while an inappropriate solvent can lead to poor solubility of reagents. Common systems include K₂CO₃ in aqueous dioxane or THF.[2][3]
Q2: My primary byproduct appears to be a symmetrical biaryl (dimethyl biphenyl-3,3'-dicarboxylate). What is this and how can I prevent it?
A2: This is a classic case of boronic acid homocoupling . Two molecules of your methyl 3-boronobenzoate derivative have coupled together. This side reaction is primarily caused by the presence of oxygen, which can alter the catalytic cycle. To minimize it, ensure your reaction mixture is rigorously degassed before adding the palladium catalyst and maintain a strictly inert atmosphere throughout the experiment.[1][2]
Q3: I've isolated my product, but it's contaminated with methyl benzoate. What is the source of this impurity?
A3: The presence of methyl benzoate indicates that protodeboronation has occurred. This is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source (like water) before it can couple with the furan. This can be minimized by:
-
Using anhydrous solvents where possible.
-
Minimizing the amount of water in the reaction mixture if an aqueous base is used.
-
Shortening reaction times; monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to the reaction conditions.[1]
Q4: The reaction mixture turned black and TLC analysis shows the reaction has stopped. What does this mean?
A4: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition.[1] This indicates that the soluble, active Pd(0) catalyst has aggregated and precipitated out of the solution, losing its catalytic activity. Common causes include:
-
Presence of oxygen in the reaction vessel.
-
Running the reaction at too high a temperature.
-
Impurities in the reagents or solvents. To resolve this, ensure thorough degassing, use high-purity reagents and solvents, and consider optimizing the reaction temperature.[1]
Q5: My purified product shows an acidic impurity by NMR and titrates with base. What is it?
A5: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(furan-2-yl)benzoic acid. This can occur if the reaction is run with a very strong base (like NaOH or KOH) at elevated temperatures for an extended period, or during an aggressive aqueous workup. To avoid this, use a milder base like K₂CO₃ or Cs₂CO₃ and ensure the workup is performed promptly and under neutral or slightly acidic conditions.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed mechanistic insights and protocols for tackling the most persistent byproducts.
Guide 1: Identifying and Minimizing Homocoupling Byproducts
Homocoupling is a dimerization of one of the coupling partners. In this synthesis, the most common homocoupling product results from the dimerization of the boronic acid ester.
Mechanism of Boronic Acid Homocoupling: While several pathways are proposed, a common one involves the reaction of the boronic acid with the Pd(II) intermediate in the presence of an oxidant (like O₂), leading to a diaryl-Pd(II) species that undergoes reductive elimination to form the homocoupled product.
Analytical Identification:
-
LC-MS: Look for a peak with an m/z corresponding to dimethyl biphenyl-3,3'-dicarboxylate.
-
¹H NMR: The spectrum will be more symmetrical than the desired product and will lack the characteristic signals of the furan ring.
Troubleshooting Protocol & Data:
| Parameter | Standard Condition | Optimized Condition for Minimizing Homocoupling | Rationale |
| Atmosphere | Nitrogen balloon | Schlenk line with 3x vacuum/argon cycles | Ensures rigorous exclusion of oxygen, the primary driver of homocoupling.[1][2] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling cycle, outcompeting the homocoupling pathway.[1] |
| Base | 2M aq. K₂CO₃ | Anhydrous K₃PO₄ or Cs₂CO₃ | Reduces the presence of water and oxygen, which can promote homocoupling. |
| Boronic Acid Stoich. | 1.2 - 1.5 eq. | 1.05 - 1.1 eq. | Using a large excess of boronic acid can increase the statistical likelihood of homocoupling. |
Visualizing Byproduct Formation:
Caption: Key reaction pathways in the synthesis.
Guide 2: Preventing Protodeboronation
Protodeboronation leads to the formation of a byproduct identical to one of your starting materials (if you started with methyl 3-bromobenzoate) or its reduced equivalent (methyl benzoate).
Mechanism of Protodeboronation: This is an acid- or base-catalyzed process where the C-B bond of the boronic acid is cleaved by a proton source, most commonly water. The instability of boronic acids is a frequent cause of low yields in Suzuki-Miyaura couplings.[4]
Troubleshooting Protocol:
| Parameter | Issue | Recommended Solution | Rationale |
| Solvent/Base | Excessive water in aq. base | Use an anhydrous base (e.g., K₃PO₄) or use a boronic ester (e.g., pinacol ester) which is more stable. | Pinacol esters are significantly more resistant to protodeboronation than the corresponding boronic acids. |
| Reaction Time | Prolonged heating | Monitor by TLC/LC-MS every 30-60 mins. Work up immediately upon consumption of the limiting reagent. | Minimizes the time the boronic acid is exposed to potentially destabilizing conditions.[1] |
| Temperature | Excessively high temperature | Run the reaction at the lowest effective temperature (e.g., 80-90 °C). | Higher temperatures can accelerate the rate of protodeboronation. |
Section 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the formation of both homocoupling and protodeboronation byproducts.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan (Furan-2-boronic acid pinacol ester) (1.1 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Anhydrous K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a Schlenk flask, add methyl 3-bromobenzoate, furan-2-boronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][5]
Protocol 2: Purification by Column Chromatography
Setup:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: Start with 100% Hexane and gradually increase the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).[5]
-
Elution Order: Homocoupling byproducts (if any) will elute first, followed by the desired product, this compound. Unreacted starting materials and more polar byproducts will elute later.
Section 4: Troubleshooting Workflow
This workflow provides a logical decision-making process for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting the synthesis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Wikipedia. (n.d.). Stille reaction.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions of Furan Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving furan derivatives. Furan moieties are prevalent in pharmaceuticals and natural products, making their synthesis via Suzuki coupling a critical transformation.[1] However, the unique electronic properties and stability of furan-containing reagents can present specific challenges.
This support center provides in-depth, experience-driven answers to common questions and problems encountered in the lab.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems observed during the Suzuki coupling of furan derivatives, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
Q: My Suzuki coupling reaction with a furan boronic acid is resulting in low to no yield of the desired product. What are the primary factors I should investigate?
A: Low conversion is a frequent issue and can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by several factors.
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ are common, they may not be optimal for all furan substrates.[2] Consider more robust and active pre-catalysts such as Pd₂(dba)₃ paired with a suitable ligand, or advanced palladacycle pre-catalysts.[2][3] For challenging couplings, particularly with less reactive aryl chlorides, specialized, highly active catalyst systems are often necessary.[4]
-
Catalyst Decomposition: The appearance of black palladium precipitate ("palladium black") is a visual indicator of catalyst decomposition, which can be caused by oxygen, impurities, or excessive heat.[2] Ensuring a thoroughly degassed reaction environment and using high-purity reagents are critical.[5]
-
Inhibition by Substrates: Certain functional groups on your furan derivative, such as primary amines, can coordinate to the palladium center and inhibit its catalytic activity.[2] Protecting such groups (e.g., with Boc or Cbz) before the coupling reaction is a standard strategy to prevent this.[2]
-
-
Boronic Acid/Ester Stability: Furan boronic acids, especially heteroaryl boronic acids in general, are susceptible to degradation, primarily through protodeboronation.[3][6]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[5][6] This is often promoted by excess water or harsh basic conditions.[5]
-
Mitigation Strategies:
-
Use fresh, high-purity furan boronic acid.
-
Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium organotrifluoroborate.[3][4][7] These are generally more resistant to protodeboronation.[6][7] MIDA boronates, for instance, allow for a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[6][8]
-
Employ anhydrous conditions and milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) if protodeboronation is suspected.[4][5]
-
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[4] It is crucial to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.[5]
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components at the chosen temperature.[4][5] Common choices include dioxane, THF, DMF, and toluene, often with some water as a co-solvent.[1][3]
-
Base Selection: The base is critical for the transmetalation step but its choice can significantly impact the reaction's success.[5] Strong bases can promote boronic acid degradation. A screening of bases is often necessary to find the optimal balance between reactivity and stability.
-
Problem 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of homocoupling and protodeboronation products. How can I minimize these?
A: The formation of these byproducts points to specific issues within your reaction setup and conditions.
-
Homocoupling of the Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl product, is often promoted by the presence of oxygen.[3][9]
-
Mechanism: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3]
-
Solution: The most effective way to minimize homocoupling is to ensure a rigorously oxygen-free environment.[5] This involves thorough degassing of the solvent and maintaining a positive pressure of an inert gas throughout the reaction.
-
-
Protodeboronation: As mentioned previously, this side reaction consumes the boronic acid.
-
Causes: It is often exacerbated by the presence of water, strong bases, and elevated temperatures.[5][8]
-
Solutions:
-
Opt for milder bases like K₃PO₄ or Cs₂CO₃.[4]
-
Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborates.[3][7] Furan-2-yltrifluoroborate, for example, has been shown to be more stable and less prone to protodeboronation than the corresponding boronic acid.[7]
-
Problem 3: Catalyst Deactivation and Recycling Issues
Q: I am using a supported palladium catalyst, but its activity decreases significantly upon recycling. What could be the cause?
A: Catalyst deactivation during recycling is a common challenge, especially with supported catalysts.
-
Product Adsorption: The product of the coupling reaction can adsorb strongly onto the surface of the support, particularly if the support is hydrophobic.[10][11] This can block the active palladium sites and reduce catalytic activity in subsequent runs.[10][11]
-
Palladium Leaching and Agglomeration: Even with supported catalysts, some leaching of palladium species into the reaction medium can occur.[12] Over time, palladium nanoparticles can also agglomerate, leading to larger, less active particles and a decrease in overall catalytic efficiency.[13]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Suzuki coupling of furan derivatives.
Q1: Which palladium source and ligand combination is a good starting point for furan derivatives?
A1: There is no single "best" combination, as the optimal choice is substrate-dependent. However, a good starting point for many applications is a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a phosphine ligand.[1][14]
-
Electron-rich and bulky ligands are often beneficial.[3][15] Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be very effective, especially for challenging substrates, as they promote the desired catalytic cycle.[2] Electron-rich ligands facilitate the oxidative addition step, which is particularly important for less reactive aryl chlorides.[3][16] Bulky ligands can promote the final reductive elimination step.[3][15]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the stability of your substrates and the desired reaction rate.[5]
-
Common Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[1][5]
-
Base Strength: Stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation and degradation of base-sensitive functional groups.[4][17]
-
Screening: It is often necessary to screen a few different bases to find the one that provides the best balance of reactivity and selectivity for your specific system. For substrates prone to protodeboronation, milder bases like K₃PO₄ or even KF are often preferred.[4]
Q3: What is the role of water in a Suzuki coupling reaction?
A3: While sometimes perceived as detrimental, water can play a beneficial role in Suzuki couplings. Many successful protocols use aqueous/organic solvent mixtures.[1][8]
-
Benefits: Water can help dissolve inorganic bases like carbonates and phosphates, facilitating the reaction.
-
Drawbacks: As a proton source, excess water can promote the undesired protodeboronation of the boronic acid.[4][5] The need for water and its optimal amount can be highly system-dependent. For particularly sensitive substrates, anhydrous conditions may be necessary.[18]
Q4: My furan-containing aryl halide is an aryl chloride. What special considerations should I take?
A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[4][17]
-
Catalyst System: To achieve good results with aryl chlorides, a highly active catalyst system is usually required. This typically involves the use of bulky, electron-rich phosphine ligands (like Buchwald ligands) or NHC ligands.[2][16] These ligands promote the challenging oxidative addition of the palladium into the strong C-Cl bond.[3]
-
Reaction Conditions: More forcing conditions, such as higher temperatures, may also be necessary.
Experimental Protocols & Data
Table 1: General Reaction Parameters for Suzuki Coupling of Furan Derivatives
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Choice depends on halide reactivity. Buchwald precatalysts are often superior for less reactive chlorides.[3] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands generally improve reaction rates and yields, especially for challenging substrates.[2][3] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for difficult couplings, but can increase cost and side reactions.[19] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Choice is critical. K₃PO₄ is often a good choice for sensitive substrates to minimize protodeboronation.[4][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent must dissolve all components. Degassing is critical to prevent catalyst oxidation.[1][4] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.[5] |
General Step-by-Step Protocol for Suzuki Coupling of a Furan Derivative
This protocol provides a general guideline. Specific amounts and conditions should be optimized for each unique reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the furan aryl halide (1.0 mmol), the furan boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[4]
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: While maintaining a positive inert gas pressure, add the palladium catalyst and ligand (or a pre-catalyst complex, e.g., 0.02 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[4][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]
Visualizing Key Processes
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to form the product and regenerate the active catalyst.[3]
Sources
- 1. "Optimization of One-Pot Coupling Reactions of Di-Substituted Furans fo" by Jacob LaMay, Elsie Dickerson et al. [scholarworks.boisestate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. reddit.com [reddit.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Recrystallization of Substituted Benzoates
Welcome to the comprehensive technical support guide for the purification of substituted benzoates via recrystallization. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this important class of organic compounds.
The Science of Recrystallization for Benzoate Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The fundamental principle is to dissolve the impure substituted benzoate in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the benzoate decreases, leading to the formation of a crystalline lattice. The growing crystal lattice tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[3] Subsequent filtration separates the purified crystals from the impurities.[4]
The success of this technique hinges on the careful selection of a solvent in which the target benzoate compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6] Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Q1: My substituted benzoate is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved benzoate derivative comes out of the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the impure compound.[7] The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.[7]
Solutions:
-
Reheat and Add More Solvent: The most direct solution is to reheat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.[7]
-
Induce Crystallization Above the Oiling Out Temperature: Before the solution cools to the temperature at which oiling occurs, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]
-
Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high. Consider a solvent with a lower boiling point or a mixed solvent system that can reduce the overall boiling point of the solution.
Q2: The yield of my purified benzoate crystals is very low. What are the likely causes and how can I improve it?
A2: A low yield is a common problem in recrystallization and can be attributed to several factors.[7]
Potential Causes and Solutions:
-
Excessive Solvent Usage: Using too much hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4]
-
Premature Crystallization: Crystals may form prematurely on the filter paper or in the funnel stem during hot filtration (if performed).[7]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.[6] This can be done by placing them in an oven or by allowing the hot solvent vapors to heat them. If crystals do form, they can be redissolved by washing with a small amount of fresh, hot solvent.[2]
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, a considerable amount of the product will remain in the solution.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]
-
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[1]
-
Q3: My final benzoate crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A3: Colored impurities can often be effectively removed by using activated carbon (charcoal).[3]
Procedure:
-
After dissolving your crude benzoate in the hot solvent, allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated carbon to the solution. Be cautious, as the solution may boil vigorously upon addition.
-
Gently boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[3]
-
Perform a hot gravity filtration to remove the activated carbon.[2] The filtrate should be colorless.
Caution: Using an excessive amount of activated carbon can lead to the adsorption of your desired product, thereby reducing the yield.[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my specific substituted benzoate?
A1: The ideal recrystallization solvent should have the following properties[5]:
-
The substituted benzoate should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
-
The solvent should not react with the benzoate.
-
The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.
A common starting point for many benzoate derivatives is a mixed solvent system, such as ethanol/water or acetone/water, which allows for fine-tuning of the polarity to achieve the desired solubility characteristics.[10]
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system is a combination of two miscible solvents. One solvent is chosen in which the benzoate is highly soluble (the "good" solvent), and the other is a solvent in which the benzoate is poorly soluble (the "bad" solvent). This approach is particularly useful when no single solvent meets the ideal criteria for recrystallization.
General Procedure for Mixed Solvent Recrystallization:
-
Dissolve the impure benzoate in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists.[11]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, which should now be saturated and will deposit crystals.[11]
Q3: My crystals are not forming even after cooling the solution in an ice bath. What should I do?
A3: This situation often arises from a supersaturated solution that is reluctant to form crystals or from using too much solvent.[8]
Techniques to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit onto, initiating crystallization.[8]
-
Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and induce crystallization again.
Q4: How does the pH of the solution affect the recrystallization of benzoate salts?
A4: The pH is a critical factor, especially when working with benzoate salts (e.g., sodium benzoate). Benzoate salts are generally highly soluble in water.[12][13] To recrystallize the corresponding benzoic acid, the solution needs to be acidified (e.g., with HCl). This protonates the benzoate anion to form the less water-soluble benzoic acid, which then precipitates out and can be recrystallized.[13][14] It is crucial to maintain the correct pH to ensure that your compound of interest is in its least soluble form for effective recrystallization.
Experimental Protocols & Data
Protocol 1: Single Solvent Recrystallization of a Substituted Benzoate
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent.
-
Dissolution: Place the crude substituted benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for an extended period or by transferring them to a watch glass to air dry.[1]
Table 1: Common Solvents for Recrystallization of Benzoate Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for many simple benzoates and their salts. |
| Ethanol | 78 | Medium-High | Often used in combination with water. |
| Methanol | 65 | Medium-High | Can be used for more polar benzoates. |
| Acetone | 56 | Medium | A versatile solvent, often used with water or hexanes. |
| Ethyl Acetate | 77 | Medium-Low | Good for less polar substituted benzoates. |
| Hexanes | ~69 | Low | Typically used as the "bad" solvent in a mixed system. |
| Toluene | 111 | Low | Can be used for non-polar benzoates, but high boiling point can be problematic. |
Note: The choice of solvent is highly dependent on the specific substituents on the benzoate ring.
Visualized Workflows
Recrystallization Workflow
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
References
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Calgary. [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Missouri–St. Louis. [Link]
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. [Link]
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles. [Link]
-
Recrystallization. (n.d.). Wired Chemist. [Link]
-
Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC. (2003). PubMed. [Link]
-
EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from Department of Chemistry, University of Rochester. [Link]
-
Sodium Benzoate Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Benzoic Acid, Recrystallization, and Solubility vs pH. (2015, October 4). YouTube. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Wisconsin-Madison. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]
-
Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. (2018, May 24). ResearchGate. [Link]
-
Sodium Benzoate-impurities. (n.d.). Pharmaffiliates. [Link]
-
Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from Department of Chemistry, University of Washington. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 10. Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. veeprho.com [veeprho.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Preserving the Integrity of the Furan Moiety During Acidic Workup
Welcome to the technical support hub for chemists and researchers navigating the complexities of furan chemistry. The furan ring, a common scaffold in pharmaceuticals, natural products, and materials, is notoriously susceptible to degradation under acidic conditions. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you preserve your furan-containing molecules during reaction workups.
Frequently Asked Questions (FAQs)
Q1: Why is my furan-containing compound decomposing during a standard acidic workup?
A1: The furan ring's pseudo-aromatic system is electron-rich, making it highly susceptible to protonation, especially at the α-carbon (C2/C5). This initial protonation disrupts the aromaticity and initiates a cascade of irreversible reactions, including ring-opening to form 1,4-dicarbonyl compounds or acid-catalyzed polymerization, often resulting in an intractable black tar.[1][2] This instability is exacerbated in furans bearing electron-donating groups, which further increase the ring's electron density and basicity.[3]
Q2: I need to neutralize my reaction mixture. What are some "furan-safe" alternatives to strong mineral acids like HCl or H₂SO₄?
A2: Strong mineral acids are generally too harsh for furans.[4] Whenever possible, opt for milder acidic solutions. A saturated aqueous solution of ammonium chloride (NH₄Cl), with a pH of ~4.5-6.0, is an excellent choice for neutralizing basic reaction mixtures.[5] For reactions requiring an acidic catalyst, consider weaker organic acids like acetic acid or solid-supported acids that can be easily filtered off.[1][6]
Q3: Is there a general pH range I should aim for during the workup?
A3: Yes, maintaining a pH at or above 4 is a critical guideline to prevent significant degradation.[1][7] Careful, dropwise addition of a mild acid while monitoring the pH with test strips or a calibrated meter is strongly recommended, especially during the final neutralization steps of an extraction.
Q4: How do substituents on the furan ring affect its stability?
A4: Substituents have a profound effect. Electron-withdrawing groups (EWGs) such as carboxylates, nitro groups, or fluorinated alkyl chains significantly enhance the furan's stability by decreasing the electron density of the ring, making it less prone to protonation.[3][4] Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups increase the ring's reactivity and sensitivity to acid.
Understanding the Degradation Pathway
The primary mechanism of furan degradation in acid is initiated by protonation. The rate-limiting step is often the diffusion of a proton to the furan ring.[2] Protonation at the α-carbon (C2) is kinetically favored and leads to a reactive cation. This intermediate is then susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a 1,4-enedione, which can then tautomerize or polymerize.
Caption: Acid-catalyzed degradation of the furan ring.
Troubleshooting Guides & Preventative Protocols
If you are observing significant product loss, discoloration (browning or blackening), or the formation of insoluble materials during your workup, the furan moiety is likely degrading. The following guides offer robust strategies to mitigate this issue.
Guide 1: The Buffered Workup – Your First Line of Defense
A buffered workup is the most reliable method for neutralizing a reaction while preventing the local pH from dropping into the danger zone. Buffers are aqueous solutions containing a weak acid and its conjugate base that resist changes in pH.[8][9]
Recommended Buffer Systems for Furan Chemistry
| Buffer System | pH Range | Use Case |
| Sodium Bicarbonate (NaHCO₃) / CO₂ | 5.5 - 7.5 | Neutralizing strong acids. Caution: gas evolution. |
| Monobasic/Dibasic Phosphate | 6.2 - 8.2 | General purpose, high buffer capacity. |
| Acetic Acid / Acetate | 3.8 - 5.8 | For reactions needing a mildly acidic pH. Use with care. |
| Ammonium Chloride (NH₄Cl) | ~4.5 - 6.0 | Excellent for quenching organometallic reagents. |
Protocol: Standard Biphasic Extraction with a Phosphate Buffer
-
Preparation: Prepare a 0.5 M phosphate buffer solution by dissolving appropriate amounts of monobasic and dibasic sodium phosphate to achieve a target pH of 7.0. Cool the buffer solution to 0 °C in an ice bath.
-
Initial Quench: Cool your reaction vessel to 0 °C. Slowly add the cold phosphate buffer to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washes: Wash the combined organic layers sequentially with the cold phosphate buffer, followed by a brine wash to remove residual water.[10]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Guide 2: The Non-Aqueous Workup
For extremely acid-sensitive substrates or reactions run under anhydrous conditions, an aqueous workup of any kind may be detrimental. Non-aqueous workups avoid water altogether.[11][12]
Protocol: Non-Aqueous Acid Quench
This protocol is suitable for neutralizing a basic reaction (e.g., after using a non-nucleophilic base like DBU or a Grignard reagent) without introducing water.
-
Solvent Choice: The reaction solvent should be one in which the protonated base (e.g., DBU-H⁺) is poorly soluble, such as diethyl ether or hexanes.
-
Acid Selection: Prepare a solution of a weak acid in an anhydrous solvent. A 1 M solution of acetic acid in dry THF or dioxane is a common choice. Perchloric acid in glacial acetic acid is a stronger option for titrating very weak bases but should be used with extreme caution.[13]
-
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the non-aqueous acid solution dropwise. A salt will precipitate out of the solution as the base is neutralized.
-
Monitor the neutralization by TLC, observing the disappearance of the basic starting material.
-
-
Isolation: Filter the reaction mixture through a pad of Celite® or silica gel to remove the precipitated salt. Rinse the filter cake with a small amount of cold, anhydrous solvent.
-
Concentration: The filtrate, now containing your neutralized product, can be concentrated under reduced pressure.
Guide 3: Strategic Synthesis & Process Control
The best workup is often one that is minimally invasive. Controlling temperature and minimizing contact time with any acidic species is paramount.
-
Temperature Control: Always perform acidic or potentially acidic workups at low temperatures (0 °C or below). This dramatically slows the rate of decomposition reactions.[1]
-
Minimize Contact Time: Do not let your furan-containing compound sit in a biphasic mixture in the separatory funnel for extended periods. Perform extractions efficiently and move immediately to the drying step.
-
Solid-Supported Scavengers: For removing acidic or basic impurities, consider using solid-supported scavengers (e.g., aminopropyl-functionalized silica gel to remove acid, or sulfonic acid resin to remove a non-furan base). These can be stirred with the organic solution and simply filtered off, avoiding a liquid-liquid extraction entirely.
Decision Workflow for Workup Selection
Use the following diagram to select the most appropriate workup strategy for your specific experimental conditions.
Caption: Choosing the right workup for your furan.
References
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- Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.6b03198]
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- Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Korean Journal of Chemical Engineering. [URL: https://www.researchgate.net/publication/377884841_Search_for_the_Sustainable_Optimum_Review_of_5-Hydroxymethylfurfural_Stability_Under_Various_Reaction_Conditions]
- Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5461803/]
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Ananikov Laboratory. [URL: https://ananikovlab.ru/en/2024/10/29/the-stability-challenge-of-furanic-platform-chemicals-in-acidic-and-basic-conditions/]
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- Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. ResearchGate. [URL: https://www.researchgate.net/figure/Paal-Knorr-synthetic-methods-for-substituted-furans-using-either-protonic-acid-or-Lewis_fig1_349079963]
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- Furan synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]
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- Buffer solutions. Khan Academy. [URL: https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:acids-and-bases/x2eef969c74e0d802:buffers/v/buffer-solutions]
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- Protonation of Pyrrole and Furan by H3O+ and NH4+ in the Gas Phase: A Density Functional Theory Study | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/258169135_Protonation_of_Pyrrole_and_Furan_by_H3O_and_NH4_in_the_Gas_Phase_A_Density_Functional_Theory_Study]
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Technical Support Center: Synthesis of Polysubstituted Furans
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges encountered in the synthesis of polysubstituted furans. This resource is intended for researchers, medicinal chemists, and process development professionals who seek to troubleshoot and optimize these often-delicate reactions. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success or failure in your experiments.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent and frustrating issues encountered during furan synthesis. Each entry is structured as a direct query you might have, followed by a detailed, evidence-based solution.
Query 1: My reaction yield is disappointingly low, or the reaction fails to reach completion. What are the primary causes and remedies?
Answer: Low yields in furan synthesis are a common problem stemming from several core issues: the inherent instability of the furan ring, suboptimal reaction conditions, and equilibrium limitations.[1]
Causality & Troubleshooting Steps:
-
Aggressive Catalysis: The furan ring is notoriously sensitive to strong acids, which can catalyze degradation, ring-opening, and polymerization.[1][2] This is especially true for electron-rich furans.
-
Solution: Replace strong protic acids like concentrated H₂SO₄ with milder alternatives. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or milder protic acids like p-toluenesulfonic acid (p-TsOH) often provide the necessary activation for cyclization without promoting decomposition.[1]
-
-
Equilibrium & Water Removal (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a dehydration reaction. The presence of its byproduct, water, can inhibit forward progress or even promote ring-opening of the furan product.[1][3]
-
Solution A (Dehydrating Agents): Incorporate a dehydrating agent into the reaction mixture. Acetic anhydride is effective, as is phosphorus pentoxide (P₂O₅) for more robust substrates.[1]
-
Solution B (Physical Water Removal): For reactions run at sufficient temperature, employ a Dean-Stark apparatus to azeotropically remove water as it forms, thereby driving the reaction to completion.[3]
-
-
Insufficient Activation: While harsh conditions are detrimental, insufficient activation will lead to an incomplete reaction.
Workflow: Troubleshooting Low Yield in Paal-Knorr Synthesis
References
Technical Support Center: Analysis of Impurities in Methyl 3-(furan-2-yl)benzoate via HPLC
Welcome to the dedicated technical support center for the analysis of Methyl 3-(furan-2-yl)benzoate. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the HPLC analysis of this compound and its related impurities. We will move from foundational questions to advanced troubleshooting, explaining the scientific principles behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding method setup and potential analytical challenges.
Q1: What are the primary impurities I should expect when analyzing this compound?
A1: Impurities can generally be categorized into two main classes: synthesis-related and degradation products.
-
Synthesis-Related Impurities: this compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Potential impurities originating from this process include:
-
Unreacted Starting Materials: Such as methyl 3-bromobenzoate and furan-2-boronic acid.
-
Homocoupling Byproducts: Formation of biphenyl-type (from the benzoate) or bi-furan (from the boronic acid) impurities can occur.[2][3]
-
Protodeboronation/Dehalogenation: The boronic acid can be replaced by a hydrogen atom to form furan, or the halide can be reduced to form methyl benzoate.[2]
-
Catalyst Residues: Traces of palladium or ligands from the catalyst may be present, though typically not detected by UV-HPLC.
-
-
Degradation Products: The molecule contains two key functional groups susceptible to degradation: the furan ring and the methyl ester. Forced degradation studies are essential to identify these potential degradants.[4][5]
-
Hydrolysis: The methyl ester can hydrolyze under acidic or basic conditions to form 3-(furan-2-yl)benzoic acid . This is a very common degradant to monitor.[6][7] On-column hydrolysis can also occur under certain mobile phase conditions.[8]
-
Oxidation: The furan ring is susceptible to oxidative degradation.
-
Photolytic and Thermal Degradation: Exposure to light or high temperatures can lead to complex degradation pathways.[5]
-
Q2: What is a robust starting HPLC method for analyzing this compound and its impurities?
A2: A reversed-phase HPLC method is the most suitable approach. A good starting point would be a gradient method on a C18 column, which provides excellent retention for this relatively nonpolar aromatic compound.[9]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention and efficiency for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for any acidic impurities (e.g., the hydrolyzed acid). |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A broad scouting gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[10] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | The aromatic structure provides strong chromophores. A DAD is recommended to assess peak purity and identify optimal wavelengths for different impurities. |
| Injection Volume | 5-10 µL | A typical volume to avoid column overload. |
| Sample Diluent | 50:50 Acetonitrile:Water | A solvent that is weaker than the strong elution solvent (acetonitrile) but effectively dissolves the sample. |
Q3: Why might my peaks be tailing, and how can I fix it?
A3: Peak tailing for aromatic compounds is a classic HPLC problem, often caused by secondary interactions with the stationary phase.[11] The most common cause is the interaction of basic functional groups with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[12] While this compound itself is not strongly basic, some synthesis-related impurities or degradants might be.
To resolve this:
-
Lower Mobile Phase pH: Using an acidic modifier like formic or phosphoric acid to bring the pH to ~2.5-3.5 protonates the silanol groups (Si-OH), minimizing these unwanted ionic interactions.[13]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are essential for analyzing compounds prone to tailing.[12]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. To diagnose this, inject a 10-fold dilution of your sample. If the peak shape improves, overload was the issue.[11][14]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex chromatographic problems.
Problem: Poor Resolution Between Two Closely Eluting Impurities
You observe two peaks that are either co-eluting or have a resolution value (Rs) of less than 1.5, making accurate quantification impossible. This is common with isomeric impurities or those with very similar polarity.
Diagnostic & Solution Workflow:
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[15]
-
Change Organic Modifier: Switch the organic solvent from acetonitrile to methanol. The different solvent properties can alter elution order and improve separation.
-
Adjust Mobile Phase pH: The ionization state of acidic or basic impurities is highly dependent on pH.[16][17] Adjusting the pH can dramatically change their retention and improve separation from the main peak.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, change the column chemistry. For aromatic compounds, a Phenyl-Hexyl or Biphenyl phase can provide alternative selectivity through π-π interactions, which are different from the hydrophobic interactions of a C18 column.[15]
-
-
Improve Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.[10][15]
-
Use a Column with Smaller Particles: Moving from a 5 µm to a 3.5 µm or sub-2 µm (UHPLC) particle size column will significantly increase the plate number (N).[10]
-
Increase Column Length: Doubling the column length doubles the theoretical plates, but also doubles the analysis time and backpressure.[18]
-
-
Adjust Retention (k'):
-
Make the Gradient Shallower: If using a gradient, decrease the slope (%B/min) around the time your key impurities elute. This gives more time for the separation to occur.[19]
-
Problem: Peak Fronting Observed on the Main Analyte Peak
The peak shape exhibits a "shark-fin" appearance, where the front of the peak is less steep than the back.
Diagnostic & Solution Workflow:
-
Rule out Column Overload: This is the most common cause of peak fronting.[14]
-
Protocol: Prepare and inject a 1:10 and 1:100 dilution of your sample.
-
Expected Result: If fronting is eliminated or significantly reduced upon dilution, the issue is mass overload.
-
Solution: Reduce the sample concentration or decrease the injection volume.[14] While this doesn't harm the column, it prevents accurate integration.[20]
-
-
Check Sample Solvent Strength:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile sample in a mobile phase starting at 10% acetonitrile), the analyte band will spread before it reaches the column head, causing distortion.[20]
-
Solution: Re-dissolve the sample in the initial mobile phase composition or a weaker solvent.
-
-
Consider Physical Column Issues:
-
Cause: Although less common, a void or channel in the column packing can sometimes lead to peak distortion, including fronting.[20][21] This is often accompanied by a sudden drop in backpressure.
-
Solution: If other causes are ruled out, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[12]
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study for Method Validation
This protocol is essential to demonstrate that your HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[4][22] The goal is to achieve 5-20% degradation of the main peak.[4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
1.0 M HCl, 1.0 M NaOH, 30% Hydrogen Peroxide (H₂O₂).
-
HPLC-grade water and acetonitrile.
-
pH meter, heating block, UV light chamber.
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with 1 mL of 1.0 M NaOH, and dilute to 10 mL with mobile phase.
-
Expected Degradant: 3-(furan-2-yl)benzoic acid.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 1.0 M HCl and dilute to 10 mL with mobile phase.
-
Expected Degradant: 3-(furan-2-yl)benzoic acid.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with mobile phase.
-
Expected Degradant: Products from furan ring opening/oxidation.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 105 °C oven for 48 hours.
-
Dissolve the stressed sample in diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze alongside a control sample kept in the dark.
-
Analysis: Inject all stressed samples and an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common HPLC issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC problems.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Waters. Retrieved January 5, 2026, from [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru. Retrieved January 5, 2026, from [Link]
-
Guillarme, D., & Heinisch, S. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Journal of Chromatography A, 1659, 462615. Retrieved January 5, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 5, 2026, from [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Axion Labs. Retrieved January 5, 2026, from [Link]
-
Jham, G. N., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 543-552. Retrieved January 5, 2026, from [Link]
-
Understanding Peak Fronting in HPLC. (2025). Phenomenex. Retrieved January 5, 2026, from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-391. Retrieved January 5, 2026, from [Link]
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Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Retrieved January 5, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 5, 2026, from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). Semina: Ciências Agrárias. Retrieved January 5, 2026, from [Link]
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Batta, A. K., et al. (1988). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 29(3), 394-395. Retrieved January 5, 2026, from [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs. Retrieved January 5, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved January 5, 2026, from [Link]
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Degradation of Samples Due to Hydrolysis in HPLC Columns. (2025). MicroSolv. Retrieved January 5, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2021). International Journal for Scientific Research & Development. Retrieved January 5, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 5, 2026, from [Link]
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Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(1). Retrieved January 5, 2026, from [Link]
-
Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. (n.d.). Farmacia. Retrieved January 5, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Safe Handling and Disposal for Methyl 3-(furan-2-yl)benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 3-(furan-2-yl)benzoate. This guide is designed for our valued community of researchers, scientists, and drug development professionals. My aim is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to ensure both the success of your synthesis and the safety of your laboratory environment. The protocols and advice herein are grounded in established safety standards and best practices.
Introduction to the Synthesis and Associated Hazards
The synthesis of this compound is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide (Methyl 3-bromobenzoate) with a boronic acid or ester (Furan-2-boronic acid) in the presence of a palladium catalyst and a base. While elegant, this synthesis involves reagents with specific hazard profiles that demand meticulous handling and disposal protocols.
This guide will address frequently asked questions and potential troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the reagents used in the Suzuki-Miyaura synthesis of this compound?
A1: The primary hazards stem from the individual components of the reaction mixture. A thorough understanding of each is critical for risk mitigation.
-
Methyl 3-bromobenzoate (Aryl Halide): This compound is a skin, eye, and respiratory tract irritant.[1][2][3] Ingestion may cause gastrointestinal irritation.[4]
-
Furan-2-boronic acid (Boronic Acid): Similar to the aryl halide, furan-2-boronic acid can cause skin and serious eye irritation, as well as respiratory irritation.[5][6]
-
Tetrakis(triphenylphosphine)palladium(0) (Catalyst): This palladium catalyst is harmful if swallowed and may cause an allergic skin reaction.[7][8] It is also air and moisture sensitive.[9]
-
Sodium Carbonate (Base): As a base, sodium carbonate can cause serious eye irritation and skin irritation upon prolonged contact.[7][10][11] Inhalation of dust can irritate the respiratory tract.[10]
-
Toluene (Solvent): Toluene is a flammable liquid and its vapors can form explosive mixtures with air.[12] It is also a health hazard, with potential effects on the nervous system, and can cause skin and eye irritation.[12][13][14] Inhalation of high concentrations can lead to dizziness, headache, and other central nervous system effects.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when performing this synthesis?
A2: A multi-layered approach to PPE is essential. The following should be considered the minimum requirement:
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[2][13][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[15]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[14][16] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][7][13]
-
Respiratory Protection: All manipulations of solid reagents and the reaction setup should be conducted in a certified chemical fume hood to minimize inhalation of dusts and vapors.[12][13][14]
Q3: How should I properly store the reagents for this synthesis?
A3: Proper storage is crucial for both safety and reagent integrity.
-
Methyl 3-bromobenzoate and Furan-2-boronic acid: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][6]
-
Tetrakis(triphenylphosphine)palladium(0): This catalyst is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer as recommended by the supplier.[6][9]
-
Sodium Carbonate: Keep in a cool, dry, well-ventilated area away from moisture.[10][17]
-
Toluene: Store in a designated flammable liquids cabinet, away from heat, sparks, and open flames.[12][16]
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura reaction is not proceeding to completion.
Possible Cause & Solution:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (nitrogen or argon).
-
Base Inefficiency: The base is crucial for the transmetalation step.[18] Ensure your sodium carbonate is anhydrous and of good quality. You may consider using a stronger base like potassium carbonate or cesium carbonate if the reaction is sluggish.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of water. While some water is often beneficial for Suzuki couplings, excess water can be detrimental.
Scenario 2: I observe significant homocoupling of my boronic acid.
Possible Cause & Solution:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[19] Rigorous degassing of your reaction mixture and maintaining a robust inert atmosphere is critical.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, consider screening other palladium sources or ligand systems.
Detailed Protocols for Safe Handling and Disposal
Protocol 1: Safe Handling of Reagents During Reaction Setup
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Solids Dispensing: Weigh out Methyl 3-bromobenzoate, Furan-2-boronic acid, and Sodium Carbonate in the fume hood. Avoid creating dust.
-
Catalyst Handling: Tetrakis(triphenylphosphine)palladium(0) should be handled quickly and efficiently to minimize exposure to air. If possible, weigh it out in a glovebox.
-
Solvent Addition: Add the degassed toluene to the reaction flask containing the solid reagents under a positive pressure of inert gas.
-
Reaction Monitoring: Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.
Protocol 2: Quenching the Reaction and Work-up
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add water to the reaction mixture to quench any reactive species. Be aware that this may be exothermic.
-
Extraction: Perform liquid-liquid extraction with a suitable solvent like ethyl acetate. Always vent the separatory funnel frequently to release any pressure buildup.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, and then filter.
Protocol 3: Waste Disposal
Proper waste segregation is paramount to prevent dangerous reactions in the waste container.
-
Aqueous Waste: The aqueous layer from the work-up should be collected in a designated aqueous waste container. The pH should be neutralized before disposal if it is highly basic.
-
Organic Solvent Waste: Collect all organic solvents (toluene, ethyl acetate, etc.) in a designated non-halogenated organic waste container.[13]
-
Solid Waste:
-
Palladium Waste: Contaminated filter paper, silica gel from chromatography, and any residual catalyst should be collected in a designated container for palladium waste.[7][20] This waste should be kept separate as palladium is a valuable heavy metal that can often be recycled.[21]
-
Contaminated Consumables: Gloves, weigh boats, and paper towels contaminated with any of the reagents should be collected in a designated solid hazardous waste container.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[16]
Data Summary Table
| Reagent | Hazard Classifications | PPE Requirements |
| Methyl 3-bromobenzoate | Skin Irritant, Eye Irritant, Respiratory Irritant[1][2][3] | Safety goggles, chemical-resistant gloves, lab coat |
| Furan-2-boronic acid | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[5][6] | Safety goggles, chemical-resistant gloves, lab coat |
| Tetrakis(triphenylphosphine)palladium(0) | Harmful if swallowed, May cause an allergic skin reaction[7][8] | Safety goggles, chemical-resistant gloves, lab coat |
| Sodium Carbonate | Serious Eye Irritant, Skin Irritant[7][10][11] | Safety goggles, gloves, lab coat |
| Toluene | Flammable Liquid, Health Hazard (nervous system), Skin/Eye Irritant[12][13][14] | Safety goggles, chemical-resistant gloves, flame-resistant lab coat, fume hood |
Visual Workflows
Waste Segregation Workflow
Caption: Decision tree for proper waste segregation post-synthesis.
Spill Response Logic
Caption: Logical workflow for responding to a chemical spill.
Concluding Remarks
The successful and safe synthesis of this compound is achievable with a proactive approach to safety. By understanding the hazards of each reagent and adhering to the handling and disposal protocols outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Should you have any further questions, do not hesitate to consult your institution's Environmental Health and Safety (EH&S) department.
References
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Lab Manager. (2009, June 3). Working with Toluene. Retrieved from [Link]
-
VelocityEHS. (2015, June 17). Sodium Carbonate Hazards & Safety Tips. Retrieved from [Link]
-
University of California. (2012, December 14). Toluene - Standard Operating Procedure. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 26). How Should Sodium Carbonate (Na2CO3) Be Stored? [Video]. YouTube. Retrieved from [Link]
-
Tata Chemicals. (2023, January 4). Safety Data Sheet: Sodium Carbonate, Anhydrous. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
ResearchGate. (2016, March 15). What is a quenching mechanism of the chain-growth polymerization via Suzuki-Miyaura coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. (n.d.). PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Acantharex. (2022, March 28). How to recycle palladium in chemical lab? [Video]. YouTube. Retrieved from [Link]
-
U.S. Tsubaki. (2015, January 6). Toluene Storage and Safe Handling Practices in Your Facility. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, December 29). Unlocking Plasmonic Hot Electron Utilization on Palladium Nanoparticles via Modulation of the Bimetallic Interface for Enhanced Photocatalysis. Retrieved from [Link]
-
SciELO. (2010, May 11). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
HETEROCYCLES. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl 3-(furan-2-yl)benzoate
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful development. Methyl 3-(furan-2-yl)benzoate, a compound featuring a key bi-aryl linkage between a benzene and a furan ring, represents a scaffold of significant interest. Its characterization, however, requires a multi-faceted spectroscopic approach to confirm its identity and purity.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize this compound. As direct experimental spectra for this specific compound are not widely published, we will leverage a combination of predicted data and experimental data from structurally related analogs: Methyl Benzoate and 2-Phenylfuran . This comparative methodology not only establishes a robust framework for identifying the target compound but also enhances our understanding of how subtle structural modifications influence spectroscopic output. Our analysis will be grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and interpretation.
Logical Workflow for Spectroscopic Analysis
The structural confirmation of a newly synthesized compound is a systematic process. It begins with isolating the pure compound, followed by a battery of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the precise constitution of an organic molecule. For this compound, ¹H NMR allows us to count the number of distinct protons, understand their electronic environment, and determine their connectivity through spin-spin coupling. ¹³C NMR complements this by providing a map of the carbon skeleton. The choice of a high-field spectrometer (e.g., 400 MHz) is crucial for resolving the complex multiplets expected in the aromatic region.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Angle: 30 degrees.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
Scans: 16-32 scans to achieve a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).
-
Scans: 1024 or more scans due to the low natural abundance of ¹³C.[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.[2]
Data Interpretation and Comparison
The key to identifying this compound lies in recognizing the distinct patterns of both the benzoate and furan moieties and comparing them to our reference compounds.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Methyl Benzoate (Experimental) [3] | 2-Phenylfuran (Experimental) [4] |
| Benzoate -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | - |
| Furan H-5 | ~7.5 ppm (dd, 1H) | - | ~7.46 ppm (s, 1H) |
| Furan H-3 | ~6.7 ppm (d, 1H) | - | ~6.64 ppm (m, 1H) |
| Furan H-4 | ~6.5 ppm (dd, 1H) | - | ~6.46 ppm (m, 1H) |
| Benzoate Aromatic | ~7.4-8.2 ppm (m, 4H) | ~7.4-8.0 ppm (m, 5H) | ~7.2-7.7 ppm (m, 5H) |
-
Analysis of this compound:
-
-OCH₃ Signal: A sharp singlet around 3.9 ppm, integrating to 3 protons, is expected, consistent with the methyl ester group seen in Methyl Benzoate.[3]
-
Furan Protons: Three distinct signals are predicted for the furan ring. H-5 will be a doublet of doublets, coupled to H-4 and H-3. H-4 will also be a doublet of doublets, coupled to H-5 and H-3. H-3 will appear as a doublet, coupled to H-4. This pattern is a clear fingerprint of a 2-substituted furan.
-
Benzoate Protons: The four protons on the 1,3-disubstituted benzene ring will produce a complex multiplet pattern in the downfield region (7.4-8.2 ppm), characteristic of aromatic protons.
-
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Methyl Benzoate (Experimental) [5] | 2-Phenylfuran (Experimental) [6] |
| Ester C=O | ~166 ppm | ~167 ppm | - |
| Benzoate -OCH₃ | ~52 ppm | ~52 ppm | - |
| Furan C-2, C-5 | ~153, ~143 ppm | - | ~154, ~142 ppm |
| Furan C-3, C-4 | ~107, ~112 ppm | - | ~105, ~111 ppm |
| Aromatic C (Benzoate) | ~128-132 ppm | ~128-133 ppm | ~123-129 ppm |
| Quaternary C (Benzoate) | ~130, ~134 ppm | ~130 ppm | ~131 ppm |
-
Analysis of this compound: The ¹³C spectrum will be definitive. We expect to see the ester carbonyl (~166 ppm) and methoxy carbon (~52 ppm), corroborating the data from Methyl Benzoate.[5] Crucially, four distinct signals for the furan carbons and six signals for the benzoate carbons (four CH and two quaternary) will confirm the overall carbon framework.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule.[7] For our target compound, IR is essential to confirm the presence of the aromatic rings and, most importantly, the ester functional group. The position of the carbonyl (C=O) stretch provides valuable information about conjugation. Aromatic esters have a characteristic C=O stretch at a lower wavenumber than saturated esters due to resonance.[8]
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.[2]
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[2]
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Data Interpretation and Comparison
Table 3: Comparative IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Methyl Benzoate (Experimental) [8][9] | 2-Phenylfuran (Reference) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2990-2950 | ~2955 | - |
| Ester C=O Stretch | ~1720 | ~1725 | - |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| Asymmetric C-O-C Stretch | ~1280 | ~1280 | - |
| Symmetric C-O-C Stretch | ~1120 | ~1110 | - |
-
Analysis of this compound:
-
Carbonyl Peak: The most prominent peak will be the sharp, strong absorption around 1720 cm⁻¹, characteristic of the ester carbonyl group.[8][10] Its position confirms conjugation with the aromatic ring.
-
C-O Stretches: Two strong peaks around 1280 cm⁻¹ and 1120 cm⁻¹ confirm the C-O single bond stretches of the ester group, following the "Rule of Three" for aromatic esters.[8]
-
Aromatic & Furan Peaks: Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons (aromatic and furan rings). Multiple peaks in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within both rings.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.[11] We select Electron Ionization (EI) as the ionization method because it induces reproducible fragmentation, creating a unique "fingerprint" for the molecule that is valuable for structural confirmation.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to ensure the compound is separated from any residual solvents or impurities before entering the mass spectrometer.[2]
-
MS Data Acquisition:
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.[2]
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Data Interpretation and Comparison
Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion/Fragment | This compound (Predicted) | Methyl Benzoate (Experimental) [12] | 2-Phenylfuran (Experimental) [4] |
| [M]⁺ | 202 | 136 | 144 |
| [M - OCH₃]⁺ | 171 | 105 | - |
| [M - COOCH₃]⁺ | 143 | 77 | - |
| [C₆H₅]⁺ | - | 77 | 77 (from phenyl) |
| [C₄H₃O]⁺ (furoyl) | 67 (from rearrangement) | - | - |
| [C₃H₃]⁺ | 39 | - | 39 |
-
Analysis of this compound:
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak at m/z = 202, confirming the compound's molecular weight.
-
Key Fragments: The fragmentation pattern is highly diagnostic.
-
A prominent peak at m/z = 171 corresponds to the loss of the methoxy radical (•OCH₃), a classic fragmentation for methyl esters.
-
A peak at m/z = 143 would result from the loss of the entire carbomethoxy group (•COOCH₃), leaving the furan-phenyl cation.
-
Furan rings are known to undergo characteristic fragmentation. The presence of a fragment at m/z = 39 , corresponding to the cyclopropenyl cation ([C₃H₃]⁺), is a strong indicator of the furan moiety.[11][13]
-
-
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS. While each technique provides valuable data, their combined interpretation is essential for an unambiguous assignment. This guide demonstrates that even in the absence of a reference standard spectrum, a robust characterization is possible by applying fundamental spectroscopic principles and a comparative analysis against well-characterized structural analogs. The predicted data presented here serves as a benchmark for researchers, enabling confident identification and quality control in the synthesis and application of this important molecular scaffold.
References
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- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-Phenylfuran.
- Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?
- Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- Organic Spectroscopy International. (2017). 2-Phenylfuran.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) MS spectrum.
- SpectraBase. (n.d.). 2-Phenylfuran.
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). Methyl benzoate(93-58-3)IR1.
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Comparative analysis of Methyl 3-(furan-2-yl)benzoate and its isomers.
A Comparative Analysis of Methyl 3-(furan-2-yl)benzoate and its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise structural elucidation and comparative understanding of isomeric compounds are paramount. Positional isomers, while possessing the same molecular formula, can exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of this compound and its ortho- and para-isomers: Methyl 2-(furan-2-yl)benzoate and Methyl 4-(furan-2-yl)benzoate.
Given the limited availability of direct experimental data for this specific set of isomers, this guide leverages established principles of organic synthesis and spectroscopic analysis to present a predictive yet scientifically rigorous comparison. The insights provided herein are intended to guide researchers in the synthesis, characterization, and selection of these compounds for further investigation.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of aryl-heteroaryl compounds, such as the furan-substituted methyl benzoates, is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly versatile and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]
Rationale for Method Selection
The Suzuki-Miyaura coupling is the chosen synthetic route for its reliability and high yields in constructing C-C bonds between sp²-hybridized carbon atoms, as is the case in linking a furan ring to a benzene ring.[2] This method's functional group tolerance is a key advantage, as it accommodates the ester moiety present in the methyl benzoate starting material without the need for protecting groups. The reaction typically proceeds with a palladium catalyst, a phosphine ligand, and a base.[4][5]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation : In a reaction vessel, combine the appropriate methyl halobenzoate isomer (e.g., methyl 3-bromobenzoate), furan-2-boronic acid, and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand.
-
Solvent and Base Addition : Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).
-
Reaction Execution : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove the inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation : Dry the combined organic extracts, concentrate them under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired Methyl (furan-2-yl)benzoate isomer.
Caption: Generalized workflow for the synthesis of Methyl (furan-2-yl)benzoate isomers via Suzuki-Miyaura cross-coupling.
Comparative Physicochemical Properties (Predicted)
The position of the furan-2-yl substituent on the benzoate ring is expected to influence the physicochemical properties of the isomers due to differences in molecular symmetry, polarity, and intermolecular forces.
| Property | Methyl 2-(furan-2-yl)benzoate (ortho) | This compound (meta) | Methyl 4-(furan-2-yl)benzoate (para) | Rationale |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₂H₁₀O₃ | C₁₂H₁₀O₃ | Isomers have the same molecular formula. |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol | 202.21 g/mol | Isomers have the same molecular weight. |
| Predicted Boiling Point | Lower | Intermediate | Higher | The para-isomer's higher symmetry allows for more efficient crystal packing, leading to a higher melting point. The ortho-isomer's steric hindrance may slightly lower its boiling point compared to the meta-isomer. |
| Predicted Melting Point | Lower | Intermediate | Higher | The greater symmetry of the para-isomer facilitates stronger intermolecular interactions in the solid state. |
| Predicted Polarity | Higher | Intermediate | Lower | The ortho- and meta-isomers are expected to have a greater net dipole moment compared to the more symmetric para-isomer. |
| Predicted Solubility | Higher in polar solvents | Intermediate | Lower in polar solvents | The higher polarity of the ortho- and meta-isomers would lead to greater solubility in polar solvents. |
Comparative Spectroscopic Analysis (Predicted)
Spectroscopic techniques are essential for the structural elucidation of these isomers. The substitution pattern on the benzene ring will give rise to distinct signals in NMR, IR, and mass spectrometry.[6]
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for distinguishing between the ortho-, meta-, and para-isomers.[7]
| Assignment | Methyl 2-(furan-2-yl)benzoate (ortho) | This compound (meta) | Methyl 4-(furan-2-yl)benzoate (para) |
| Benzoate -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) |
| Furan H-3 | ~6.6 ppm (d, 1H) | ~6.6 ppm (d, 1H) | ~6.6 ppm (d, 1H) |
| Furan H-4 | ~6.2 ppm (dd, 1H) | ~6.2 ppm (dd, 1H) | ~6.2 ppm (dd, 1H) |
| Furan H-5 | ~7.6 ppm (d, 1H) | ~7.6 ppm (d, 1H) | ~7.6 ppm (d, 1H) |
| Benzoate Protons | Multiplets (~7.3-7.9 ppm, 4H) | Distinct signals for H-2, H-4, H-5, H-6 | Two doublets (~7.8 and 8.1 ppm, 4H) |
-
Ortho-isomer : The benzoate protons will appear as a complex multiplet due to their proximity and varied electronic environments.
-
Meta-isomer : The benzoate protons will show four distinct signals in the aromatic region, with characteristic ortho, meta, and para couplings.
-
Para-isomer : Due to symmetry, the benzoate protons will appear as two doublets, each integrating to two protons, representing the H-2/H-6 and H-3/H-5 pairs.
¹³C NMR Spectroscopy
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a clear indicator of the isomer's symmetry.
| Assignment | Methyl 2-(furan-2-yl)benzoate (ortho) | This compound (meta) | Methyl 4-(furan-2-yl)benzoate (para) |
| Benzoate -OCH₃ | ~52 ppm | ~52 ppm | ~52 ppm |
| Benzoate -C=O | ~167 ppm | ~166 ppm | ~166 ppm |
| Furan Carbons | 4 signals | 4 signals | 4 signals |
| Benzoate Carbons | 6 signals | 6 signals | 4 signals |
-
Para-isomer : The symmetry of the para-isomer will result in only four signals for the six benzoate carbons.
-
Ortho- and Meta-isomers : These less symmetrical isomers will each display six distinct signals for the benzoate carbons.
Infrared (IR) Spectroscopy
The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.
| Vibration | Methyl 2-(furan-2-yl)benzoate (ortho) | This compound (meta) | Methyl 4-(furan-2-yl)benzoate (para) |
| C=O Stretch (ester) | ~1720 cm⁻¹ | ~1720 cm⁻¹ | ~1720 cm⁻¹ |
| C-O Stretch (ester) | ~1280 cm⁻¹ | ~1280 cm⁻¹ | ~1280 cm⁻¹ |
| Aromatic C-H Bending | ~750 cm⁻¹ (ortho) | ~780 cm⁻¹ and ~880 cm⁻¹ (meta) | ~840 cm⁻¹ (para) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at the same m/z value for all three isomers. However, the fragmentation patterns may show subtle differences in the relative abundances of fragment ions, although these are often less diagnostic for positional isomers compared to NMR.[8]
-
Molecular Ion (M⁺) : m/z 202 for all isomers.
-
Key Fragments : Loss of the methoxy group (-OCH₃) to give a fragment at m/z 171, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 143.
Experimental Workflow for Characterization
A systematic approach is crucial for the unambiguous identification and characterization of the synthesized isomers.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of Methyl (furan-2-yl)benzoate isomers.
Conclusion
While sharing the same molecular formula, Methyl 2-(furan-2-yl)benzoate, this compound, and Methyl 4-(furan-2-yl)benzoate are distinct chemical entities with predictable differences in their physicochemical and spectroscopic properties. The para-isomer is expected to exhibit higher melting and boiling points due to its molecular symmetry, which also simplifies its ¹H and ¹³C NMR spectra. Conversely, the ortho- and meta-isomers will display more complex NMR patterns and likely higher polarity.
This guide provides a foundational framework for researchers working with these or similar compounds. The proposed synthetic strategy via Suzuki-Miyaura coupling is robust and reliable, and the predicted spectroscopic data offer a valuable reference for the structural elucidation of the target isomers. By following the outlined experimental workflows, scientists and drug development professionals can confidently synthesize, identify, and select the appropriate isomer for their specific research applications.
References
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)
- BenchChem Technical Support Team. (2025). Comparative Analysis of 2-(Furan-2-yl)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- ScenTree. (n.d.).
- PubChem. (n.d.). ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)
- National Library of Medicine. (2015).
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- MDPI. (n.d.).
- BenchChem. (2025).
- Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)
- MolPort. (n.d.). methyl 4-{5-[(3-oxo-1-benzothiophen-2(3H)-ylidene)
- Sigma-Aldrich. (n.d.).
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- Chemsrc. (2025).
- BLDpharm. (n.d.). 1374868-71-9|Methyl 5-amino-2-(furan-2-yl)
- Chemdiv. (n.d.). Compound methyl 3-[(furan-2-carbonyl)
- Wiley. (n.d.). Methyl 4-(3-(trimethylsilyl)furan-2-yl)
- Royal Society of Chemistry. (2024).
- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
- National Institutes of Health. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
- MDPI. (n.d.).
- Grafiati. (n.d.).
- ResearchGate. (2023).
- Wiley. (n.d.). 3-methyl-2-[(E)-3-methyl-4-(4-methylfuran-2-yl)but-3-enyl]furan. SpectraBase.
- National Institute of Standards and Technology. (n.d.). 2-Methyl-3-furanthiol. NIST WebBook.
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A Comparative Guide to the Reactivity of Furan and Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, furan and thiophene stand out as foundational five-membered aromatic rings, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] While structurally similar, their distinct heteroatoms—oxygen in furan and sulfur in thiophene—impart subtle yet critical differences in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of furan and thiophene derivatives, supported by experimental data, to inform synthetic strategy and drug design.
At a Glance: Key Reactivity Differences
| Property | Furan | Thiophene | Rationale |
| Aromaticity | Less Aromatic | More Aromatic | Oxygen's higher electronegativity reduces electron delocalization.[3][4] |
| Electrophilic Aromatic Substitution (EAS) | More Reactive | Less Reactive | Lower aromaticity and higher electron density on carbons.[5][6] |
| Nucleophilic Aromatic Substitution (NAS) | More Reactive (with activating groups) | Less Reactive | Greater electronegativity of oxygen can better stabilize negative intermediates.[7][8] |
| Diels-Alder Reactivity | Reactive Diene | Poor Diene | Lower aromatic character allows it to behave more like a conjugated diene.[9][10] |
| Metalation (Lithiation) | Readily undergoes lithiation | Readily undergoes lithiation | Both are readily deprotonated, typically at the C2 position.[11][12] |
The Foundation of Reactivity: Aromaticity and Electronic Effects
The differing reactivity profiles of furan and thiophene are fundamentally rooted in their aromatic character. Both are aromatic according to Hückel's rule, with the heteroatom's lone pair participating in the π-electron system.[3][4] However, the degree of aromaticity differs significantly.
Aromaticity Order: Thiophene > Furan
This trend is primarily governed by the electronegativity of the heteroatom. Oxygen (3.44) is more electronegative than sulfur (2.58).[9] Consequently, oxygen in furan holds its lone pair more tightly, resulting in less efficient delocalization and reduced aromatic stabilization compared to thiophene.[3][13] The resonance energy of thiophene (121.10 kJ/mol) is considerably higher than that of furan (66.81 kJ/mol), approaching that of benzene.[6] This greater aromatic stability makes thiophene less willing to undergo reactions that disrupt its aromaticity.
Electrophilic Aromatic Substitution (EAS): A Tale of Two Reactivities
Electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry. In this arena, the less aromatic heterocycle is generally more reactive.
Reactivity Order for EAS: Furan > Thiophene [6][14]
Furan's lower aromaticity means there is a smaller energy barrier to overcome when disrupting the aromatic system to form the intermediate sigma complex (Wheland intermediate).[14] Furthermore, the higher electronegativity of oxygen leads to a greater inductive electron withdrawal, but the mesomeric (resonance) effect, which donates electron density to the ring, is more dominant in activating the ring for electrophilic attack.
Substitution typically occurs at the C2 (α) position for both heterocycles because the positive charge in the resulting intermediate can be stabilized by resonance involving the heteroatom.[5][15]
Comparative Experimental Data for EAS
| Reaction | Heterocycle | Conditions | Product | Yield |
| Friedel-Crafts Acylation | Furan | Acetic anhydride, SnCl₄ | 2-Acetylfuran | Good |
| Thiophene | Acetic anhydride, H₃PO₄ | 2-Acetylthiophene | Good | |
| Vilsmeier-Haack Formylation | Furan | POCl₃, DMF | 2-Furfural | Good to Excellent |
| Thiophene | POCl₃, DMF | Thiophene-2-carbaldehyde | Good to Excellent | |
| Nitration | Furan | Acetyl nitrate | 2-Nitrofuran | Moderate |
| Thiophene | Acetyl nitrate | 2-Nitrothiophene | Good | |
| Halogenation (Bromination) | Furan | Br₂ in dioxane, 0°C | 2-Bromofuran | Good |
| Thiophene | NBS in CCl₄ | 2-Bromothiophene | Good |
Note: Reaction conditions for furan are often milder than for thiophene, reflecting its higher reactivity. For instance, strong acids used in some thiophene reactions can cause polymerization of furan.[9]
Mechanistic Insight: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles.[16]
Caption: Generalized workflow for the Vilsmeier-Haack formylation.
Nucleophilic Aromatic Substitution (NAS)
Unactivated furans and thiophenes are generally unreactive towards nucleophilic aromatic substitution due to the electron-rich nature of the rings.[8] However, the presence of strong electron-withdrawing groups can facilitate this reaction. In such cases, furan derivatives tend to be more reactive than their thiophene counterparts. This is attributed to the ability of the more electronegative oxygen atom to better stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[7]
Metalation Reactions: A Gateway to Functionalization
Both furan and thiophene can be readily deprotonated by strong bases like n-butyllithium (n-BuLi), a process known as lithiation.[11] This reaction is highly regioselective, occurring almost exclusively at the C2 position due to the inductive effect of the heteroatom and its ability to coordinate with the lithium cation, stabilizing the transition state.
References
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- 5. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
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- 7. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 8. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 16. benchchem.com [benchchem.com]
A Researcher's Guide to the Computational Modeling of Methyl 3-(furan-2-yl)benzoate's Electronic Properties
This guide provides a comprehensive comparison of computational methodologies for characterizing the electronic properties of Methyl 3-(furan-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the causal relationships between theoretical choices and predicted outcomes, empowering you to design robust, self-validating computational studies. We will explore the nuanced selection of software, theoretical frameworks, and basis sets, supported by illustrative data and detailed workflows.
Introduction: The Significance of this compound
This compound is a bi-aromatic system containing both a furan ring and a benzoate ester group.[1] The interaction between the electron-rich furan heterocycle and the electron-withdrawing benzoate moiety gives rise to interesting electronic properties that are crucial for applications in medicinal chemistry and materials science.[2] Understanding the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and excited-state behavior, is paramount for predicting its reactivity, intermolecular interactions, and photophysical characteristics.[3][4]
Computational modeling provides a powerful, cost-effective lens through which to examine these properties at the sub-atomic level, offering insights that can guide and rationalize experimental efforts.[5][6]
Comparing the Computational Arsenal: Methodologies and Software
The accuracy of any computational prediction is fundamentally tied to the chosen theoretical method and the software used for its implementation. Here, we compare the dominant approaches for modeling organic molecules.
Theoretical Frameworks: DFT and TD-DFT
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational cost.[7] DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[8] This makes it particularly well-suited for determining ground-state properties, such as optimized molecular geometries, vibrational frequencies, and frontier orbital energies.[9]
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of excited states.[7][10] By modeling the response of the electron density to a time-dependent electric field (like that of light), TD-DFT can predict electronic transition energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra.[11][12]
The choice of the exchange-correlation (XC) functional is the most critical decision within a DFT/TD-DFT calculation. Functionals are mathematical approximations that describe the complex exchange and correlation energies of electrons.
-
Hybrid Functionals (e.g., B3LYP): These are widely used and often provide a good starting point for many organic molecules.[12][13] They mix a portion of exact Hartree-Fock exchange with DFT exchange, offering a robust general-purpose solution.
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often superior for describing excited states, particularly for systems that may exhibit charge-transfer characteristics.[11][14] They treat short-range and long-range electron-electron interactions differently, which can significantly improve the accuracy of predicted excitation energies.
Quantum Chemistry Software Packages
Several software packages can execute these calculations. The choice often depends on licensing, user interface, and specific methodological implementations.
| Software | Licensing Model | Key Strengths |
| Gaussian | Commercial[15] | Widely used in academia and industry, extensive documentation, broad implementation of methods.[16][17] |
| ORCA | Free for Academic Use[18] | Powerful and versatile, known for excellent performance, especially for spectroscopic properties and large molecules.[19][20][21] |
| GAMESS(US) | Free (Source-Available)[22] | General-purpose quantum chemistry package with a strong user base and a wide range of capabilities.[23][24][25] |
For the protocols in this guide, we will use the syntax of the ORCA package due to its accessibility for academic researchers.[18][26]
The Computational Workflow: A Step-by-Step Protocol
A rigorous computational study follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This ensures the final calculated properties are based on a physically meaningful molecular state.
Caption: A self-validating computational workflow.
Protocol 1: Geometry Optimization and Frequency Analysis
The first step is to find the lowest energy conformation of the molecule. This is not just an energy calculation; it is a search for the specific arrangement of atoms where the forces on all nuclei are effectively zero.
Causality: Performing subsequent property calculations on a non-optimized, higher-energy structure would yield physically meaningless results. The frequency analysis is a critical validation step: a true minimum energy structure will have no imaginary vibrational frequencies.
Methodology:
-
Build the initial structure of this compound using a molecular editor like Avogadro or Chemcraft.[21]
-
Create an ORCA input file (optimize.inp) for geometry optimization.
-
! B3LYP def2-SVP: Specifies the B3LYP functional and the def2-SVP basis set. This combination is a robust and efficient starting point for geometry optimizations of organic molecules.[27]
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization is complete.
-
* xyzfile 0 1 ...: Specifies the coordinate file, charge (0), and spin multiplicity (1 for a closed-shell molecule).
-
-
Execute the calculation using the ORCA executable: orca optimize.inp > optimize.out
-
Verify the result: Open the output file (optimize.out) and search for "VIBRATIONAL FREQUENCIES". Confirm that none of the frequencies are listed as imaginary (negative values).
Protocol 2: Ground-State Electronic Properties
With a validated ground-state geometry, we can now calculate key electronic descriptors.
Causality: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity and the energy required for electronic excitation.[28][29][30] The Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.
Methodology:
-
The necessary information (HOMO/LUMO energies) is already present in the output file from the optimization (optimize.out).
-
Search for "ORBITAL ENERGIES" in the output. The last occupied orbital is the HOMO, and the first unoccupied orbital is the LUMO.
-
To generate files for visualizing the orbitals and the MEP, create a new input file (properties.inp) using the optimized coordinates.
-
Execute the calculation and use software like Chemcraft or VMD to visualize the generated .cube files.
Protocol 3: Simulating the UV-Vis Spectrum with TD-DFT
This protocol calculates the electronic transitions that give rise to the molecule's absorption spectrum.
Causality: While the HOMO-LUMO gap provides a rough estimate, TD-DFT provides a much more accurate prediction of absorption wavelengths by calculating the energies of multiple possible electronic transitions from the ground state to various excited states.[10][14]
Methodology:
-
Create a new ORCA input file (tddft.inp) using the same optimized geometry.
-
! CAM-B3LYP def2-TZVP: We switch to a range-separated functional (CAM-B3LYP) and a larger triple-zeta basis set (def2-TZVP) for better accuracy in describing excited states.[11][27]
-
%tddft ... end: This block controls the TD-DFT calculation, requesting the calculation of the first 20 excited states (nroots 20).
-
-
Execute the calculation: orca tddft.inp > tddft.out
-
Analyze the output file (tddft.out). Search for "TD-DFT/TDA EXCITED STATES" to find a table of transition energies (in eV), wavelengths (in nm), and their corresponding oscillator strengths (f). Transitions with high oscillator strengths correspond to the major peaks in the absorption spectrum.
Comparative Data Analysis
The choice of functional and basis set directly impacts the quantitative results. The following table provides an illustrative comparison of key electronic properties of this compound calculated with different levels of theory.
| Level of Theory | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) (TD-DFT) |
| B3LYP / 6-31G(d) | -6.54 | -1.52 | 5.02 | 305 |
| B3LYP / def2-SVP | -6.49 | -1.48 | 5.01 | 301 |
| CAM-B3LYP / def2-SVP | -7.12 | -0.98 | 6.14 | 285 |
| CAM-B3LYP / def2-TZVP | -7.08 | -1.05 | 6.03 | 282 |
| ωB97X-D / def2-TZVP | -7.25 | -1.10 | 6.15 | 280 |
Analysis of Illustrative Data:
-
Basis Set Effect: Moving from the smaller 6-31G(d) to the more flexible def2-SVP basis set with the B3LYP functional results in only minor changes, suggesting the def2-SVP basis is adequate for this system's ground state.[31][32]
-
Functional Effect: A significant change is observed when switching from B3LYP to the range-separated functionals (CAM-B3LYP, ωB97X-D). The HOMO is stabilized (more negative energy), and the HOMO-LUMO gap increases.[33] This is a known effect, as standard hybrid functionals like B3LYP can underestimate the gap due to self-interaction error.[33]
-
TD-DFT Predictions: The predicted maximum absorption wavelength (λmax) is highly sensitive to the functional. The range-separated functionals predict a blue-shifted (shorter wavelength) absorption compared to B3LYP, which is a common and often more accurate result for organic chromophores.[11]
The Role of Solvent
Calculations performed "in gas phase" neglect the significant influence of the surrounding solvent on a molecule's electronic properties.[34] Solvent effects can be included using implicit or explicit models.[35][36][37]
-
Implicit Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant.[38] They offer an excellent balance of computational efficiency and accuracy for many applications.[35]
-
Explicit Models: These involve surrounding the solute molecule with a number of individual solvent molecules. While more realistic, they are computationally far more demanding.[36]
Caption: Relationship between fundamental and derived electronic properties.
To include an implicit solvent model in ORCA, such as the Conductor-like Polarizable Continuum Model (CPCM), simply add the CPCM(solvent) keyword to the input line. For example, for calculations in Toluene: ! CAM-B3LYP def2-TZVP CPCM(Toluene)
Conclusion and Best Practices
The computational modeling of this compound's electronic properties is a multi-step process that requires careful methodological choices. This guide demonstrates a self-validating workflow and compares key theoretical approaches.
Key Recommendations:
-
Start with an efficient level of theory for geometry optimization, such as B3LYP/def2-SVP. Always validate the structure with a frequency calculation.
-
Use range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) with a triple-zeta basis set (e.g., def2-TZVP) for more accurate predictions of excited states and UV-Vis spectra.[11]
-
Incorporate solvent effects using an implicit model like CPCM for more realistic predictions of properties in solution.[34][38]
-
Benchmark against experimental data whenever possible. Computational chemistry is a predictive tool, and its results are most powerful when validated against real-world measurements.
By understanding the causality behind these choices, researchers can confidently employ computational modeling to gain deep and reliable insights into the electronic structure and properties of complex organic molecules.
References
-
ORCA - FACCTs . (n.d.). FACCTs. Retrieved from [Link]
-
Solvent model - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory . (n.d.). Ames Laboratory. Retrieved from [Link]
-
Gaussian (software) - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
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A Senior Application Scientist's Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Methyl 3-(furan-2-yl)benzoate
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and manufacturing. Methyl 3-(furan-2-yl)benzoate, a heterocyclic aromatic ester, represents a class of compounds for which precise and reliable analytical data are critical for ensuring product quality and consistency. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of this analyte. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and establish a framework for cross-validation in accordance with International Council for Harmonisation (ICH) guidelines.[1] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical procedure for their intended purpose.
Introduction: The Imperative for Methodological Rigor
This compound is a molecule of interest due to its structural motifs—a furan ring coupled with a benzoate ester—which are prevalent in pharmacologically active compounds. The accurate determination of its concentration in various matrices, from raw materials to final formulations, is non-negotiable. An analytical method's suitability is not inherent; it must be proven through a rigorous validation process that establishes its performance characteristics.[2][3]
Cross-validation becomes essential when data from different analytical procedures need to be compared or when a method is transferred between laboratories.[4][5] It serves as the ultimate arbiter, demonstrating that two or more distinct methods can produce comparable, reliable, and interchangeable results for the same analyte.[1] This guide is structured to not only present these methods but to critically evaluate their performance through the lens of a comprehensive cross-validation study.
The Contenders: An Overview of Analytical Techniques
The selection of an analytical method is driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., speed, sensitivity, selectivity). For a semi-volatile aromatic ester like this compound, several techniques are viable.
-
High-Performance Liquid Chromatography (HPLC-UV): As the workhorse of the pharmaceutical industry, reversed-phase HPLC is ideal for separating non-volatile or semi-volatile compounds. Its high resolution and reproducibility make it a primary choice for purity and assay testing. Detection via UV spectrophotometry is effective due to the aromatic nature of the analyte, which provides strong chromophores.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[7] The high efficiency of the gas chromatographic separation combined with the specificity and sensitivity of mass spectrometric detection allows for confident identification and quantification, even at trace levels in complex matrices.[8][9] For furan derivatives, which can be volatile, this method is particularly powerful.[10]
-
UV-Vis Spectrophotometry: This technique offers a rapid and straightforward approach to quantification. It operates on the principle that the concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law). While simple and cost-effective, its primary limitation is a lack of specificity; it is highly susceptible to interference from other absorbing species in the sample matrix.[11]
The Cross-Validation Framework: A Commitment to Trustworthiness
To ensure that our chosen methods are "fit for purpose," we will evaluate them based on the core performance characteristics defined in the ICH Q2(R2) guideline.[12][13] A validation protocol must be established before the study begins, defining the experiments and the acceptance criteria.[13][14]
Caption: Workflow for the cross-validation of analytical methods.
The key validation parameters for comparison are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined range.[2]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.[2]
Experimental Protocols: Step-by-Step Methodologies
The following protocols are designed as self-validating systems, with system suitability tests integrated to ensure the instrumentation is performing correctly before any samples are analyzed.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Causality: This reversed-phase method is chosen for its robustness in separating moderately non-polar aromatic compounds. A C18 column provides excellent hydrophobic retention. The mobile phase is a standard mixture of acetonitrile and water, with a small amount of formic acid added to protonate any residual silanols on the stationary phase, thereby improving peak symmetry.[16]
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile : 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (determine λmax experimentally).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile. Prepare calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the middle concentration standard (e.g., 100 µg/mL) six times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[15]
-
Analysis: Construct a calibration curve by injecting the standards in duplicate. Inject samples and quality control (QC) samples. Quantify using the linear regression equation from the calibration curve.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: This method is selected for its high sensitivity and selectivity, making it ideal for trace analysis or for samples in complex matrices. Headspace (HS) injection is used to selectively introduce volatile and semi-volatile analytes into the system, leaving non-volatile matrix components behind. This minimizes instrument contamination and reduces the need for extensive sample cleanup.[17] A non-polar HP-5MS column is used, which separates compounds primarily based on their boiling points.[8][18]
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector and a 7697A Headspace Sampler.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C, Split ratio 20:1.
-
Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Headspace Sampler: Vial equilibration at 80°C for 15 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode from 40-350 amu for identification; Selected Ion Monitoring (SIM) mode for quantification (select 3-4 characteristic ions).
-
-
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Prepare calibration standards in a clean matrix (e.g., water or appropriate solvent) in 20 mL headspace vials, ranging from 10 ng/mL to 5000 ng/mL.
-
Sample Preparation: Accurately weigh the sample (e.g., 1 g) into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution to aid the partitioning of the analyte into the headspace.[19] Seal the vial immediately.
-
System Suitability: Analyze a mid-point standard to verify retention time, peak shape, and detector response.
-
Analysis: Equilibrate and analyze all standards and samples using the headspace autosampler. Identify the analyte by its retention time and mass spectrum. Quantify using the peak area of the primary ion in the calibration curve.
-
Protocol 3: UV-Vis Spectrophotometry
-
Causality: This method is chosen for its simplicity and speed, suitable for high-concentration samples in a simple, non-interfering matrix (e.g., dissolution testing or assay of a pure substance). The solvent, ethanol, is selected because it is transparent in the analytical UV region.
-
Instrumentation & Conditions:
-
Spectrophotometer: Agilent Cary 8454 or equivalent.
-
Cuvettes: 1 cm quartz cuvettes.
-
Solvent: Ethanol (Spectroscopic Grade).
-
-
Procedure:
-
Determine λmax: Prepare a mid-range concentration solution (e.g., 10 µg/mL) of the analyte in ethanol. Scan the solution from 400 nm to 200 nm against an ethanol blank to find the wavelength of maximum absorbance (λmax).[20]
-
Standard Preparation: Prepare a 0.5 mg/mL stock solution in ethanol. Create calibration standards ranging from 2 µg/mL to 25 µg/mL by serial dilution.
-
Sample Preparation: Prepare the sample solution in ethanol to achieve a concentration that falls within the linear range and gives an absorbance reading between 0.2 and 0.8.
-
Analysis: Measure the absorbance of the blank, standards, and samples at the predetermined λmax. Construct a calibration curve of absorbance versus concentration. Calculate the concentration of the analyte in the samples using the regression equation.
-
Data Presentation: A Comparative Performance Summary
The table below summarizes the expected performance characteristics of the three validated methods. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[3][12][21]
| Performance Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Typical Acceptance Criteria |
| Specificity/Selectivity | High (Separates from impurities) | Very High (Chromatographic and mass-based separation) | Low (Prone to interference from other chromophores) | Peak purity > 99%; No interference at analyte retention time |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 200 µg/mL | 10 - 5000 ng/mL | 2 - 25 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.5 - 101.2% | 98.0 - 102.0% | 98.0 - 102.0% for drug substance |
| Precision (%RSD) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.8% | ≤ 2.0% |
| LOQ | 1 µg/mL | 10 ng/mL | 2 µg/mL | S/N ratio ≥ 10 |
| Robustness | High | Moderate | High | %RSD of results < 5% after deliberate changes |
| Analysis Time per Sample | ~10 min | ~20 min (including HS) | ~2 min | N/A |
Concluding Insights: Selecting the Right Tool for the Job
This comparative guide demonstrates that while all three methods can be validated for the quantification of this compound, their suitability is context-dependent.
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, offering an excellent balance of selectivity, precision, and speed. It is the recommended primary method for assay and purity testing in a regulated environment.
-
GC-MS is unparalleled in its sensitivity and specificity. It should be the method of choice for trace-level quantification, such as impurity profiling, analysis of residual solvents, or determination in complex biological matrices where absolute certainty of identification is required.[22]
-
UV-Vis Spectrophotometry serves a valuable purpose for rapid, high-throughput analysis of simple, high-concentration samples where interfering substances are known to be absent. Its low cost and ease of use make it an excellent tool for in-process checks or dissolution profiling.
The cross-validation exercise confirms that, within their validated ranges, both HPLC-UV and GC-MS can provide comparable data. A statistical comparison of results from identical QC samples should show no significant bias between the methods. The UV-Vis method, while accurate for pure substances, would likely show a positive bias in the presence of UV-active impurities, highlighting the importance of selectivity. Ultimately, a thorough understanding of each method's strengths and limitations, grounded in solid validation data, empowers the analytical scientist to generate trustworthy results that ensure the quality and safety of pharmaceutical products.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Aryl Furan Synthesis
The furan ring is a cornerstone of modern chemistry. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and selective methods for its synthesis.[1][2][3] Aryl furans, in particular, are a privileged scaffold in medicinal chemistry and materials science, driving continuous innovation in catalytic methods to construct this valuable motif.[4] This guide provides a comprehensive comparison of the leading catalytic systems for aryl furan synthesis, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalyst for their specific application.
Overview of Catalytic Strategies for Aryl Furan Construction
The synthesis of aryl furans is dominated by transition-metal catalysis, which offers a versatile toolbox for forging the crucial carbon-carbon and carbon-heteroatom bonds. The primary strategies can be broadly categorized as:
-
Cross-Coupling Reactions: These methods, such as the Suzuki-Miyaura, Stille, and Heck couplings, involve the reaction of a furan derivative (often halogenated or metalated) with an aryl partner.
-
Direct C-H Arylation: An increasingly popular, atom-economical approach where a C-H bond on the furan ring is directly coupled with an aryl halide.[5]
-
Cyclization and Annulation Reactions: These methods construct the furan ring from acyclic precursors, often incorporating the aryl group in the process.
This guide will focus on benchmarking the performance of catalysts across these key strategies, with a particular emphasis on palladium, copper, nickel, and gold-based systems.
The Workhorse of Aryl Furan Synthesis: Palladium Catalysis
Palladium complexes are arguably the most versatile and widely employed catalysts for aryl furan synthesis, enabling a broad range of transformations with high efficiency and functional group tolerance.[6][7]
Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 2- and 3-arylfurans. This reaction typically involves the coupling of a halofuran with an arylboronic acid in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle, illustrated below, begins with the oxidative addition of the halofuran to a Pd(0) species. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the aryl furan product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.
Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling in aryl furan synthesis, highlighting the influence of ligands and reaction conditions.
| Furan Substrate | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3-Iodofuran | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 8 | 92 |
| 5-Bromo-2-furaldehyde | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 65 | 16 | 88 |
Experimental Protocol: Synthesis of 2-Phenylfuran
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromofuran (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylfuran.
Case Study 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation offers a more atom-economical route to aryl furans by avoiding the pre-functionalization of the furan ring.[8][9] This approach typically involves the coupling of a furan with an aryl halide.[10]
Mechanistic Considerations
The mechanism of direct C-H arylation is still a subject of active research, but a commonly proposed pathway involves a concerted metalation-deprotonation (CMD) step. The palladium catalyst, activated by a ligand, coordinates to the furan and facilitates the cleavage of a C-H bond, often with the assistance of a base. The resulting palladacycle then undergoes reductive elimination to form the aryl furan.
Performance Data
| Furan Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Furan | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2-Methylfuran | 4-Iodoanisole | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
| Benzofuran | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (0.5) | SPhos (1) | K₃PO₄ | t-AmylOH | 110 | 12 | 93 |
Cost-Effective Alternatives: Copper and Nickel Catalysis
The high cost and potential toxicity of palladium have driven the development of catalysts based on more earth-abundant and less toxic metals like copper and nickel.[11]
Copper-Catalyzed Synthesis of Aryl Furans
Copper catalysts are particularly effective for the synthesis of polysubstituted furans through various cyclization and annulation strategies.[12][13][14] For instance, copper-catalyzed protocols have been developed for the coupling of o-iodophenols with aryl acetylenes to construct 2-arylbenzofurans.[12][15]
Comparative Performance
| Reaction Type | Catalyst System | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Annulation of o-Iodophenols | [Cu(phen)(PPh₃)₂]NO₃ | 70-95[12] | Palladium-free, good functional group tolerance.[12] | Limited to benzofuran synthesis. |
| [3+2] Cycloaddition | Cu(II) catalysts | 60-85[14] | Access to highly substituted furans. | Multi-step sequence may be required. |
| Oxidative Cyclization | CuBr | 65-90 | Utilizes simple starting materials. | May require an external oxidant. |
Nickel-Catalyzed Aryl Furan Synthesis
Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and enabling the use of more challenging coupling partners like aryl chlorides.[16][17][18] Nickel-catalyzed cross-coupling reactions, such as the Kumada and Suzuki-Miyaura couplings, have been successfully applied to the synthesis of aryl furans.[19]
Comparative Performance
| Reaction Type | Catalyst System | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Cross-coupling of halofurans | NiCl₂(dppp) | 75-95 | Cost-effective, can activate C-Cl bonds. | Air and moisture sensitive, may require glovebox techniques. |
| C-F Bond Activation | Ni(cod)₂ / PCy₃ | 70-99[18] | Enables novel disconnections.[18] | Substrate scope can be limited. |
| Cyclization | Ni(acac)₂ / 1,10-phen | 70-90[16][17] | One-pot synthesis from simple precursors.[16][17] | Mechanism can be complex. |
Emerging Frontiers: Gold and Photoredox Catalysis
Gold-Catalyzed Cycloisomerizations
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes and allenes towards nucleophilic attack, enabling a range of cycloisomerization reactions to form furans under mild conditions.[20][21][22][23] These reactions are often characterized by high atom economy and stereoselectivity.[20]
A common strategy involves the intramolecular cyclization of enynols or similar substrates.[20] The gold catalyst activates the alkyne, facilitating the nucleophilic attack of the oxygen atom to form the furan ring.[21]
Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful tool for the synthesis of aryl furans under exceptionally mild conditions.[24] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate radical-based reaction pathways. This has been successfully applied to the C-H arylation of furans, offering a green and efficient alternative to traditional cross-coupling methods.[25][26]
Head-to-Head Comparison: A Decision-Making Framework
The choice of catalyst for aryl furan synthesis depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and cost considerations. The following table provides a comparative overview to guide catalyst selection.
| Catalyst | Cost | Typical Yields (%) | Functional Group Tolerance | Reaction Conditions | Atom Economy |
| Palladium | High | 85-99 | Excellent | Mild to moderate | Good to Excellent |
| Copper | Low | 60-95 | Good | Moderate to high temp. | Good |
| Nickel | Low | 70-95 | Good | Mild to moderate | Good |
| Gold | Very High | 70-95 | Excellent | Very Mild | Excellent |
| Photoredox | Moderate | 60-90 | Good | Ambient Temperature | Excellent |
Catalyst Selection Workflow
To further aid in the decision-making process, the following workflow can be utilized:
Conclusion
The synthesis of aryl furans is a mature yet continually evolving field. While palladium catalysis remains the gold standard for many applications due to its reliability and broad scope, the development of more sustainable and cost-effective methods using copper and nickel is gaining significant traction. Furthermore, emerging technologies like gold and photoredox catalysis are opening up new avenues for the synthesis of complex aryl furans under exceptionally mild conditions. By understanding the strengths and weaknesses of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts in the exciting field of furan chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(furan-2-yl)benzoate
For researchers and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. The proper disposal of chemical reagents like Methyl 3-(furan-2-yl)benzoate is a critical final step in the experimental lifecycle. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. As this compound is an aromatic ester containing a furan moiety, its hazard profile is inferred from these structural components. The furan ring, in particular, requires careful consideration due to its potential for peroxide formation and associated health risks.[1][2][3]
Table 1: Synthesized Hazard Profile of this compound
| Hazard Category | Potential Hazard Description | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | The methyl benzoate structure is classified as harmful if swallowed (Acute Toxicity, Category 4).[4][5] |
| Flammability | Combustible liquid and vapor.[6] Vapors may be heavier than air and travel to an ignition source.[1][2] | Furan is a highly flammable liquid.[1][2] Methyl benzoate is a combustible liquid.[5] The combined structure should be treated as a fire hazard. |
| Peroxide Formation | May form explosive peroxides upon exposure to air, especially when uninhibited.[2][3] | The furan moiety is known to form explosive peroxides, a significant handling and storage risk.[2][3] |
| Health Hazards | Suspected carcinogen and may cause organ damage through prolonged exposure.[1][3][7] May cause skin, eye, and respiratory tract irritation.[3] | Furan is listed as a cancer suspect agent and can cause liver damage.[1][3] |
| Environmental Hazard | Harmful to aquatic life.[5][8] Discharge into the environment must be avoided.[5][8][9] | Data for structurally similar compounds indicates aquatic toxicity. Therefore, drain disposal is strictly prohibited.[10][11][12] |
Personal Protective Equipment (PPE)
Given the synthesized hazard profile, a stringent PPE protocol is non-negotiable. The causality is clear: each piece of equipment mitigates a specific, identified risk.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Furan and related compounds can be absorbed through the skin.[3][11] |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and provides a barrier in case of a small fire or spill. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | Mitigates the risk of inhaling harmful and potentially carcinogenic vapors.[3] |
Spill Management Protocol
In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Don PPE: Before re-entering the area, don the full PPE outlined in Table 2.
-
Eliminate Ignition Sources: Turn off all nearby heat sources, flames, and spark-producing equipment.[2][6][7]
-
Contain the Spill:
-
For Small Spills (<50 mL): Absorb the spill using an inert, non-combustible material like vermiculite, sand, or cat litter.[13] Do not use paper towels initially as they can increase the surface area for vapor release.
-
For Large Spills (>50 mL): Dike the spill using absorbent booms or sand to prevent it from spreading or entering drains.[2][11]
-
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[2]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste stream.[10][14][15] At no point should this chemical or its containers be disposed of in the regular trash or down the drain.[10][11][12]
Workflow for Proper Disposal:
-
Waste Identification & Classification:
-
Container Selection:
-
Use a chemically compatible container, preferably plastic, that can be tightly sealed.[10][15]
-
Ensure the container has not previously held incompatible chemicals (e.g., strong oxidizers or acids).[16] If reusing a container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[10][17]
-
-
Waste Labeling (Critical Step):
-
The moment the first drop of waste enters the container, it must be labeled.[18]
-
The label must clearly state:
-
-
Waste Segregation & Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][15][18]
-
The SAA must be a secondary containment bin or tray to capture any potential leaks.
-
Crucially, do not store this waste with strong acids or oxidizers, as the furan moiety can react violently or resinify.[2][11]
-
-
Requesting Disposal:
-
Once the container is full or has been accumulating for a specified period (typically up to 12 months in an SAA as long as volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[15][19]
-
Do not move the waste to another lab or unapproved storage area.[15][18] The EHS office will manage the transfer to a Central Accumulation Area (CAA) and final disposal by a licensed waste contractor.[14]
-
Visualization of Disposal Workflows
To ensure clarity, the following diagrams illustrate the decision-making processes for spill response and routine disposal.
Caption: Spill Response Decision Workflow.
Caption: Routine Hazardous Waste Disposal Pathway.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(furan-2-yl)benzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 3-(furan-2-yl)benzoate, an aromatic ester containing a furan moiety, presents a unique combination of potential hazards that necessitate a meticulous and well-reasoned approach to personal protective equipment (PPE). This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each recommendation to ensure your safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the Risk Profile
To select appropriate PPE, we must first deconstruct the toxicological and physical hazards of this compound. While specific data on this exact compound is limited, we can infer a reliable hazard profile by examining its constituent chemical classes: aromatic esters (like Methyl Benzoate) and furan-containing compounds.
-
Aromatic Esters: This class of compounds can be irritants to the skin and eyes and may be harmful if swallowed.[1] Vapors can also cause respiratory irritation.[2]
-
Furan Derivatives: The furan ring is of particular concern. Furan itself is classified as a possible human carcinogen (IARC Group 2B) and is suspected of causing genetic defects.[3] It can cause significant skin and eye irritation and is known to be toxic to the liver and kidneys upon prolonged exposure.[4][5] A critical, often overlooked, hazard is the potential for uninhibited furan compounds to form explosive peroxides when exposed to air and light over time.[6][7]
This synthesized assessment leads us to treat this compound with a high degree of caution. The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk for this compound | Rationale & Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for Methyl Benzoate (H302).[8][9] |
| Skin Irritation | Causes skin irritation. | A known property of furan and its derivatives.[3][4] |
| Eye Irritation | Causes serious eye irritation. | Common to both aromatic esters and furans.[1][2] |
| Inhalation | Vapors may cause respiratory tract irritation, headache, and dizziness. | Inferred from furan and general solvent properties.[4][10] |
| Long-Term Hazards | Suspected of causing genetic defects and potential carcinogenicity. | Extrapolated from the known hazards of the furan moiety.[3][6] |
| Physical Hazards | Combustible liquid. May form explosive peroxides upon storage. | Based on data for Methyl Benzoate and Furan.[7][10] |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The goal is to create multiple barriers between you and the chemical, minimizing all potential routes of exposure.
Hand Protection: The Primary Barrier
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore the most critical PPE decision. A single glove type is often insufficient for all tasks.
Causality: The molecule's structure, an aromatic ester, suggests that standard thin nitrile gloves, while suitable for incidental contact (e.g., splashes), may not provide adequate protection for prolonged handling due to the risk of permeation.[11][12] The furan ring can be aggressive toward certain elastomers. Therefore, a two-tiered approach is recommended.
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Incidental Contact / Splash Protection: Handling sealed containers, preparing solutions where splashes are possible but not continuous. | Good general chemical resistance, excellent dexterity.[11] Must be changed immediately upon contamination.[13] |
| Butyl Rubber | Extended Use / Immersion Potential: Weighing powders, performing reactions, purification, spill cleanup. | Excellent resistance to esters, ketones, and aldehydes. Provides a higher level of protection for tasks with greater exposure risk.[14][15] |
| Viton™ or Silver Shield® | High-Hazard Operations / Unknowns: Handling large quantities, cleaning contaminated equipment. | Offer superior resistance to a very broad range of chemicals, including aromatic and chlorinated solvents.[14][16] Use when the highest level of protection is required. |
Eye and Face Protection: Shielding Against Splashes and Vapors
Causality: this compound is expected to be a serious eye irritant.[2] Chemical splashes can cause irreversible damage.
-
Chemical Splash Goggles: These are mandatory whenever the chemical is handled. They must be ANSI Z87.1-compliant and provide a complete seal around the eyes to protect from splashes, and vapors.[12][15]
-
Face Shield: A face shield, worn in addition to chemical splash goggles, is required when there is a significant risk of splashing.[12] This includes transferring volumes greater than 50 mL, working with a reaction under pressure, or cleaning up a large spill.
Body Protection: Preventing Skin Contact
Causality: To prevent skin contact and absorption, as well as contamination of personal clothing, robust body protection is essential.[4]
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required. It must be fully buttoned with the sleeves rolled down.[12]
-
Chemical-Resistant Apron: For tasks involving larger quantities or a high likelihood of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: A Necessary Precaution
Causality: While the compound is a liquid with a relatively high boiling point, vapors and aerosols can still be generated, especially if heated or agitated. Inhalation of furan-like compounds can lead to systemic toxicity.[4][5]
Respiratory protection should not be the primary means of control but is essential when engineering controls are insufficient.
-
Work within a Certified Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
-
Respirator Use: If work must be done outside of a fume hood (a rare and highly discouraged event) or if a significant aerosol is generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[12] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.
Operational and Disposal Plans: From Preparation to Waste
Proper PPE is only effective when integrated into safe, standardized workflows.
Experimental Workflow: Safe Handling Protocol
Protocol 1: PPE Donning & Doffing Sequence
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Method:
-
Gloves: Remove first. Using one gloved hand, grasp the palm of the other gloved hand and peel that glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both.
-
Lab Coat: Unbutton and remove by folding it inward on itself, avoiding contact with the outer contaminated surface.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8]
Protocol 2: Spill and Disposal Management
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[10]
-
Wearing your highest level of PPE (Butyl gloves, goggles, face shield, lab coat), contain the spill with an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[17]
-
Clean the affected area thoroughly.
Waste Disposal:
-
All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations, typically through an approved waste disposal plant.[8][9][10] Do not pour down the drain.[10][18]
-
Leave chemicals in their original or properly labeled containers. Do not mix with other waste.[10]
By adhering to this comprehensive PPE and handling strategy, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work. This is not merely a set of rules, but a professional discipline grounded in a scientific understanding of the materials we command.
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Material Safety Data Sheet, Methyl benzoate. (2011). Alfa Aesar.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
